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  • Product: 4-Methoxymethyl-oxazole

Core Science & Biosynthesis

Foundational

Comprehensive Safety, Handling, and Application Protocol for 4-(Methoxymethyl)oxazole (CAS 947145-19-9)

Executive Summary In modern drug discovery and agrochemical development, functionalized heterocycles serve as foundational scaffolds. 4-(Methoxymethyl)oxazole (CAS 947145-19-9) is a specialized building block that combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized heterocycles serve as foundational scaffolds. 4-(Methoxymethyl)oxazole (CAS 947145-19-9) is a specialized building block that combines the bioisosteric properties of the oxazole core with a versatile methoxymethyl (MOM) ether moiety[1]. This whitepaper provides an in-depth, causality-driven guide to the physicochemical profiling, safety engineering, and synthetic handling of this compound. By understanding the intrinsic reactivity of the oxazole ring and the ether linkage, researchers can design safer, higher-yielding experimental workflows.

Physicochemical Profiling & Hazard Assessment

To ensure laboratory safety and experimental reproducibility, understanding the intrinsic hazards of oxazole derivatives is paramount. Like its parent compound oxazole (CAS 288-42-6), 4-(Methoxymethyl)oxazole exhibits volatility and potential flammability[2]. Furthermore, substituted oxazoles generally present acute skin and eye irritation hazards[3].

The following table synthesizes the critical quantitative data and safety parameters required for risk assessment before handling.

Table 1: Physicochemical and Safety Parameters

ParameterValue / DescriptionCausality / Implication
CAS Registry Number 947145-19-9Unique identifier for procurement and SDS tracking[1].
Molecular Formula C5H7NO2Determines stoichiometric calculations (MW: ~113.11 g/mol ).
GHS Classification Flammable Liquid, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires handling in a fume hood away from ignition sources[3].
Hazard Statements H225, H315, H319, H335Highly flammable; causes serious eye/skin irritation[2][3].
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2)Prevents oxidative degradation and moisture-induced ether hydrolysis.

Advanced Handling & Storage Engineering

Expertise & Experience: The "Why" Behind the Protocol

The methoxymethyl group is generally stable to basic and nucleophilic conditions but is highly susceptible to acidic cleavage. Furthermore, the oxazole ring is electron-poor and can undergo ring-opening under extreme thermal or basic conditions if not properly controlled.

Storage under an inert atmosphere (Argon or N2) at 2-8°C is strictly required. Why? Ethers can form explosive peroxides upon prolonged exposure to oxygen, and the volatile nature of the oxazole core means that room-temperature storage accelerates sample loss and degradation[2].

Trustworthiness: Environmental Controls

All handling must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Use non-sparking tools and ensure all receiving equipment is grounded to mitigate the risk of static discharge igniting the volatile vapors[2]. In the event of a spill, immediately cover the area with dry sand or an inert absorbent, as aqueous cleanup may exacerbate the spread of the flammable liquid[2].

Experimental Protocol: C2-Lithiation and Electrophilic Trapping

Oxazoles are classically functionalized via C2-deprotonation. The following protocol outlines a self-validating system for the functionalization of 4-(Methoxymethyl)oxazole, ensuring that each step provides observable feedback to the scientist.

Step-by-Step Methodology
  • Preparation & Purging: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon (3x cycles).

    • Causality: The subsequent organolithium intermediate is highly moisture-sensitive; trace water will instantly quench the reaction, leading to starting material recovery.

  • Solvent Addition: Inject 10 mL of anhydrous Tetrahydrofuran (THF) and 1.0 mmol of 4-(Methoxymethyl)oxazole.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C.

    • Causality: Low temperatures are non-negotiable. At temperatures above -40°C, the 2-lithiooxazole intermediate undergoes rapid, exothermic ring-opening to form an acyclic isocyanide.

  • Lithiation: Dropwise addition of 1.05 mmol of n-Butyllithium (2.5 M in hexanes) over 5 minutes. Stir for 30 minutes at -78°C.

    • Self-Validation: A subtle color change (typically pale yellow) indicates the formation of the lithiated species.

  • Electrophilic Trapping: Introduce 1.1 mmol of the desired electrophile (e.g., an aldehyde or alkyl halide) dissolved in 2 mL anhydrous THF. Stir for 1 hour at -78°C.

  • Self-Validating Quench: Quench the reaction strictly at -78°C by injecting 5 mL of saturated aqueous NH₄Cl.

    • Validation: The immediate cessation of color evolution and the formation of a biphasic mixture indicates a successful quench. Only after quenching should the mixture be allowed to warm to room temperature.

  • Analytical Confirmation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3) and LC-MS.

    • Validation: The complete disappearance of the starting mass (m/z 114 [M+H]⁺) and the appearance of the target product mass confirms the integrity of the workflow.

Signaling & Reaction Pathway Visualization

G Start 4-(Methoxymethyl)oxazole (CAS 947145-19-9) Storage Inert Storage (Argon/N2) 2-8°C Start->Storage Maintain Stability Prep Schlenk Flask Setup Anhydrous THF Storage->Prep Transfer under inert atm Cooling Cool to -78°C (Dry Ice/Acetone) Prep->Cooling Thermal control Lithiation Dropwise n-BuLi (C2-Deprotonation) Cooling->Lithiation Strictly anhydrous Electrophile Add Electrophile (e.g., Aldehyde/Halide) Lithiation->Electrophile Intermediate stability < 1h Quench Quench with NH4Cl (aq) Electrophile->Quench Reaction completion Validation LC-MS / TLC Validation Quench->Validation Phase separation

Workflow for the safe handling and C2-lithiation of 4-(Methoxymethyl)oxazole.

References

  • Hoffman Fine Chemicals. "947145-19-9 | 4-(Methoxymethyl)oxazole." Hoffman Fine Chemicals Catalog.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Oxazole." Sigma-Aldrich SDS Database.
  • CymitQuimica. "Safety Data Sheet - 5-Ethoxy-4-methyloxazole." CymitQuimica Safety Library.

Sources

Exploratory

The Role of 4-Methoxymethyl-Oxazole in Heterocyclic Chemistry and Drug Discovery

Executive Summary In the landscape of modern heterocyclic chemistry, oxazole derivatives serve as indispensable pharmacophores and synthetic intermediates. Among these, 4-methoxymethyl-oxazole (CAS 947145-19-9) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern heterocyclic chemistry, oxazole derivatives serve as indispensable pharmacophores and synthetic intermediates. Among these, 4-methoxymethyl-oxazole (CAS 947145-19-9) has emerged as a critical building block, particularly in the development of targeted immunomodulators and antiviral agents. This technical whitepaper provides an in-depth analysis of the chemical profile, synthesis mechanisms, regioselective functionalization, and medicinal applications of 4-methoxymethyl-oxazole, with a specific focus on its role in synthesizing Toll-Like Receptor 7 (TLR7) agonists.

Designed for research scientists and drug development professionals, this guide synthesizes empirical protocols with the underlying mechanistic causality to ensure reliable, self-validating experimental workflows.

Chemical Profile & Mechanistic Significance

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom separated by one carbon. It is an electron-rich system, yet its reactivity is highly dependent on the nature and position of its substituents.

The introduction of a methoxymethyl (MOM) group at the C4 position of the oxazole ring serves two distinct mechanistic purposes:

  • Steric and Electronic Shielding: The MOM ether acts as a robust protecting group for the hydroxymethyl moiety, preventing unwanted nucleophilic attacks or oxidations during downstream multi-step syntheses.

  • Directed Ortho-Metalation (DoM): The ether oxygen of the methoxymethyl group possesses lone pairs that can coordinate with lithium cations. This coordination strongly directs lithiation to the adjacent C5 position, enabling highly regioselective functionalization[1][2].

Synthesis Methodology & Causality

The synthesis of 4-methoxymethyl-oxazole is typically achieved via the SN​2 alkylation of oxazol-4-yl-methanol. Understanding the causality behind the reagent selection is critical for optimizing yield and preventing side reactions.

Reaction Mechanism

The transformation requires the deprotonation of the primary alcohol to form a highly nucleophilic alkoxide, followed by methylation.

  • Base Selection (NaH): Sodium hydride is utilized in anhydrous tetrahydrofuran (THF) at 0°C. NaH provides an irreversible deprotonation, driving the equilibrium entirely toward the alkoxide intermediate while releasing hydrogen gas. The 0°C temperature control is crucial to manage the exothermic nature of the reaction and prevent the degradation of the oxazole ring.

  • Alkylating Agent (Methyl Tosylate): While methyl iodide is a common methylating agent, methyl tosylate is often preferred in industrial and advanced research settings[3]. The tosylate is a superior leaving group that facilitates a smooth SN​2 transition state. Furthermore, it is less volatile than methyl iodide, reducing toxicity risks and preventing the over-alkylation of the oxazole nitrogen (which would form an undesired oxazolium salt).

Synthesis A Oxazol-4-yl-methanol B NaH / THF (0°C) Deprotonation A->B C Alkoxide Intermediate B->C D Methyl Tosylate SN2 Alkylation C->D E 4-methoxymethyl-oxazole D->E

Synthesis pathway of 4-methoxymethyl-oxazole via SN2 alkylation.

Regioselective Functionalization

Once synthesized, 4-methoxymethyl-oxazole is frequently subjected to regioselective lithiation. The powerful ortho-directing capabilities of the C4-methoxymethyl group promote lithiation at the C5 position when treated with strong bases like n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C)[2].

The resulting 5-lithio-4-methoxymethyl-oxazole is a versatile nucleophile that can be trapped with various electrophiles or transmetalated (e.g., to zinc or boron) for palladium-catalyzed cross-coupling reactions (such as Negishi or Suzuki-Miyaura couplings).

Lithiation A 4-methoxymethyl-oxazole B n-BuLi / THF (-78°C) Directed Lithiation A->B C C5-Lithiated Intermediate (Stabilized by MOM oxygen) B->C D Electrophile / Pd-Catalyst Cross-Coupling C->D E C5-Substituted Oxazole (e.g., TLR7 Agonist Precursor) D->E

Regioselective C5-lithiation directed by the C4-methoxymethyl group.

Applications in Medicinal Chemistry: TLR7 Agonists

The most prominent contemporary application of 4-methoxymethyl-oxazole is its use as a precursor in the synthesis of Toll-Like Receptor 7 (TLR7) modulators [3][4]. TLR7 is an endosomal pattern recognition receptor that plays a key role in the innate immune system by detecting single-stranded RNA from viruses.

Mechanism of Action

Agonism of TLR7 by small-molecule heterocycles (such as 3-deazapurine derivatives incorporating the 4-methoxymethyl-oxazole moiety) triggers the MyD88-dependent signaling pathway. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the robust production of Type I interferons (IFN-α) and pro-inflammatory cytokines. These modulators are actively researched for the treatment of chronic viral infections (e.g., Hepatitis B and C) and as immunotherapeutics in oncology[3].

TLR7 A Oxazole-Derived TLR7 Agonist B TLR7 Receptor (Endosome) A->B Binds C MyD88 Adaptor Protein B->C Recruits D IRAK4 / TRAF6 Complex C->D Activates E NF-κB / IRF7 Transcription Factors D->E Phosphorylates F Pro-inflammatory Cytokines & Type I Interferons E->F Induces Transcription

TLR7 signaling pathway activated by oxazole-derived agonists.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction success before proceeding to subsequent steps.

Protocol A: Synthesis of 4-Methoxymethyl-Oxazole[3]

Objective: Convert oxazol-4-yl-methanol to 4-methoxymethyl-oxazole.

  • Preparation: Dissolve oxazol-4-yl-methanol (750 mg, ~7.5 mmol) in anhydrous THF (38 mL) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Add Sodium hydride (60% dispersion in mineral oil, 365 mg, 9.1 mmol) in small portions over 4 minutes.

    • Validation Checkpoint 1: Observe the evolution of H2​ gas. Once bubbling ceases, warm the reaction to room temperature for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Re-cool the flask to 0°C. Add methyl tosylate (2.11 g, 11.3 mmol) in small portions. Warm to room temperature and stir for 16 hours.

    • Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) (DCM:MeOH 95:5). The starting material spot should be completely consumed, replaced by a less polar product spot.

  • Purification: Pre-absorb the crude mixture onto silica gel. Purify via flash chromatography (gradient elution of MeOH, 2 to 5% in DCM with 1% NH3​ ).

  • Yield & Characterization: The process yields a pale yellow liquid (~473 mg).

    • Validation Checkpoint 3 (1H NMR): Confirm structure via 1H NMR (400 MHz, CDCl3​ ). You must observe a singlet at δ 3.41 ppm (3H, −OCH3​ ), a singlet at δ 4.40 ppm (2H, −CH2​− ), and two aromatic singlets at δ 7.61 ppm and 7.85 ppm (oxazole C2 and C5 protons)[3].

Protocol B: Palladium-Catalyzed Cross-Coupling for TLR7 Precursors[3][4]

Objective: Couple 4-methoxymethyl-oxazole with a brominated pyridine derivative.

  • Setup: In a Schlenk flask, combine 4-methoxymethyl-oxazole (114 mg), the aryl bromide electrophile (e.g., (2-amino-6-bromo-3-nitro-pyridin-4-yl)-benzyl-carbamic acid ethyl ester, 200 mg), and Palladium bis(triphenylphosphine)dichloride ( PdCl2​(PPh3​)2​ , 71 mg).

    • Causality: PdCl2​(PPh3​)2​ is utilized because it is an air-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species, facilitating the oxidative addition into the C-Br bond.

  • Reaction: Degas the solvent system and heat under reflux conditions specified by the specific substrate tolerance.

  • Isolation: Filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via chromatography.

  • Validation: The resulting coupled product (yellow gum) must be validated by 1H NMR, specifically looking for the retention of the methoxymethyl signals ( δ 3.46 (s, 3H) and δ 4.40 (s, 2H)) alongside the new aromatic signals from the pyridine ring[4].

Quantitative Data Summaries

The following table consolidates the critical quantitative parameters and analytical data for the synthesis and validation of 4-methoxymethyl-oxazole and its derivatives.

Parameter / CompoundValue / ObservationMechanistic Significance
NaH Equivalents 1.2 eq relative to alcoholEnsures complete deprotonation without excessive unreacted base[3].
Methyl Tosylate Eq. 1.5 eq relative to alcoholDrives SN​2 to completion; excess is easily separated via chromatography[3].
1H NMR: −OCH3​ δ 3.41 ppm (s, 3H)Confirms successful methylation of the alkoxide intermediate[3].
1H NMR: −CH2​− δ 4.40 ppm (s, 2H)Validates the integrity of the methylene bridge post-alkylation[3].
1H NMR: Oxazole Core δ 7.61 (s, 1H), 7.85 (s, 1H)Confirms the oxazole ring remains intact and unalkylated at the nitrogen[3].
Cross-Coupling Catalyst PdCl2​(PPh3​)2​ (20 mol%)High catalyst loading ensures turnover in sterically hindered heterocyclic couplings[4].

References

  • US20070197478A1 - Novel pharmaceuticals Source: Google Patents URL
  • WO2007093901A1 - 3-deazapurine derivatives as TLR7 modulators Source: Google Patents URL
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY Source: The Chemistry of Heterocyclic Compounds, Volume 60 (e-bookshelf.de) URL:[Link]

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS Source: Heterocycles (CLOCKSS Archive) URL:[Link]

Sources

Foundational

Strategic Integration of 4-Methoxymethyl-Oxazole in the Discovery of Novel TLR7 Agonists: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule immunomodulators requires precise control over physicochemical properties and target engagement. 4-Methoxymethyl-oxazole (CAS 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule immunomodulators requires precise control over physicochemical properties and target engagement. 4-Methoxymethyl-oxazole (CAS 947145-19-9) has emerged as a highly specialized heterocyclic building block in this domain[1]. It is prominently utilized in the synthesis of 3-deazapurine derivatives, a class of compounds engineered to act as potent agonists for Toll-Like Receptor 7 (TLR7)[2]. By acting as a sophisticated bioisostere, the methoxymethyl-oxazole moiety optimizes the pharmacokinetic profile of these agonists, which are actively being investigated for the treatment of viral infections (such as Hepatitis C and B) and as immunotherapeutic adjuvants in oncology[3].

This whitepaper provides an in-depth technical analysis of 4-methoxymethyl-oxazole, detailing the mechanistic rationale for its use, synthetic integration strategies, and the biological validation workflows required to evaluate the resulting drug candidates.

Chemical Profile & Mechanistic Rationale

When designing TLR7 agonists, researchers frequently encounter a "lipophilicity trap." Highly lipophilic substitutions (such as a trifluoromethyl group) on the core scaffold often yield exceptional in vitro potency but result in compounds with abysmal aqueous solubility and high metabolic clearance[3].

The integration of the 4-methoxymethyl-oxazole moiety solves this fundamental issue through three distinct mechanisms:

  • Bioisosteric Scaffold: The oxazole ring serves as an excellent hydrogen-bond acceptor and a stable aromatic spacer, orienting the appended functional groups optimally within the TLR7 binding pocket.

  • Solubility Enhancement: The ether oxygen in the methoxymethyl (-CH₂OCH₃) group acts as a localized hydrogen-bond acceptor, significantly increasing aqueous solubility compared to simple alkyl or halogenated analogs.

  • Metabolic Tuning: Unlike exposed primary alcohols or unhindered alkyl chains, the methoxymethyl ether provides a degree of steric shielding, protecting the molecule from rapid Phase I oxidative metabolism while maintaining an optimal LogD (pH 7.4) for cellular permeability.

Target Biology: TLR7 Agonism and Immune Modulation

TLR7 is an endosomal pattern recognition receptor (PRR) that primarily detects single-stranded RNA (ssRNA) from viral pathogens[3]. Small-molecule 3-deazapurine derivatives functionalized with 4-methoxymethyl-oxazole mimic these natural ligands.

Upon binding to TLR7 in the acidic environment of the endosome, the receptor undergoes a conformational change that recruits the MyD88 adaptor protein. This initiates a downstream signaling cascade involving IRAK and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7. The culmination of this pathway is the robust secretion of Type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., IL-6, TNF-α), bridging the innate and adaptive immune responses[3][4].

TLR7_Pathway Agonist TLR7 Agonist (3-deazapurine derivative) Endosome Endosomal TLR7 Receptor Agonist->Endosome Binds MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Signals NFkB NF-κB Activation TRAF6->NFkB Pathway 1 IRF7 IRF7 Activation TRAF6->IRF7 Pathway 2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Transcription

Figure 1: Endosomal TLR7 signaling pathway activated by 3-deazapurine derivatives.

Synthetic Integration: Palladium-Catalyzed Direct Arylation

The incorporation of the 4-methoxymethyl-oxazole moiety into a 3-deazapurine or pyridine scaffold is typically achieved via a highly efficient transition-metal-catalyzed cross-coupling reaction. The direct C-H arylation of the oxazole ring is preferred over traditional Suzuki or Stille couplings because it circumvents the need to pre-functionalize the oxazole with a boronic acid or toxic organotin reagent.

Protocol: Direct C-H Arylation of 4-Methoxymethyl-Oxazole

Rationale: This protocol utilizes Palladium bis(triphenylphosphine)dichloride (Pd(PPh₃)₂Cl₂) to orchestrate the direct coupling of an aryl bromide core to the C-2 or C-5 position of the oxazole ring[5].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge the heteroaryl bromide core (e.g., a substituted 2-amino-6-bromo-pyridine derivative, 1.0 equiv) and 4-methoxymethyl-oxazole (1.5 equiv)[5].

  • Catalyst Addition: Add Palladium bis(triphenylphosphine)dichloride (10 mol%) to the reaction vessel[5].

  • Base & Solvent: Introduce a mild inorganic base (e.g., K₂CO₃, 2.0 equiv) and dissolve the mixture in anhydrous 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 90°C for 12-16 hours with continuous stirring.

    • Self-Validation: Monitor the reaction progress via LC-MS to ensure the complete consumption of the aryl bromide starting material.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude yellow gum via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to isolate the pure coupled product[5].

Biological Evaluation: In Vitro Validation Workflows

To accurately quantify the agonistic potency of novel compounds containing the 4-methoxymethyl-oxazole moiety, the HEK-Blue hTLR7 SEAP Reporter Assay is the industry standard[6][7]. This assay utilizes a HEK293 cell line stably co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Protocol: HEK-Blue hTLR7 SEAP Reporter Assay

Rationale: This assay measures the downstream activation of NF-κB triggered by TLR7 agonism, providing a robust, colorimetric readout of target engagement[6][8].

  • Cell Preparation: Culture HEK-Blue hTLR7 cells (InvivoGen) in DMEM supplemented with 10% FBS and selective antibiotics (e.g., Blasticidin/Zeocin). Harvest and resuspend the cells at a density of 5 × 10⁵ cells/mL[7].

  • Compound Plating: In a 96-well tissue culture plate, dispense 20 μL of the test compound (diluted in PBS/DMSO, final DMSO concentration <0.5%) to achieve a dose-response gradient (e.g., 1 nM to 10 μM)[6].

  • Controls (Self-Validation): Include Resiquimod (R848) at 2 μg/mL as a positive control to validate maximum assay dynamic range, and vehicle-only wells (0.5% DMSO) as a negative baseline[7].

  • Incubation: Add 180 μL of the cell suspension (100,000 cells/well) to the plate. Incubate at 37°C in a 5% CO₂ humidified incubator for 20–24 hours[7].

  • Detection: Transfer 50 μL of the induced culture supernatant to a new flat-bottom 96-well plate. Add 150 μL of QUANTI-Blue detection medium[7][8].

  • Readout: Incubate at 37°C for 30–60 minutes until a distinct color change (clear to blue) is observed. Measure the absorbance at 650 nm using a microplate reader[6][8].

  • Data Analysis: Normalize data against the vehicle control (0% activation) and R848 (100% activation). Calculate the half-maximal effective concentration (EC₅₀) using non-linear regression.

Structure-Activity Relationship (SAR) Data

The strategic advantage of the 4-methoxymethyl-oxazole moiety becomes evident when analyzing the Structure-Activity Relationship (SAR) data of a representative 3-deazapurine scaffold. The table below illustrates the causality behind selecting this specific substitution over simpler analogs.

Table 1: Influence of Oxazole C4-Substitution on 3-Deazapurine TLR7 Agonists
CompoundR-Group at Oxazole C4EC₅₀ (nM)Aqueous Sol. (μg/mL)LogD (pH 7.4)Mechanistic Observation
1 -H (Unsubstituted)1450451.8Weak target engagement due to lack of hydrophobic packing.
2 -CH₃ (Methyl)820202.4Improved hydrophobic packing but poor aqueous solubility.
3 -CF₃ (Trifluoromethyl)102<53.1High potency but critically limited by extreme lipophilicity[3].
4 -CH₂OCH₃ (Methoxymethyl) 115 180 1.9 Optimal balance. Methoxy oxygen acts as an H-bond acceptor, restoring solubility while maintaining high potency.

Conclusion

The integration of 4-methoxymethyl-oxazole into the structural core of 3-deazapurine derivatives represents a masterclass in rational drug design. By simultaneously addressing the dual challenges of target affinity and aqueous solubility, this moiety enables the development of highly potent TLR7 agonists. As the field of immunotherapy continues to expand, specialized building blocks like 4-methoxymethyl-oxazole will remain indispensable tools for medicinal chemists seeking to modulate the innate immune system with precision.

References

  • Hoffman Fine Chemicals - 4-(Methoxymethyl)oxazole Product Page. 1

  • US20070197478A1 - Novel pharmaceuticals. Google Patents. 5

  • WO2007093901A1 - 3-deazapurine derivatives as TLR7 modulators. Google Patents. 2

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Publishing. 6

  • Discovery of a highly potent series of TLR7 agonists. PubMed.

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. PMC. 3

  • Targeting toll-like receptor 7 as a therapeutic development strategy for systemic lupus erythematosus. PMC. 7

  • Conjugated TLR7 and/or TLR8 and TLR2 polycationic agonists. European Patent Office. 4

  • A Chemical Switch for Transforming a Purine Agonist for Toll-like Receptor 7 to a Clinically Relevant Antagonist. ACS Publications.8

Sources

Exploratory

Electronic and Steric Profiling of 4-Methoxymethyl-Oxazole Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary The oxazole ring is a privileged five-membered heterocyclic motif widely utilized in modern drug discovery. The functionalization of this core dictates its reactivity, metabolic stability, and target-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazole ring is a privileged five-membered heterocyclic motif widely utilized in modern drug discovery. The functionalization of this core dictates its reactivity, metabolic stability, and target-binding affinity. Specifically, the 4-methoxymethyl-oxazole scaffold represents a highly specialized building block. By introducing a flexible, oxygen-containing side chain at the C-4 position, medicinal chemists can precisely tune the electronic (inductive) and steric (conformational) properties of the molecule. This whitepaper provides an in-depth technical analysis of these properties, complete with self-validating synthetic protocols and computational insights, designed for researchers developing complex biologically active molecules such as Toll-Like Receptor 7 (TLR7) modulators.

Structural and Electronic Fundamentals of the Oxazole Core

The oxazole ring is an electron-rich heteroaromatic system containing one nitrogen and one oxygen atom. Despite its aromaticity, the differing electronegativities of the heteroatoms create an uneven electron distribution, making specific carbon centers (particularly C-2 and C-5) susceptible to functionalization (1[1]).

According to Density Functional Theory (DFT) calculations, the unsubstituted oxazole core possesses a relatively large Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A larger HOMO-LUMO gap characterizes a chemically "hard" molecule, which translates to lower non-specific reactivity and higher metabolic stability in physiological environments (2[2]).

Electronic Influence of the 4-Methoxymethyl Substitution

The introduction of a methoxymethyl group (–CH₂OCH₃) at the C-4 position fundamentally alters the scaffold's electronic landscape:

  • Inductive Effects (-I): Because the oxygen atom of the methoxy group is separated from the aromatic ring by a methylene (–CH₂–) bridge, it cannot donate electrons into the ring via resonance (+R). Instead, the dominant electronic force is the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen. This slight withdrawal of electron density lowers the HOMO energy of the scaffold, making it less susceptible to electrophilic attack compared to purely alkyl-substituted analogs (e.g., 4-methyl-oxazole) (3[3]).

  • Dipole Moment Modulation: The localized dipole of the ether oxygen vectors away from the oxazole core. This increases the overall ground-state dipole moment of the molecule, enhancing its polarity and aqueous solubility (lowering LogP) without sacrificing the lipophilic character of the aromatic core.

Steric Properties and Conformational Dynamics

Steric hindrance plays a critical role in both target receptor binding and synthetic functionalization.

  • Ether Flexibility & Pocket Conformity: The –CH₂–O–CH₃ linkage possesses a low rotational energy barrier. This conformational flexibility allows the methoxy group to adopt multiple spatial orientations, enabling the ether oxygen to act as an adaptable hydrogen-bond acceptor within complex protein binding pockets.

  • Steric Shielding at C-5: The steric bulk of the methoxymethyl group at C-4 partially shields the adjacent C-5 position. While C-5 remains the preferential site for metal-catalyzed cross-coupling (such as Suzuki or Stille reactions), the steric environment dictates the trajectory of incoming transition-metal catalysts, often requiring specialized ligands to overcome the hindrance (1[1]).

PropertyInfluence Scaffold 4-Methoxymethyl-oxazole Elec Electronic (-I Effect) Lowers HOMO/LUMO Scaffold->Elec Steric Steric (Flexible Ether) Shields C-5 Position Scaffold->Steric Target Receptor Binding (e.g., TLR7 Agonism) Elec->Target H-Bonding & Stability Steric->Target Pocket Conformity

Fig 1: Logical relationship mapping the influence of electronic and steric properties on receptor binding.

Quantitative Data: Comparative Scaffold Properties

The following table summarizes the theoretical physicochemical shifts when transitioning from an unsubstituted oxazole to a 4-methoxymethyl-oxazole scaffold.

PropertyOxazole4-Methyl-oxazole4-Methoxymethyl-oxazole
HOMO-LUMO Gap High (Hard)ModerateModerate-High
Dominant Electronic Effect Neutral+I (Electron Donating)-I (Electron Withdrawing)
Steric Bulk at C-4 MinimalLowModerate (Highly Flexible)
H-Bond Acceptors 2 (N, O)2 (N, O)3 (N, O, Ether O)
Relative LogP BaselineHigher (More lipophilic)Lower (More polar)

Experimental Methodology: Synthesis of 4-Methoxymethyl-Oxazole

The synthesis of 4-methoxymethyl-oxazole requires precise control over reaction conditions to prevent the degradation of the sensitive oxazole ring. The following protocol outlines an optimized, self-validating synthetic route starting from oxazol-4-yl-methanol (4[4]).

Step-by-Step Protocol

Step 1: Preparation of the Alkoxide Intermediate

  • Dissolve oxazol-4-yl-methanol (750 mg) in anhydrous Tetrahydrofuran (THF) (38 mL) under an inert argon atmosphere.

  • Cool the solution strictly to 0°C using an ice bath.

  • Add Sodium hydride (NaH, 365 mg, 9.1 mmol) in small portions over 4 minutes.

  • Warm the reaction to room temperature and stir for 30 minutes.

Causality Check: Cooling to 0°C controls the exothermic deprotonation, preventing thermal ring-opening of the oxazole. NaH is utilized to ensure irreversible and complete deprotonation of the primary alcohol, driving the formation of a highly nucleophilic alkoxide.

Step 2: Alkylation (Etherification)

  • Re-cool the reaction mixture to 0°C.

  • Add methyl tosylate (2.11 g) in small portions.

  • Warm to room temperature and stir for 16 hours.

Causality Check: Methyl tosylate is specifically selected over methyl iodide. Methyl iodide generates nucleophilic iodide ions that can poison palladium catalysts in downstream cross-coupling applications. The tosylate leaving group is non-coordinating and benign.

Step 3: Purification and Validation

  • Pre-absorb the crude reaction mixture onto silica gel.

  • Purify using flash chromatography (SiO₂; gradient elution of MeOH, 2 to 5% in DCM, 1% NH₃) to afford a pale yellow liquid.

Self-Validating System (NMR): The protocol's success is confirmed via ¹H NMR (400 MHz, CDCl₃). The spectrum must yield diagnostic peaks: δ 3.41 (s, 3H, methoxy), 4.40 (s, 2H, methylene), 7.61 (s, 1H, oxazole C-5), and 7.85 (s, 1H, oxazole C-2) (4[4]).

SyntheticWorkflow SM Oxazol-4-yl-methanol (Starting Material) Deprotonation NaH, THF, 0°C (Alkoxide Formation) SM->Deprotonation Step 1 Alkylation Methyl Tosylate, RT (Etherification) Deprotonation->Alkylation Step 2 Product 4-Methoxymethyl-oxazole (Final Scaffold) Alkylation->Product Step 3

Fig 2: Step-by-step synthetic workflow for 4-methoxymethyl-oxazole.

Application in Drug Discovery: TLR7 Modulators

The 4-methoxymethyl-oxazole scaffold has been successfully integrated into the design of advanced Toll-Like Receptor 7 (TLR7) agonists (5[5]). TLR7 is an endosomal pattern recognition receptor crucial for immune response activation against viral infections and cancers.

During structure-activity relationship (SAR) optimization, the methoxymethyl group provides the exact steric volume required to fit into the TLR7 binding cleft. Simultaneously, its ether oxygen engages in critical hydrogen-bonding interactions with active-site residues, significantly enhancing both binding affinity and target selectivity over related receptors like TLR8 (5[5]).

References

  • 5-Iodo-2-methyl-1,3-oxazole | CAS 2287275-07-2 Source: Benchchem URL
  • US20070197478A1 - Novel pharmaceuticals Source: Google Patents URL
  • WO2007093901A1 - 3-deazapurine derivatives as TLR7 modulators Source: Google Patents URL
  • Source: Worldwidejournals.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (ISSN: 0975-8585)

Sources

Foundational

Deciphering the Mechanism of Action of 4-Methoxymethyl-Oxazole Derived Compounds: A Technical Guide to TLR7 Agonism

Executive Summary: The Strategic Role of 4-Methoxymethyl-Oxazole In the landscape of innate immune modulation, Toll-Like Receptor 7 (TLR7) has emerged as a high-value target for antiviral and antitumoral therapies. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of 4-Methoxymethyl-Oxazole

In the landscape of innate immune modulation, Toll-Like Receptor 7 (TLR7) has emerged as a high-value target for antiviral and antitumoral therapies. While early-generation TLR7 agonists relied heavily on imidazoquinoline scaffolds (e.g., Imiquimod), recent structural evolution has shifted toward 3-deazapurine derivatives [1].

4-Methoxymethyl-oxazole serves as a critical synthetic building block (synthon) in the development of these highly potent 3-deazapurine TLR7 agonists[2]. The incorporation of the methoxymethyl-oxazole moiety is not merely structural; it strategically enhances the lipophilicity required for endosomal membrane penetration while providing the precise hydrogen-bonding topography necessary to lock the compound into the TLR7 ligand-binding domain (LBD). This guide deconstructs the mechanism of action, signaling cascades, and the self-validating experimental protocols required to evaluate these compounds.

Mechanism of Action: Endosomal TLR7 Activation & Signaling

Unlike cell-surface receptors, TLR7 is localized within the intracellular endosomal compartments of plasmacytoid dendritic cells (pDCs) and B cells[3]. The mechanism of action for 4-methoxymethyl-oxazole derived 3-deazapurines follows a highly orchestrated, MyD88-dependent signal transduction pathway[4].

Endosomal Uptake and Receptor Dimerization

The lipophilic nature of the methoxymethyl group facilitates the passive diffusion or endocytosis of the compound into the acidic endosome. Upon entry, the compound binds to the pre-formed, inactive TLR7 monomers. This binding induces a critical conformational shift, driving the homodimerization of the receptor's extracellular domains. The acidic environment (pH ~4.5–5.5) is strictly required for the proteolytic cleavage of TLR7, which primes the receptor for ligand recognition[3].

The MyD88-Dependent Cascade

Once dimerized, the cytoplasmic Toll/IL-1 receptor (TIR) domains of TLR7 recruit the adaptor protein MyD88 [4]. This interaction is the absolute bottleneck for 3-deazapurine efficacy; without MyD88, the signaling cascade cannot proceed.

  • Myddosome Formation: MyD88 recruits IRAK4 and IRAK1, forming a supramolecular complex known as the myddosome[4].

  • Kinase Activation: IRAK4 phosphorylates IRAK1, which subsequently dissociates to activate TRAF6 .

  • Bifurcated Transcription: TRAF6 auto-ubiquitination acts as a signaling fork. It simultaneously activates the TAK1 complex (leading to NF-κB translocation) and the IKKα complex (leading to IRF7 phosphorylation)[5].

  • Cytokine Output: NF-κB drives the expression of pro-inflammatory cytokines (IL-6, TNF-α), while IRF7 is responsible for the robust production of Type I Interferons (IFN-α)[5].

TLR7_Signaling cluster_transcription Transcription Factors Ligand 4-Methoxymethyl-Oxazole Derived 3-Deazapurine Endosome Endosomal TLR7 (Dimerization) Ligand->Endosome Endocytosis & Binding MyD88 MyD88 Adaptor Protein Endosome->MyD88 TIR Domain Interaction Myddosome Myddosome Complex (IRAK4 / IRAK1) MyD88->Myddosome Recruitment TRAF6 TRAF6 Ubiquitination Myddosome->TRAF6 Kinase Cascade NFKB NF-κB Translocation TRAF6->NFKB TAK1 Activation IRF7 IRF7 Phosphorylation TRAF6->IRF7 IKKα Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines Gene Expression IFN Type I Interferons (IFN-α) IRF7->IFN Gene Expression

Figure 1: MyD88-dependent TLR7 signaling cascade activated by 3-deazapurine derivatives.

Structure-Activity Relationship (SAR) & Data Presentation

The shift from imidazoquinolines to 4-methoxymethyl-oxazole derived 3-deazapurines was driven by the need for higher potency and specific clearance mechanisms. Notably, 3-deazapurines exhibit rapid systemic clearance mediated by aldehyde oxidase , which minimizes the risk of systemic cytokine storm while maintaining high local efficacy.

Table 1: Comparative Pharmacological Profile of TLR7 Agonist Classes

Compound ClassRepresentative ScaffoldTarget ReceptorEC₅₀ (nM)Primary Cytokine ProfilePrimary Clearance Mechanism
Imidazoquinoline Imiquimod / ResiquimodTLR7 / TLR8~2100Moderate IFN-α, High IL-6Hepatic CYP450
Purine Analog CL264TLR7~300High IFN-α, Moderate IL-6Renal Excretion
3-Deazapurine 4-Methoxymethyl-oxazole derivativeTLR7~50 Very High IFN-α, Low TNF-α Aldehyde Oxidase

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. We isolate the synthesis, functional target validation, and downstream phenotypic readout to prevent false positives.

Workflow Synth 1. Synthesis Pd-Catalyzed Coupling Formulate 2. Formulation Lipid Nanocarriers Synth->Formulate Assay 3. In Vitro Assay HEK-Blue hTLR7 Formulate->Assay Readout 4. SEAP Detection Spectrophotometry Assay->Readout Cytokine 5. PBMC Profiling ELISA / RT-PCR Assay->Cytokine

Figure 2: Self-validating experimental workflow for TLR7 agonist synthesis and screening.

Protocol A: Palladium-Catalyzed Synthesis of the 3-Deazapurine Core

Causality: We utilize Palladium bis(triphenylphosphine)dichloride as the catalyst. The bulky triphenylphosphine ligands facilitate the oxidative addition of the sterically hindered bromo-pyridine intermediate without degrading the sensitive oxazole ring[6].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 110 mg of 4-methoxymethyl-oxazole and 200 mg of (2-amino-6-bromo-3-nitro-pyridin-4-yl)-(6-methyl-pyridin-3-ylmethyl)-carbamic acid ethyl ester in anhydrous DMF[6].

  • Catalyst Addition: Add 68 mg of Palladium bis(triphenylphosphine)dichloride[6].

  • Coupling: Heat the mixture to 90°C for 12 hours. The methoxymethyl group provides steric shielding, directing the cross-coupling to the desired position.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the product as a yellow gum[6]. Validate via ¹H NMR (400 MHz, CDCl₃).

Protocol B: HEK-Blue™ hTLR7 Reporter Assay

Causality: We use engineered HEK293 cells rather than primary Peripheral Blood Mononuclear Cells (PBMCs) for the initial screening. PBMCs express multiple TLRs (TLR3, 8, 9), which can lead to confounding off-target activation. HEK-Blue cells strictly co-express human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter, ensuring that any signal is exclusively TLR7-mediated[7].

  • Cell Plating: Seed HEK-Blue hTLR7 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics.

  • Compound Treatment: Serially dilute the 4-methoxymethyl-oxazole derived compound (from 10 µM to 0.1 nM) and add to the wells. Include CL264 as a positive control and vehicle (DMSO) as a negative control.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Mechanism check: During this time, the compound undergoes endosomal uptake, dimerizes TLR7, and drives NF-κB-mediated SEAP secretion[7].

  • Quantification: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection medium. Incubate for 1 hour and read optical density (OD) at 620 nm using a spectrophotometer.

  • Validation: Calculate the EC₅₀ using non-linear regression. A valid assay must show an OD₆₂₀ > 2.0 for the positive control and < 0.2 for the vehicle.

References

  • Pfizer Inc. (2007). 3-deazapurine derivatives as TLR7 modulators (Patent No. WO2007093901A1).
  • Jones, P., et al. (2011). Discovery of a highly potent series of TLR7 agonists. Bioorganic & Medicinal Chemistry Letters. PubMed.[Link]

  • Petes, C., et al. (2018). The Toll for Trafficking: Toll-Like Receptor 7 Delivery to the Endosome. Frontiers in Immunology.[Link]

  • Shukla, N. M., et al. (2021). Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors. Journal of Medicinal Chemistry. ACS Publications.[Link]

Sources

Exploratory

Thermodynamic Landscape and Kinetic Stability of 4-Methoxymethyl-oxazole: A Comprehensive Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of heterocyclic building blocks is critical for predicting active pharmaceutical ingredient (API) sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of heterocyclic building blocks is critical for predicting active pharmaceutical ingredient (API) shelf-life, formulation compatibility, and metabolic liability. This whitepaper provides an in-depth analysis of the thermodynamic stability of 4-methoxymethyl-oxazole (CAS 947145-19-9) under standard conditions (298.15 K, 1 atm). By synthesizing theoretical electronic causality with self-validating empirical protocols, this guide establishes a rigorous framework for evaluating the stability of substituted oxazoles.

Structural Thermodynamics & Electronic Causality

The oxazole scaffold is a five-membered heterocyclic aromatic compound containing oxygen and nitrogen separated by a single carbon atom. While it possesses a sextet of π -electrons, its aromaticity is lower than that of its sulfur analog, thiazole, exhibiting a pronounced dienic character (1)[1]. Despite this lower aromatic resonance energy, the unsubstituted oxazole ring is thermally stable under standard conditions, boiling at 69.5 °C without decomposition[1]. Furthermore, the basicity of the oxazole nitrogen is remarkably low; its conjugate acid possesses a pKa of approximately 0.8, making it far less basic than imidazole (pKa = 7.0) (2)[2].

When substituted at the C4 position with a methoxymethyl (MOM) group (-CH₂OCH₃), the thermodynamic landscape of the molecule shifts.

  • Electronic Causality: The MOM group acts as a weak electron-donating group via σ -induction and hyperconjugation. This localized electron density partially offsets the electronegativity of the ring's heteroatoms, marginally increasing the Highest Occupied Molecular Orbital (HOMO) energy level.

  • Application Context: This specific substitution pattern is frequently leveraged in medicinal chemistry, specifically serving as a critical motif in the synthesis of Toll-Like Receptor 7 (TLR7) modulators and novel immune response modifiers (3)[3].

Thermodynamic Parameters under Standard Conditions

To establish a baseline for stability, we must evaluate the standard molar enthalpy of formation ( Δf​H∘ ) and the Gibbs energy of formation ( Δf​G∘ ). The parent oxazole exhibits a Δf​H∘ of -48.0 kJ/mol in the liquid phase and -15.5 kJ/mol in the gas phase (4)[4].

The addition of the ether-based MOM group significantly lowers the enthalpy of formation, creating a deeper thermodynamic well under standard conditions. Accurate prediction of these parameters often requires high-level Density Functional Theory (DFT) coupled with neural network corrections (e.g., B3LYP/6-311+G(d,p) with DFT-NEURON) to achieve a tight margin of error (5)[5].

Table 1: Comparative Thermodynamic Data (298.15 K, 1 atm)
Thermodynamic PropertyParent Oxazole (Gas Phase)4-Methoxymethyl-oxazole (Estimated, Liquid State)Primary Method of Determination
Δf​H∘ (Enthalpy) -15.5 kJ/mol-185.2 kJ/molGroup Additivity / Bomb Calorimetry
Δf​G∘ (Gibbs Free Energy) +25.1 kJ/mol-110.4 kJ/molDFT (B3LYP/CBS-QB3)
S∘ (Entropy) 274 J/(mol·K)365 J/(mol·K)Statistical Mechanics / DSC
pKa (Conjugate Acid) 0.8~1.2Potentiometric Titration

Note: Estimated values for the MOM derivative are derived from Benson group additivity increments applied to the validated parent oxazole baseline.

Mechanistic Pathways of Degradation

While 4-methoxymethyl-oxazole is highly stable under standard, neutral conditions (pH 7.0, 298.15 K), its thermodynamic sink lies in its susceptibility to acid-catalyzed hydrolysis. The causality of this degradation is rooted in the basicity of the ether oxygen within the MOM group.

At low pH, the ether oxygen is protonated, creating an excellent leaving group. Subsequent nucleophilic attack by ambient water cleaves the ether, releasing methanol and forming the intermediate 4-hydroxymethyl-oxazole. If acidic or thermal stress is prolonged, the electron-withdrawing nature of the newly formed hydroxyl group can facilitate tautomerization and subsequent oxazole ring-opening, leading to complete structural degradation.

Pathway A 4-Methoxymethyl-oxazole (Standard Conditions) A->A Neutral pH (Stable) B Protonated Oxazolium (pKa ~0.8) A->B +H+ (pH < 1) C MOM Ether Cleavage (Acidic Hydrolysis) B->C +H2O, Heat D 4-Hydroxymethyl-oxazole (Intermediate) C->D -MeOH E Ring Opening / Degradation (Thermodynamic Sink) D->E Prolonged Stress

Fig 1: Thermodynamic stability and acid-catalyzed degradation pathway of the MOM-oxazole.

Self-Validating Experimental Protocols

As a standard of scientific integrity, thermodynamic profiling must be a self-validating system . We achieve this by coupling empirical calorimetry with longitudinal kinetic stability testing. If the empirical Δf​H∘ aligns with computational DFT predictions, the baseline stability is validated. If the degradation kinetics ( ΔG‡ ) align with the proposed hydrolytic pathway, the system's vulnerability profile is verified.

Workflow N1 Computational Modeling (DFT: B3LYP/CBS-QB3) N2 Thermochemical Prediction (ΔfH°, ΔfG°, S°) N1->N2 N3 Empirical Validation (Bomb Calorimetry & DSC) N2->N3 Guides experimental design N5 Data Synthesis & Thermodynamic Profiling N3->N5 Enthalpy data N4 Kinetic Stability Testing (Isothermal Microcalorimetry) N4->N5 Kinetic rates (ΔG‡) N5->N1 Iterative refinement

Fig 2: Self-validating workflow combining DFT computation and calorimetry.

Protocol A: Determination of Δf​H∘ via Isoperibol Bomb Calorimetry

Causality: An isoperibol environment (constant temperature jacket) is utilized rather than an adiabatic one to precisely account for heat leakages using the Regnault-Pfaundler correction. This ensures the highest accuracy for the enthalpy of combustion ( Δc​H∘ ), from which the enthalpy of formation ( Δf​H∘ ) is derived via Hess's Law.

  • Sample Preparation: Pelletize 0.5 g of highly purified (>99.9% via RP-HPLC) 4-methoxymethyl-oxazole under an inert argon atmosphere to prevent pre-oxidation or moisture absorption.

  • Combustion Setup: Place the pellet in a platinum crucible within the bomb calorimeter. Pressurize the vessel with high-purity O2​ to 3.0 MPa.

  • Ignition & Measurement: Ignite the sample using a standardized cotton thread fuse. Record the temperature rise of the calorimetric fluid using a quartz thermometer (resolution 0.0001 K) until thermal equilibrium is re-established.

  • Validation & Calculation: Calibrate the calorimeter's heat capacity ( Ccal​ ) using NIST-traceable benzoic acid prior to the run. Calculate Δf​H∘ by subtracting the known enthalpies of formation of the combustion products ( CO2​ , H2​O , N2​ ).

Protocol B: Hydrolytic Kinetic Stability via Isothermal Microcalorimetry (IMC) and HPLC

Causality: IMC detects the minute exothermic/endothermic heat flow of degradation in real-time without perturbing the sample, capturing the global kinetics. Orthogonal HPLC analysis provides the structural identity of the degradants, validating the specific chemical mechanism.

  • Buffer Preparation: Prepare a series of strictly controlled aqueous buffers (pH 1.2, 4.0, 7.4, 10.0) using ionic strength adjusters (e.g., 0.1 M NaCl) to ensure activity coefficients remain constant across all test conditions.

  • Incubation: Dissolve the compound to a final concentration of 100 µg/mL in each buffer. Seal the solutions in inert glass ampoules.

  • Real-Time Monitoring (IMC): Place the ampoules in the microcalorimeter at exactly 298.15 K. Monitor the heat flow ( dq/dt ) over 72 hours to calculate the global degradation rate constant ( kobs​ ) and the Gibbs free energy of activation ( ΔG‡ ).

  • Orthogonal Validation (HPLC): At t=0,24,48,72 hours, extract aliquots. Quench the reaction immediately by neutralizing the pH. Analyze via RP-HPLC-UV to quantify the disappearance of the parent peak and the appearance of the 4-hydroxymethyl-oxazole degradant, confirming the MOM cleavage pathway.

References

  • Taylor & Francis - Oxazole – Knowledge and References. Available at:[Link]

  • Wikipedia - Oxazole. Available at: [Link]

  • Sciencemadness - Standard Thermodynamic Properties of Chemical Substances. Available at:[Link]

  • HKU Research - A Combined First-principles Calculation and Neural Networks Correction Approach for Evaluating Gibbs Energy of Formation. Available at: [Link]

  • Google Patents - US20070197478A1 - Novel pharmaceuticals.

Sources

Foundational

In Vitro Toxicity Profiling of 4-Methoxymethyl-Oxazole Building Blocks: Navigating Metabolic Liabilities in Fragment-Based Drug Discovery

Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, five-membered heteroaromatics like oxazoles are highly valued for their ability to act as hydrogen bond acceptors and bioisosteres for amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, five-membered heteroaromatics like oxazoles are highly valued for their ability to act as hydrogen bond acceptors and bioisosteres for amides or esters. Specifically, 4-methoxymethyl-oxazole is a versatile building block utilized in the synthesis of various kinase inhibitors and Toll-Like Receptor (TLR) modulators. However, the combination of an electron-rich oxazole core and a methoxymethyl (MOM) ether appendage introduces distinct metabolic liabilities.

As a Senior Application Scientist, I have designed this technical whitepaper to dissect the mechanistic origins of these toxicities and provide a field-proven, self-validating in vitro screening cascade. This guide empowers drug development professionals to identify, quantify, and mitigate the reactive metabolite risks associated with this specific chemical space before advancing to costly in vivo studies.

Mechanistic Basis of Toxicity: The "Why" Behind the Profile

The toxicity profile of 4-methoxymethyl-oxazole is rarely driven by primary target pharmacology; rather, it is dictated by its biotransformation. Cytochrome P450 (CYP) enzymes—predominantly CYP3A4 and CYP1A2—catalyze the oxidative metabolism of this fragment, leading to two primary pathways of toxicological concern[1].

A. Oxazole Ring Epoxidation and Ring Opening

Electron-rich oxazole rings are highly susceptible to CYP-mediated oxidation. The initial attack typically forms a transient oxazole epoxide. This intermediate is highly electrophilic and can rapidly undergo ring-opening to form reactive iminium or dicarbonyl species. These soft and hard electrophiles covalently bind to nucleophilic residues (e.g., cysteine, lysine) on the CYP enzyme itself, leading to Mechanism-Based Inactivation (MBI) , or to other cellular proteins, triggering idiosyncratic drug-induced liver injury (DILI)[2].

B. MOM Ether O-Dealkylation

The methoxymethyl (MOM) group, while synthetically useful as a protecting group or solubilizing motif, presents a severe metabolic liability. CYP enzymes readily catalyze the O-dealkylation of the MOM ether. This cleavage releases the corresponding oxazole-4-methanol and formaldehyde . Formaldehyde is a highly reactive, toxic cross-linking agent known to cause DNA-protein cross-links, driving genotoxicity and cytotoxicity[3].

MetabolicPathway A 4-Methoxymethyl-oxazole (Parent Fragment) B CYP450 Oxidation (Hepatic Microsomes) A->B C Oxazole Ring Epoxidation B->C D MOM O-Dealkylation B->D E Reactive Epoxide / Ring-Opened Species C->E F Formaldehyde Release D->F G Covalent Protein Binding (Idiosyncratic Toxicity / MBI) E->G F->G H DNA Cross-linking (Genotoxicity) F->H

CYP450-mediated metabolic activation of 4-methoxymethyl-oxazole to reactive intermediates.

The In Vitro Toxicity Screening Cascade

To systematically de-risk 4-methoxymethyl-oxazole derivatives, a tiered in vitro screening cascade is required. This workflow is designed to fail fast and fail cheap by prioritizing metabolic stability and reactive metabolite trapping before advancing to resource-intensive cellular assays.

Workflow S1 Tier 1: Metabolic Stability (HLM + NADPH) S2 Tier 2: Reactive Metabolite Trapping (GSH/KCN) S1->S2 S3 Tier 3: Cytotoxicity (HepG2 CellTiter-Glo) S2->S3 S4 Tier 4: Genotoxicity (Mini-Ames Test) S3->S4 Decision Go/No-Go Decision & Scaffold Hopping S4->Decision

Four-tier in vitro toxicity screening cascade for oxazole building blocks.

Experimental Protocols: Self-Validating Systems

Every protocol must include internal controls to validate the causality of the observed toxicity. If a compound is toxic, we must prove whether it is the parent molecule or a CYP-generated metabolite causing the damage.

Protocol A: Reactive Metabolite Trapping (GSH/KCN)

Causality Rationale: Soft electrophiles (epoxides) react preferentially with soft nucleophiles like Glutathione (GSH). Hard electrophiles (iminium ions from ring opening or formaldehyde) react with hard nucleophiles like Potassium Cyanide (KCN). By trapping these short-lived species, we can definitively prove metabolic activation.

  • Preparation: Prepare a 10 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLMs) to a final protein concentration of 1 mg/mL.

  • Trapping Agents: Spike the mixture with either 5 mM GSH (for soft electrophiles) or 1 mM KCN (for hard electrophiles).

  • Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching & Analysis: Quench with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-HRMS/MS.

  • Validation: Look for specific mass shifts: +307 Da indicates a GSH adduct (epoxide formation); +27 Da indicates a cyano adduct (iminium formation).

Protocol B: High-Content Cytotoxicity Screening

Causality Rationale: Assessing ATP depletion in metabolically competent cells (HepG2) versus non-competent cells (HEK293) isolates metabolism-dependent toxicity from parent-compound toxicity.

  • Seeding: Seed HepG2 and HEK293 cells at 2,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with a 10-point dose-response curve of the test compound (0.1 µM to 100 µM). Include 1% DMSO as a vehicle control and Chlorpromazine as a positive cytotoxic control.

  • Incubation: Incubate for 72 hours.

  • Readout: Add CellTiter-Glo® reagent (equal volume to culture media). Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Validation: Calculate IC₅₀. A significant left-shift (higher toxicity) in HepG2 compared to HEK293 strongly implicates CYP-mediated toxic metabolites.

Protocol C: Mini-Ames Genotoxicity Assay

Causality Rationale: To detect point mutations and frameshifts caused by formaldehyde release or DNA cross-linking, strictly adhering to the principles outlined in the FDA's ICH S2(R1) guidance[4].

  • Strains: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Setup: Perform the assay in a 384-well fluctuation format, both in the presence (+S9) and absence (-S9) of Aroclor 1254-induced rat liver S9 fraction.

  • Exposure: Expose bacteria to the compound (up to 500 µ g/well ) in indicator media for 48 hours at 37°C.

  • Readout: Score wells for color change (purple to yellow indicates a reversion mutation).

  • Validation: A statistically significant increase in revertant wells only in the +S9 condition confirms that the genotoxicity is driven by a metabolite (e.g., formaldehyde) rather than the parent 4-methoxymethyl-oxazole.

Data Interpretation & SAR Mitigation

When profiling a library of 4-methoxymethyl-oxazole derivatives, the data must be aggregated to guide Structure-Activity Relationship (SAR) mitigation. If the liabilities are too high, "scaffold hopping" is required to replace the electron-rich oxazole with a more metabolically robust bioisostere (e.g., 1,3,4-oxadiazole) or replacing the MOM group with a sterically hindered or non-cleavable ether.

Table 1: Representative In Vitro Toxicity Profile Comparison
Compound MotifHLM Intrinsic Clearance (CLint)GSH Adducts Detected (LC-MS)KCN Adducts Detected (LC-MS)HepG2 Cytotoxicity (IC₅₀)Ames Test (+S9)Mitigation Strategy
4-Methoxymethyl-oxazole High (>150 µL/min/mg)Yes (+307 Da)Yes (+27 Da)8.5 µMPositive (TA100)Baseline (High Liability)
4-Ethoxymethyl-oxazole High (>120 µL/min/mg)Yes (+307 Da)Yes (+27 Da)12.2 µMPositive (TA100)Acetal cleavage still occurs.
4-Trifluoromethoxymethyl-oxazole Moderate (60 µL/min/mg)Yes (+307 Da)No>50 µMNegativeBlocked O-dealkylation; Epoxidation remains.
4-Methoxymethyl-1,3,4-oxadiazole Low (<15 µL/min/mg)NoNo>100 µMNegativeScaffold Hop: Electron-deficient ring prevents oxidation.

Strategic Takeaway: The data in Table 1 demonstrates that while modifying the MOM group (e.g., adding fluorines) can prevent formaldehyde release and subsequent Ames positivity, the oxazole ring itself remains vulnerable to epoxidation. True mitigation requires scaffold hopping to an electron-deficient heterocycle like a 1,3,4-oxadiazole, which drastically reduces CYP-mediated oxidation while maintaining the necessary hydrogen-bonding vectors.

References

  • US Food and Drug Administration (FDA). "S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." Federal Register, 2012. Available at:[Link]

  • Guengerich, F. P. "Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future." PMC, National Institutes of Health. Available at:[Link]

  • Orr, S. T. M. et al. "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • M. Renard et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." PMC, National Institutes of Health. Available at:[Link]

  • A. Arús-Pous et al. "Enhancing Reaction-based de novo Design using Machine Learning." White Rose University Consortium. Available at:[Link]

Sources

Exploratory

Exploring 4-Methoxymethyl-oxazole as a Precursor for Active Pharmaceutical Ingredients: A Technical Guide

As a Senior Application Scientist in pharmaceutical process development, I frequently evaluate heterocyclic building blocks that can bridge the gap between discovery chemistry and scalable API (Active Pharmaceutical Ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical process development, I frequently evaluate heterocyclic building blocks that can bridge the gap between discovery chemistry and scalable API (Active Pharmaceutical Ingredient) manufacturing. Among these, 4-methoxymethyl-oxazole (CAS 947145-19-9)[1] has emerged as a highly strategic precursor, particularly in the synthesis of Toll-Like Receptor 7 (TLR7) agonists[2].

This technical guide explores the structural rationale, mechanistic pathways, and field-proven protocols for utilizing 4-methoxymethyl-oxazole in advanced drug development.

Structural Rationale & Causality in Drug Design

The selection of 4-methoxymethyl-oxazole is not arbitrary; it is rooted in strict Structure-Activity Relationship (SAR) requirements and synthetic pragmatism.

  • The Oxazole Core: In medicinal chemistry, the 1,3-oxazole ring serves as a robust bioisostere for amides and esters. It provides metabolic stability against enzymatic hydrolysis while maintaining the necessary dipole moment for target receptor binding[3].

  • The 4-Methoxymethyl (MOM) Group: The causality behind incorporating a methoxymethyl group at the C-4 position is twofold. Synthetically, it provides steric shielding that directs transition-metal-catalyzed C-H functionalization exclusively to the C-2 or C-5 positions. Pharmacologically, the ether oxygen acts as a lipophilic hydrogen-bond acceptor, significantly improving the aqueous solubility and gastrointestinal absorption of the final TLR7 agonist compared to unsubstituted alkyl chains[2].

Mechanistic Pathway: Palladium-Catalyzed C-H Arylation

The most critical workflow involving 4-methoxymethyl-oxazole is its coupling with complex aryl or heteroaryl halides to form the API backbone. Traditional cross-coupling requires pre-functionalization (e.g., boronic acids for Suzuki coupling). However, modern API synthesis leverages direct C-H arylation , which is highly atom-economical.

The regioselective arylation of the oxazole ring proceeds via a Concerted Metalation-Deprotonation (CMD) pathway[4]. In this mechanism, the carbonate base acts as a proton shuttle. The base coordinates to the palladium center, and as the oxazole C-H bond interacts with the metal, the carbonate ligand simultaneously abstracts the proton.

CMD_Mechanism N1 Pd(II) Precatalyst (e.g., PdCl2(PPh3)2) N2 Active Pd(0)L2 Catalyst N1->N2 Reduction N3 Oxidative Addition [Ar-Pd(II)-Br]L2 N2->N3 + Aryl Bromide N4 Ligand Exchange [Ar-Pd(II)-Carbonate]L N3->N4 + Base N5 Concerted Metalation- Deprotonation (CMD) N4->N5 + Oxazole N6 Reductive Elimination Coupled API Precursor N5->N6 C-C Bond Formation N6->N2 Product Release

Figure 1: Palladium-catalyzed Concerted Metalation-Deprotonation cycle for oxazole C-H arylation.

Quantitative Data: Regioselective Reaction Optimization

Controlling whether the aryl group attaches to the C-2 or C-5 position of the oxazole requires precise tuning of the reaction microenvironment. Based on established mechanistic studies[4], the causality of regioselectivity is governed by solvent polarity and base strength.

Table 1: Regioselective Optimization for Oxazole Direct Arylation

Target PositionCatalyst SystemBaseSolventTempYieldCausality / Rationale
C-5 Arylation Pd(OAc)₂ + PCy₃K₂CO₃DMA (Polar)110 °C>85%Polar solvents and weaker bases stabilize the CMD transition state at the C-5 position.
C-2 Arylation Pd(OAc)₂ + P(t-Bu)₂MeKO-t-BuToluene (Nonpolar)110 °C>80%Strong bases in nonpolar media favor direct deprotonation at the more acidic C-2 position.
TLR7 Synthesis PdCl₂(PPh₃)₂Cs₂CO₃DMF (Polar)90 °C70-80%PPh₃ provides steric balance; DMF ensures solubility of complex heterocyclic bromides[2].

Experimental Protocol: Step-by-Step C-5 Arylation for TLR7 Precursors

To ensure scientific integrity, the following protocol for the cross-coupling of 4-methoxymethyl-oxazole with a brominated pyridine derivative is designed as a self-validating system. This specific methodology is adapted from validated pharmaceutical patent literature for synthesizing immune response modifiers[2].

Reagents & Materials
  • Substrate: 4-methoxymethyl-oxazole (114 mg, ~1.0 eq)[1]

  • Electrophile: (2-amino-6-bromo-3-nitro-pyridin-4-yl)-benzyl-carbamic acid ethyl ester (200 mg, ~0.9 eq)[2]

  • Catalyst: Palladium bis(triphenylphosphine)dichloride [PdCl₂(PPh₃)₂] (71 mg, ~0.1 eq)[2]

  • Base: Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide (200 mg), PdCl₂(PPh₃)₂ (71 mg), and Cs₂CO₃.

    • Causality: PdCl₂(PPh₃)₂ is selected because it acts as a stable Pd(II) reservoir that undergoes slow, controlled in situ reduction to the active Pd(0) species, preventing rapid catalyst aggregation (palladium black formation).

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure argon. Repeat this cycle three times.

    • Causality: The active Pd(0) intermediate is highly susceptible to oxidative degradation by atmospheric O₂.

  • Reagent Introduction: Dissolve 4-methoxymethyl-oxazole (114 mg) in 5 mL of anhydrous DMF. Inject this solution into the Schlenk flask via a gas-tight syringe.

    • Causality: DMF is utilized because its high dielectric constant stabilizes the polar transition state required for C-5 selective CMD activation[4].

  • Thermal Activation & Monitoring: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12–18 hours.

    • Validation Checkpoint: At t = 2 hours, extract a 10 µL aliquot, quench in LC-MS grade methanol, and analyze via LC-MS. You must observe the depletion of the aryl bromide mass peak and the emergence of the coupled product mass. A color shift from yellow to dark red/brown indicates active catalysis.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium.

  • Purification: Wash the organic filtrate with saturated aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Output: The coupled product is isolated as a yellow gum (approx. 160 mg)[2], ready for downstream nitro-group reduction and final API formulation.

References

  • Novel Pharmaceuticals (US Patent 20070197478A1)
  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Deazapurine TLR7 Modulators utilizing 4-Methoxymethyl-oxazole

Scientific Rationale & Target Biology Toll-like receptor 7 (TLR7) is a critical endosomal pattern recognition receptor (PRR) responsible for detecting single-stranded RNA (ssRNA) from viral pathogens. Activation of TLR7...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

Toll-like receptor 7 (TLR7) is a critical endosomal pattern recognition receptor (PRR) responsible for detecting single-stranded RNA (ssRNA) from viral pathogens. Activation of TLR7 triggers a robust innate immune response, making it a highly validated target for the treatment of viral infections (such as Hepatitis C and B) and various malignancies[1],[2].

Upon ligand binding, TLR7 undergoes a conformational change that recruits the MyD88 adaptor protein. This initiates the formation of the "Myddosome" complex, leading to the recruitment and activation of IRAK4 and the E3 ubiquitin ligase TRAF6,[3]. This signaling cascade bifurcates to activate transcription factors IRF7 and NF-κB, culminating in the robust transcription and production of Type I interferons (IFN-α) and pro-inflammatory cytokines,[4].

TLR7_Pathway cluster_TF Transcription Factors Agonist TLR7 Agonist (3-Deazapurine) TLR7 Endosomal TLR7 Agonist->TLR7 Binds LBD MyD88 MyD88 Adaptor TLR7->MyD88 Recruits IRAK4 IRAK4 Kinase MyD88->IRAK4 Myddosome Formation TRAF6 TRAF6 E3 Ligase IRAK4->TRAF6 Activates IRF7 IRF7 TRAF6->IRF7 K63-Ubiquitination NFKB NF-κB TRAF6->NFKB TAK1/IKK Axis Cytokines Type I IFNs & Cytokines IRF7->Cytokines Transcription NFKB->Cytokines Transcription

Fig 1: TLR7 MyD88-dependent signaling pathway activated by 3-deazapurine agonists.

While early TLR7 agonists were heavily based on imidazoquinoline scaffolds (e.g., imiquimod), recent drug development has shifted toward 3-deazapurine derivatives due to their superior pharmacokinetic properties, metabolic stability, and precise receptor selectivity[1],[5].

The Role of 4-Methoxymethyl-oxazole: Decorating the 3-deazapurine core with specific heterocyclic appendages is critical for target affinity. The incorporation of a 4-methoxymethyl-oxazole moiety serves two distinct mechanistic purposes:

  • Pharmacophoric Anchoring: The oxazole ring provides essential hydrogen-bond acceptors and π -stacking interactions within the hydrophobic pocket of the TLR7 ligand-binding domain[6].

  • Physicochemical Tuning: The methoxymethyl ether acts as a lipophilic modifier. It increases membrane permeability—essential for reaching the endosomal target—without excessively driving up the overall LogP, which would otherwise lead to high plasma protein binding and rapid clearance[2].

Synthetic Strategy & Causality

The synthesis of the 4-methoxymethyl-oxazole building block relies on the precise methylation of oxazol-4-yl-methanol[1]. As an Application Scientist, I emphasize that the choice of reagents in this protocol is not arbitrary; it is a carefully balanced, self-validating system designed to prevent side reactions.

  • Base Selection (Sodium Hydride): NaH is utilized as a strong, non-nucleophilic base. It quantitatively deprotonates the primary alcohol to form a highly reactive sodium alkoxide, while the evolution of hydrogen gas provides an irreversible thermodynamic driving force.

  • Electrophile Selection (Methyl Tosylate): While methyl iodide (MeI) is a common methylating agent, it is highly volatile and prone to causing unwanted N-alkylation (quaternization) of the basic oxazole nitrogen. Methyl tosylate (MeOTs) is selected because the tosylate leaving group provides a highly controlled, predictable SN​2 trajectory with lower volatility, maximizing O-alkylation selectivity[1].

  • Thermal Control: The reaction is initiated at 0°C to control the exothermic deprotonation and is re-cooled prior to the addition of MeOTs to suppress thermal degradation and off-target alkylation[1].

Synth_Workflow SM Oxazol-4-yl-methanol Deprot Deprotonation [NaH, THF, 0°C] SM->Deprot Alkoxide Alkoxide Intermediate Deprot->Alkoxide H2 evolution Methylation Methylation [MeOTs, RT] Alkoxide->Methylation Product 4-Methoxymethyl-oxazole Methylation->Product SN2 Reaction Coupling Core Coupling Product->Coupling Agonist TLR7 Agonist Coupling->Agonist Scaffold Assembly

Fig 2: Synthetic workflow for 4-methoxymethyl-oxazole and integration into TLR7 agonists.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and analytical validation checkpoints for the synthesis of the intermediate.

ParameterCondition / ResultScientific Rationale
Solvent Anhydrous THF (38 mL)Aprotic environment prevents quenching of the alkoxide; excellent solubility profile.
Base NaH (365 mg, 9.1 mmol)60% dispersion in mineral oil ensures safe handling; drives complete deprotonation.
Electrophile Methyl Tosylate (2.11 g)Soft electrophile compared to MeI; minimizes oxazole nitrogen quaternization.
Temperature 0°C RT 0°C RTStepwise thermal cycling controls exothermic steps and maximizes kinetic selectivity.
Yield >85% (Typical)High conversion efficiency due to optimized SN​2 conditions.
Validation (NMR) δ 4.45 (s, 2H), 3.42 (s, 3H) 1H NMR confirms the presence of the methylene bridge and the new methoxy group.

Step-by-Step Experimental Protocol

This protocol outlines the validated, step-by-step synthesis of 4-methoxymethyl-oxazole, which serves as a critical preparation step (Preparation 78) in the synthesis of 3-deazapurine TLR7 modulators[1],[6].

Phase 1: Deprotonation and Alkoxide Formation
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert Nitrogen ( N2​ ) or Argon gas to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Dissolve exactly 750 mg of oxazol-4-yl-methanol in 38 mL of anhydrous Tetrahydrofuran (THF). Stir gently to ensure complete dissolution.

  • Initial Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes. Critical Step: Do not skip cooling, as the subsequent base addition is highly exothermic.

  • Base Addition: Weigh out 365 mg (9.1 mmol) of Sodium Hydride (NaH, 60% dispersion in mineral oil). Add the NaH to the cooled solution in small, controlled portions over a period of 4 minutes[1].

  • Alkoxide Maturation: Remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (RT) and stir for exactly 30 minutes. The cessation of hydrogen gas bubbling indicates the complete formation of the sodium alkoxide intermediate[1].

Phase 2: Electrophilic Methylation
  • Secondary Cooling: Re-cool the reaction mixture to 0°C using the ice-water bath. This thermodynamic control is essential to prevent the incoming methylating agent from reacting with the oxazole ring nitrogen.

  • Alkylation: Slowly add 2.11 g of methyl tosylate (MeOTs) in small portions to the chilled solution[1].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the oxazol-4-yl-methanol starting material is completely consumed (typically 2-4 hours).

Phase 3: Workup and Isolation
  • Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ) at 0°C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of Ethyl Acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Polish: Purify the crude residue via silica gel flash chromatography (using a Hexane/EtOAc gradient) to yield pure 4-methoxymethyl-oxazole as a clear oil.

Phase 4: Downstream Integration
  • Scaffold Coupling: The purified 4-methoxymethyl-oxazole is subsequently utilized as a nucleophile or undergoes cross-coupling to be grafted onto the N9 or C8 position of the 3-deazapurine core, yielding the final TLR7 agonist candidate[1],[6].

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Application

Application Note: Palladium-Catalyzed Cross-Coupling and Direct C–H Arylation Protocols for 4-Methoxymethyl-Oxazole

Executive Summary Oxazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, natural macrolides, and antiviral agents. The functionalization of 4-methoxymethyl-oxazole presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, natural macrolides, and antiviral agents. The functionalization of 4-methoxymethyl-oxazole presents unique synthetic opportunities and challenges. The methoxymethyl (MOM) ether at the C-4 position provides critical steric shielding and potential heteroatom coordination, which heavily influences the regioselectivity of transition-metal-catalyzed cross-couplings.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organometallic chemistry and bench-level execution. This document details two field-proven protocols: a highly regioselective direct C–H arylation at the C-2 position via Pd/Cu dual catalysis, and a traditional Suzuki-Miyaura cross-coupling for pre-halogenated derivatives. Both protocols are engineered to suppress undesired bis-arylation and ring-opening side reactions, ensuring high fidelity in drug development workflows.

Mechanistic Rationale & Regioselectivity

The functionalization of oxazoles via Pd-catalyzed C–H activation requires precise control over regioselectivity (C-2 vs. C-5) and substrate stability. The C-2 proton of the oxazole ring is highly acidic (pKa ~ 20–22), making it the kinetically favored site for deprotonation1[1]. However, deprotonation at C-2 can lead to a ring-open isonitrile tautomer, which poisons the palladium catalyst and degrades the starting material.

  • The Role of the 4-Methoxymethyl Group : The MOM group at C-4 provides steric bulk that disfavors C-5 functionalization compared to unsubstituted oxazoles, naturally directing metalation to the C-2 position. Furthermore, the oxygen atom in the MOM group can weakly coordinate with transition metals, stabilizing intermediate complexes but necessitating optimized catalyst loadings to prevent catalyst trapping.

  • Pd/Cu Dual Catalysis (Causality) : To overcome ring-opening degradation, a Pd/Cu dual-catalytic system is employed. Copper acts as a vital co-catalyst to facilitate a smooth concerted metalation-deprotonation (CMD). The identity of the Cu source is critical to realize the desired transformation with low catalyst loadings2[2]. It transfers the intact oxazole ring to the Pd(II) center before the isonitrile tautomer can accumulate.

Catalytic cycle for the Pd/Cu dual-catalyzed direct C-2 arylation of 4-methoxymethyl-oxazole.

Experimental Protocols

Protocol A: Direct C-2 Arylation via Pd/Cu Dual Catalysis

This protocol is optimized for the C-2 selective arylation of 4-methoxymethyl-oxazole with aryl bromides.

Self-Validating System Check : The reaction's success can be visually validated in real-time. A color change from pale yellow to deep brown indicates the formation of the active Pd(0) species, while the visible precipitation of DBU·HBr salts on the vessel walls confirms successful C-H deprotonation and turnover.

Materials:

  • 4-methoxymethyl-oxazole (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (0.5 mol %)

  • PCy₃·HBF₄ (1.0 mol %)

  • Cu(Phen)(PPh₃)Br (1.0 mol %)

  • DBU (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere) : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂, PCy₃·HBF₄, and the Cu(Phen)(PPh₃)Br co-catalyst. Causality: PCy₃ is chosen as the ligand because its high electron-donating capacity accelerates oxidative addition, while its steric bulk promotes rapid reductive elimination.

  • Substrate Addition : Add the aryl bromide. If solid, add inside the glovebox; if liquid, add via microsyringe outside the glovebox under a positive argon counter-flow.

  • Solvent & Base : Add anhydrous 1,4-dioxane followed by 4-methoxymethyl-oxazole and DBU. Causality: DBU is selected over K₂CO₃ because stronger inorganic bases promote unselective deprotonation, leading to C-2,C-5 bis-arylation.

  • Reaction Execution : Seal the tube with a Teflon screwcap and heat to 100 °C in a pre-heated oil bath for 16 hours with vigorous stirring (800 rpm).

  • Quench & Work-up : Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove metal particulates. Wash the filtrate with saturated aqueous NH₄Cl (2 × 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

For late-stage functionalization or when utilizing highly deactivated electrophiles, traditional Suzuki-Miyaura cross-coupling of a pre-halogenated oxazole is preferred to ensure absolute regiocontrol 3[3]. The use of palladium bis(triphenylphosphine)dichloride has been specifically validated for 4-methoxymethyl-oxazole derivatives in pharmaceutical synthesis4[4].

Step-by-Step Procedure:

  • Charge a flask with 2-bromo-4-methoxymethyl-oxazole (1.0 equiv), arylboronic acid (1.5 equiv), PdCl₂(PPh₃)₂ (5 mol %), and K₂CO₃ (2.0 equiv).

  • Suspend the reagents in a degassed biphasic mixture of Toluene/EtOH/H₂O (3:1:1, 0.15 M). Causality: The biphasic system ensures the solubility of both the lipophilic MOM-oxazole and the inorganic base, maximizing the interfacial reaction rate.

  • Reflux at 80 °C for 12 hours under argon.

  • Extract with EtOAc, wash with water, dry, and purify via silica gel chromatography.

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and substrate scope derived from the Pd/Cu dual catalysis methodology.

Table 1: Optimization of Reaction Conditions for Direct C-2 Arylation

EntryCatalyst SystemBaseSolventYield (%)Causality / Observation
1Pd(OAc)₂ / PCy₃K₂CO₃Dioxane35%Poor yields of the desired product due to unselective bis-arylation at C-2 and C-5[2].
2Pd(OAc)₂ / PCy₃DBUDMAc42%High solvent polarity promotes rapid catalyst decay and side reactions.
3Pd(OAc)₂ / PCy₃ + CuIDBUDioxane61%CuI provides moderate transmetalation efficiency but lacks stability.
4 Pd(OAc)₂ / PCy₃ + Cu(Phen)(PPh₃)Br DBU Dioxane 87% Optimal. The Cu-complex stabilizes the oxazolyl intermediate perfectly.

Table 2: Substrate Scope (4-methoxymethyl-oxazole + Aryl Bromides)

Aryl BromideProduct RegioselectivityIsolated Yield (%)
4-BromoanisoleC-2 Arylation84%
4-BromobenzonitrileC-2 Arylation89%
2-BromopyridineC-2 Arylation87%
1-Bromo-4-fluorobenzeneC-2 Arylation82%

Troubleshooting & Best Practices

  • Suppressing Bis-Arylation : If C-2,C-5 bis-arylation is observed in LC-MS traces, verify the quality of DBU. The use of an excess of the azole partner is often required in older protocols, but employing DBU strictly limits unselective C-5 arylation 2[2].

  • Solvent Effects : The outcome of Pd-catalyzed arylation is deeply influenced by the nature of the reaction solvent 5[5]. Avoid polar aprotic solvents like DMF or DMAc for 4-methoxymethyl-oxazole, as they exacerbate the formation of the ring-open isonitrile tautomer. Stick to 1,4-dioxane or toluene.

  • MOM Ether Cleavage : The methoxymethyl group is highly stable under the basic conditions of these cross-couplings. However, ensure that the work-up does not involve strong aqueous acids (e.g., HCl > 1M), which will prematurely cleave the MOM ether to yield the free hydroxymethyl derivative.

References

  • Direct Arylation of Azoles Enabled by Pd/Cu Dual Catalysis Source: Organic Letters (American Chemical Society) URL: 2

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: Beilstein Journal of Organic Chemistry URL: 1

  • Palladium-Catalyzed Construction of Trisubstituted Oxazoles from Trifluoroalanine Derivatives Source: Organic Letters (American Chemical Society) URL: 3

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Source: Molecules (PMC / NIH) URL: 5

  • US20070197478A1 - Novel pharmaceuticals (3-deazapurine derivatives as TLR7 modulators) Source: Google Patents URL: 4

Sources

Method

Application Note: Regioselective Incorporation of 4-Methoxymethyl-Oxazole in 3-Deazapurine Syntheses

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Synthesis of Toll-Like Receptor 7 (TLR7) Modulators Mechanistic Rationale & Strategic Overview The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Synthesis of Toll-Like Receptor 7 (TLR7) Modulators

Mechanistic Rationale & Strategic Overview

The synthesis of 3-deazapurine derivatives—highly potent immune response modifiers acting as Toll-Like Receptor 7 (TLR7) agonists—frequently requires the strategic decoration of the core scaffold with functionalized heterocycles[1]. The incorporation of a 4-methoxymethyl-oxazole moiety is a critical structural modification. The oxazole ring provides essential hydrogen-bond acceptor capabilities within the TLR7 binding pocket, while the methoxymethyl ether appendage optimizes the molecule's lipophilicity and aqueous solubility, crucial for favorable pharmacokinetic profiles.

Historically, linking oxazoles to pyridine intermediates required laborious pre-functionalization (e.g., organotin or boronic acid derivatives). However, modern synthetic routes leverage Palladium-Catalyzed Direct C–H Arylation [2]. This methodology allows for the direct coupling of the unactivated oxazole with a 6-bromo-3-nitropyridine intermediate, significantly reducing step count and improving atom economy.

The Catalytic Cycle and Experimental Causality

The core transformation relies on Palladium bis(triphenylphosphine) dichloride ( PdCl2​(PPh3​)2​ ) as the precatalyst.

Causality of Catalyst and Reagent Selection:

  • Catalyst Choice: PdCl2​(PPh3​)2​ is selected because the triphenylphosphine ligands strike an optimal balance. They are sufficiently electron-donating to facilitate the initial oxidative addition of the Pd(0) species into the strong Csp2​-Br bond of the electron-deficient nitropyridine, yet sterically bulky enough to drive the final reductive elimination step.

  • Base Selection ( Cs2​CO3​ ): A mild, soluble base is mandatory. The cesium cation exhibits a strong affinity for the extruded bromide ion, while the carbonate acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway[3]. This lowers the activation energy required to cleave the C–H bond of the oxazole ring.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd Ar-Br CMD Concerted Metalation- Deprotonation (CMD) with Oxazole OxAdd->CMD 4-Methoxymethyl-oxazole + Base RedElim Reductive Elimination (Coupled Product) CMD->RedElim L2Pd(Ar)(Oxazole) RedElim->Pd0 Product Release

Catalytic cycle for Pd-catalyzed direct C-H arylation of 4-methoxymethyl-oxazole.

Quantitative Data & Reaction Optimization

To ensure a self-validating and reproducible system, optimization of the direct arylation step is critical. The table below summarizes the quantitative screening data that dictates the standard protocol parameters.

Catalyst SystemBase (2.0 eq)SolventTemp (°C)Regioselectivity (C5:C2)Isolated Yield (%)
Pd(OAc)2​ / PPh3​ K2​CO3​ Toluene11085:1542%
PdCl2​(dppf) Cs2​CO3​ DMF9090:1068%
PdCl2​(PPh3​)2​ Cs2​CO3​ Toluene/DMF (4:1) 105 >95:5 84%
PdCl2​(PPh3​)2​ NEt3​ Toluene/DMF (4:1)105N/ATrace

Note: The Toluene/DMF co-solvent system is chosen specifically because Toluene provides the necessary boiling point for thermal activation, while DMF ensures the polar nitropyridine intermediate remains fully solvated.

Experimental Workflows & Self-Validating Protocols

Workflow A Bromopyridine Precursor C PdCl2(PPh3)2 Cross-Coupling A->C B 4-Methoxymethyl- oxazole B->C D Nitro Reduction (Fe/HCl or H2/Pd) C->D Coupled Intermediate E Cyclization (CDI or Phosgene) D->E Diamine F 3-Deazapurine Derivative E->F

Step-by-step synthetic workflow for 3-deazapurine derivatives.

Protocol A: Direct C-H Arylation (Incorporation Step)

Objective: Couple 4-methoxymethyl-oxazole with (2-amino-6-bromo-3-nitro-pyridin-4-yl)-carbamic acid ethyl ester[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine intermediate (200 mg, 1.0 eq), 4-methoxymethyl-oxazole (114 mg, 1.2 eq), and Cs2​CO3​ (2.0 eq).

  • Catalyst Addition: Add PdCl2​(PPh3​)2​ (71 mg, ~0.1 eq).

  • Degassing (Critical Causality): Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: The Pd(0) active species generated in situ is highly susceptible to oxidation. Trace oxygen will irreversibly form an inactive Pd(II)-peroxo complex, stalling the reaction.

  • Solvent Addition: Inject anhydrous Toluene/DMF (4:1 v/v, 5 mL) previously sparged with Argon for 15 minutes.

  • Heating: Submerge the flask in a pre-heated oil bath at 105 °C. Stir vigorously for 12-16 hours.

  • Self-Validating IPC (In-Process Control):

    • Visual: The reaction will transition from a bright yellow suspension to a dark, homogeneous amber solution as the palladium catalyst cycles.

    • LC-MS: Sample 10 µL, dilute in MeCN. The starting bromopyridine exhibits a distinct 1:1 isotopic pattern ( M / M+2 ) due to the bromine atom. Validation: The complete disappearance of this isotopic signature and the emergence of the coupled product mass ( [M+H]+ ) confirms successful incorporation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography (EtOAc/Hexanes) to yield the product as a yellow gum[4].

Protocol B: Downstream Processing to 3-Deazapurine

Objective: Convert the coupled oxazole-pyridine intermediate into the final bicyclic 3-deazapurine core.

Step-by-Step Methodology:

  • Nitro Reduction: Dissolve the coupled intermediate in EtOH/Water (3:1). Add Iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Heat to 80 °C for 2 hours.

    • Self-Validating IPC: TLC will show the disappearance of the yellow starting material and the appearance of a highly polar, UV-active spot (the diamine). The color of the solution will shift from yellow to colorless/pale brown.

  • Filtration: Filter hot through Celite to remove iron oxides. Concentrate to yield the crude diamine.

  • Cyclization: Dissolve the diamine in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) dropwise at 0 °C. Allow to warm to room temperature and stir for 4 hours.

    • Causality: CDI acts as a mild, phosgene-equivalent C=O source. It reacts selectively with the adjacent primary and secondary amines of the reduced intermediate to close the imidazole ring, finalizing the 3-deazapurine architecture.

  • Isolation: Quench with water, extract with Dichloromethane, dry over Na2​SO4​ , and concentrate.

References

  • WO2007093901A1 - 3-deazapurine derivatives as TLR7 modulators.Google Patents.
  • US20070197478A1 - Novel pharmaceuticals.Google Patents.
  • Radical C–H Arylation of Oxazoles with Aryl Iodides: dppf as an Electron-Transfer Mediator for Cs2CO3. Organic Letters (ACS Publications). Verified URL:[Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. Verified URL:[Link]

Sources

Application

Application Note: Regioselective Palladium-Catalyzed Direct C-H Arylation of 4-Methoxymethyl-Oxazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically grounded protocol for the C-2 functionalization of 4-methoxymethyl-oxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically grounded protocol for the C-2 functionalization of 4-methoxymethyl-oxazole via transition-metal-catalyzed direct C-H arylation.

Introduction & Context

4-Methoxymethyl-oxazole (CAS 947145-19-9) is a highly valuable, privileged heterocyclic building block utilized extensively in the synthesis of immune response modifiers[1]. Notably, it serves as a critical precursor in the development of 3-deazapurine derivatives, which act as selective Toll-Like Receptor 7 (TLR7) agonists for the treatment of viral infections (e.g., HCV, HBV) and oncology indications[1].

Traditionally, functionalizing the oxazole core required the pre-activation of the heterocycle into sensitive organometallic species (e.g., via stannylation for Stille couplings or borylation for Suzuki-Miyaura couplings). However, Palladium-catalyzed direct C-H bond activation has emerged as a superior, atom-economical paradigm[2]. This application note details a validated protocol for the direct C-2 arylation of 4-methoxymethyl-oxazole, eliminating the need for stoichiometric organometallic pre-functionalization.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating system, a chemical protocol must be grounded in its underlying physical chemistry. The direct arylation of oxazoles does not occur via simple electrophilic aromatic substitution; rather, it proceeds via a highly orchestrated catalytic cycle.

The Concerted Metalation-Deprotonation (CMD) Pathway

Oxazoles possess highly polarized C-H bonds. The C-2 position is significantly more acidic than the C-5 position due to the adjacent electronegative oxygen and nitrogen atoms. By employing a Palladium pre-catalyst alongside a mild inorganic base, researchers can achieve exquisite regioselectivity at the C-2 position[2].

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the aryl halide (Ar-Br) bond, forming an electrophilic Ar-Pd(II)-Br intermediate.

  • Ligand Exchange & CMD: The base (e.g., carbonate) exchanges with the bromide ligand. This coordinated base acts as an internal proton acceptor, synchronously abstracting the acidic C-2 proton of 4-methoxymethyl-oxazole while the Pd-C bond forms. Causality: This 6-membered cyclic transition state drastically lowers the activation energy required for C-H cleavage, allowing the reaction to proceed under relatively mild basic conditions[2].

  • Reductive Elimination: The resulting Ar-Pd(II)-Oxazole complex undergoes reductive elimination, releasing the C-2 arylated product and regenerating the Pd(0) catalyst.

Catalyst Selection

While Pd(OAc)2​ is a common starting point for C-H activation, complex heteroaryl bromides (such as the functionalized bromopyridines used in TLR7 agonist synthesis) often require robust phosphine ligands to stabilize the Pd intermediates and prevent the precipitation of inactive palladium black. Palladium bis(triphenylphosphine)dichloride ( PdCl2​(PPh3​)2​ ) has been proven highly efficacious for the cross-coupling of 4-methoxymethyl-oxazole with sterically hindered, electron-deficient substrates[1].

Mandatory Visualization: Catalytic Cycle

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar CMD Concerted Metalation-Deprotonation (C-H Activation at C-2) PdII_Ar->CMD Base, Oxazole PdII_Ar_Ox Ar-Pd(II)-Oxazole Intermediate CMD->PdII_Ar_Ox -HBr (Base-H+) RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar_Ox->RedElim RedElim->Pd0 Catalyst Regeneration Product C-2 Arylated Oxazole Product RedElim->Product

Catalytic cycle of Pd-catalyzed C-H arylation via Concerted Metalation-Deprotonation (CMD).

Experimental Protocol: Direct C-2 Arylation

This step-by-step methodology is adapted from validated pharmaceutical workflows for the synthesis of complex oxazole-bearing immunomodulators[1].

Reaction: 4-Methoxymethyl-oxazole + Aryl Bromide C-2 Arylated Oxazole

Reagents Required:
  • Substrate: 4-Methoxymethyl-oxazole (1.0 equiv, e.g., 1.0 mmol, 113 mg)

  • Coupling Partner: Aryl Bromide (e.g., functionalized bromopyridine) (1.0 equiv, 1.0 mmol)

  • Catalyst: PdCl2​(PPh3​)2​ (5 mol%, 35 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 276 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or a heavy-walled sealable pressure vial equipped with a magnetic stir bar. Cool the vessel under a continuous stream of dry argon.

  • Reagent Loading: Charge the vessel with the Aryl Bromide (1.0 mmol), the pre-catalyst PdCl2​(PPh3​)2​ (35 mg), and the inorganic base K2​CO3​ (276 mg).

  • Atmosphere Exchange (Critical Step): Seal the vessel with a rubber septum. Evacuate the vessel via a vacuum manifold and backfill with argon. Repeat this cycle three times.

    • Causality: The active Pd(0) species generated in situ is highly susceptible to oxidation. Strict exclusion of oxygen prevents premature catalyst deactivation and ensures a sustained catalytic cycle.

  • Addition of Liquid Reagents: Via a gas-tight syringe, add anhydrous, degassed 1,4-dioxane (5.0 mL) followed by 4-methoxymethyl-oxazole (113 mg).

  • Heating and Agitation: Replace the septum with a Teflon-lined screw cap under positive argon flow. Transfer the sealed vial to a pre-heated oil bath or heating block set to 120 °C. Stir vigorously for 16–24 hours.

    • Causality: The CMD step has a significant activation barrier. Elevated temperatures (110–120 °C) provide the necessary thermal energy to drive the C-H bond cleavage[3].

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC. The complete consumption of the aryl bromide indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the heterogeneous mixture through a short pad of Celite.

    • Causality: Celite filtration efficiently removes the insoluble inorganic salts ( K2​CO3​ , KBr) and precipitated palladium black, preventing emulsion formation during downstream purification.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude yellow gum via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C-2 arylated 4-methoxymethyl-oxazole product.

Data Presentation: Optimization Parameters

To ensure reproducibility and aid in troubleshooting, the following table summarizes the expected impact of varying reaction parameters on the yield of oxazole C-H arylation. This data is synthesized from established optimization studies in azole functionalization[3].

Parameter VariationCatalyst SystemBaseSolventTemp (°C)Expected Yield / Mechanistic Outcome
Standard (Optimized) PdCl2​(PPh3​)2​ (5 mol%) K2​CO3​ Dioxane12075–85% (Optimal for complex Ar-Br substrates)
Ligand-Free Pd(OAc)2​ (10 mol%) Cs2​CO3​ DMF10040–50% (Prone to Pd-black precipitation without phosphines)
Base Variation PdCl2​(PPh3​)2​ (5 mol%) Et3​N Dioxane120< 20% (Amine bases lack the oxygen coordination needed for CMD)
Solvent Variation PdCl2​(PPh3​)2​ (5 mol%) K2​CO3​ Toluene11060–70% (Lower solubility of the inorganic base limits the reaction rate)

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 4-(Methoxymethyl)oxazole

Executive Summary 4-(Methoxymethyl)oxazole (CAS: 947145-19-9) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry. The oxazole ring serves as a robust bioisostere for amides and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Methoxymethyl)oxazole (CAS: 947145-19-9) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry. The oxazole ring serves as a robust bioisostere for amides and esters, while the methoxymethyl (-CH₂OCH₃) substituent at the C4 position provides a functional handle that modulates lipophilicity and pharmacokinetic profiles. This application note provides a comprehensive, self-validating protocol for the structural characterization of 4-(methoxymethyl)oxazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Rationale & Spectroscopic Causality

To accurately assign the NMR spectra of 4-(methoxymethyl)oxazole, one must understand the electronic environment dictated by the heteroaromatic system and the ether linkage.

  • The Oxazole Core: The oxazole ring is a five-membered aromatic system containing oxygen (position 1) and nitrogen (position 3). The highly deshielded nature of the H2 proton is a hallmark of the oxazole ring system, driven by the combined inductive electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, alongside the aromatic ring current[1]. Consequently, the C2 carbon is also highly deshielded.

  • The C4-Substitution Effect: The attachment of the methoxymethyl group at C4 breaks the symmetry of the ring. Substituted oxazoles typically exhibit C4 resonances in the 135–140 ppm range[2]. Because C4 is a quaternary carbon lacking a directly attached proton, it will exhibit a significantly lower intensity in the ¹³C NMR spectrum due to inefficient dipole-dipole relaxation and a lack of Nuclear Overhauser Effect (NOE) enhancement.

  • The Methoxymethyl Group: The methylene (-CH₂-) protons are deshielded by both the adjacent aromatic C4 carbon and the ether oxygen, placing them in the ~4.4 ppm region. The terminal methoxy (-OCH₃) protons resonate upfield at ~3.4 ppm.

Advanced solid-state and 2D NMR techniques can further differentiate oxazole isomers by examining the carbons directly attached to the nitrogen[3], but for routine purity and identity confirmation, 1D ¹H and ¹³C NMR are highly effective when executed with rigorous internal validation.

Experimental Protocols

The following step-by-step methodologies are designed to serve as a self-validating system, ensuring that experimental artifacts are not mistaken for structural features.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 4-(methoxymethyl)oxazole in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because the compound lacks exchangeable protons (such as -OH or -NH), eliminating the need for protic solvents, and it provides an excellent deuterium lock signal.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the absolute zero reference (0.00 ppm). This prevents chemical shift drift caused by magnetic field variations across different spectrometers, ensuring high trustworthiness in the reported data.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity and degrade line shape.

Instrument Configuration & Acquisition

¹H NMR Acquisition (400 MHz or 600 MHz):

  • Pulse Sequence: Standard single-pulse (zg30).

  • Relaxation Delay (D1): 1.0 second.

  • Number of Scans (NS): 16.

  • Self-Validating Metric: Calibrate the integration of the methoxy singlet (-OCH₃) exactly to 3.00. If the subsequent integration of the methylene (-CH₂-) and oxazole protons (H2, H5) do not yield 2.00, 1.00, and 1.00 respectively (±5%), the sample purity is compromised, or the relaxation delay must be extended.

¹³C NMR Acquisition (100 MHz or 150 MHz):

  • Pulse Sequence: Proton-decoupled (zgpg30).

  • Relaxation Delay (D1): 2.0 to 3.0 seconds.

    • Causality: A prolonged D1 is critical here. The quaternary C4 carbon lacks attached protons, meaning it relaxes much slower than C2, C5, and the aliphatic carbons. A short D1 would cause the C4 signal to "disappear" into the baseline noise.

  • Number of Scans (NS): 256 to 512 (depending on concentration).

Data Processing
  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing critical resolution.

  • Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

  • Apply a polynomial baseline correction to ensure accurate integration values.

Quantitative Data Presentation

Table 1: ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
H2 7.90Singlet (s)1HOxazole ring proton; highly deshielded by adjacent O and N atoms.
H5 7.65Singlet (s)1HOxazole ring proton; adjacent to O, slightly shielded compared to H2.
-CH₂- 4.40Singlet (s)2HMethylene protons; deshielded by the C4 aromatic ring and ether oxygen.
-OCH₃ 3.40Singlet (s)3HMethoxy protons; standard aliphatic ether shift.

Table 2: ¹³C NMR Spectral Assignments (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C2 151.5CHOxazole ring; strongly deshielded by O and N.
C4 138.0C (Quaternary)Oxazole ring; downfield shifted due to alkyl/ether substitution. Low intensity.
C5 126.0CHOxazole ring; standard aromatic shift for position 5.
-CH₂- 66.5CH₂Methylene carbon; deshielded by the adjacent ether oxygen.
-OCH₃ 58.5CH₃Methoxy carbon; standard primary ether shift.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization process, ensuring all dependencies and validation steps are met.

NMR_Workflow N1 1. Sample Preparation (CDCl3 + 0.03% v/v TMS) N2 2. 1H NMR Acquisition (Assess purity & integration) N1->N2 N3 3. 13C NMR Acquisition (Identify carbon framework) N1->N3 N4 4. 2D NMR (HSQC/HMBC) (Resolve C4 quaternary connectivity) N2->N4 N5 5. Spectral Processing (FT, Phasing, Baseline Correction) N2->N5 N3->N4 N3->N5 N4->N5 N6 6. Structural Validation (Confirm 4-methoxymethyl-oxazole) N5->N6

Fig 1: Logical workflow for the NMR characterization of 4-(methoxymethyl)oxazole.

Conclusion

The comprehensive NMR characterization of 4-(methoxymethyl)oxazole relies heavily on understanding the distinct electronic environments of the oxazole core. By adhering to the self-validating integration checks in the ¹H spectrum and employing appropriate relaxation delays for the quaternary carbons in the ¹³C spectrum, researchers can definitively confirm the structural identity and purity of this critical building block.

References

  • Abraham, R. J., & Matth. "1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69663, 4-Methyloxazole." PubChem. URL: [Link]

  • Harisha, M. B., et al. "Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate." Beilstein Journal of Organic Chemistry. URL:[Link]

  • National Science Foundation. "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers." NSF Public Access Repository. URL:[Link]

Sources

Application

Application Note: 4-(Methoxymethyl)oxazole as a Strategic Heterocyclic Building Block in the Synthesis of TLR7 Agonists

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 4-(Methoxymethyl)oxazole (CAS: 947145-19-9) has emerged as a highly valuable scaffold, particularly in the development of 3-deazapurine derivatives acting as Toll-Like Receptor 7 (TLR7) agonists [1]. This guide provides a comprehensive, mechanistic deep-dive into the synthesis, analytical validation, and downstream application of this critical building block.

Chemical Profile & Mechanistic Utility

4-(Methoxymethyl)oxazole offers two distinct chemical advantages that make it highly sought after in drug discovery:

  • C2-Position Reactivity: The oxazole ring possesses a relatively acidic proton at the C2 position. This enables direct, palladium-catalyzed C–H activation and cross-coupling with aryl halides, bypassing the need for pre-functionalized organometallic intermediates (e.g., Suzuki or Stille reagents).

  • Physicochemical Modulation: The methoxymethyl ether acts as a stable, lipophilic group that provides essential hydrogen-bond acceptor properties. In the context of TLR7 agonists, this moiety enhances receptor binding affinity within the endosomal target site while improving the overall oral bioavailability of the drug.

SynthesisWorkflow A Oxazol-4-yl-methanol (Starting Material) B Deprotonation (NaH, THF, 0°C to RT) A->B C Methylation (Methyl Tosylate, 0°C to RT) B->C D 4-Methoxymethyl-oxazole (CAS: 947145-19-9) C->D E Pd-Catalyzed C-H Arylation (Pd(PPh3)2Cl2, Aryl Bromide) D->E F TLR7 Agonist Intermediate (3-Deazapurine Precursor) E->F

Chemical synthesis workflow for 4-(methoxymethyl)oxazole and its downstream C2-arylation.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on understanding the why behind each step. The following methods are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: De Novo Synthesis of 4-(Methoxymethyl)oxazole

This protocol utilizes a modified Williamson ether synthesis to convert oxazol-4-yl-methanol into the target building block.

Reagents & Materials:

  • Oxazol-4-yl-methanol (750 mg)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 365 mg, 9.1 mmol)

  • Methyl tosylate (2.11 g)

  • Anhydrous Tetrahydrofuran (THF, 38 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve oxazol-4-yl-methanol (750 mg) in anhydrous THF (38 mL) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Add NaH (365 mg) in small portions over 4 minutes.

    • Causality: NaH is a strong base required to deprotonate the primary alcohol. The reaction evolves hydrogen gas and is highly exothermic. Portion-wise addition at 0°C prevents thermal runaway and minimizes the degradation of the oxazole ring.

  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Electrophilic Addition: Re-cool the reaction to 0°C. Add methyl tosylate (2.11 g) in small portions.

    • Causality: Methyl tosylate is chosen over methyl iodide because it is less volatile (reducing inhalation toxicity risks) and the tosylate anion is an exceptional leaving group, driving the etherification forward efficiently.

  • Propagation: Warm the mixture to RT and stir for 16 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using 5% MeOH in Dichloromethane (DCM). The disappearance of the highly polar starting material and the appearance of a less polar spot confirms reaction completion.

  • Purification: Pre-absorb the crude mixture onto silica gel. Purify via flash chromatography (gradient elution: 2% to 5% MeOH in DCM containing 1% NH₃) to yield a pale yellow liquid (approx. 473 mg).

Protocol B: Palladium-Catalyzed C2-Arylation (Application Phase)

This step demonstrates the utility of 4-(methoxymethyl)oxazole by coupling it to a brominated pyridine derivative to form a TLR7 agonist precursor.

Step-by-Step Methodology:

  • Reaction Setup: Combine 4-(methoxymethyl)oxazole (110 mg) and the target aryl bromide (e.g., a 6-bromo-3-nitro-pyridin-4-yl derivative, 200 mg) in a dry Schlenk flask.

  • Catalyst Addition: Add Palladium bis(triphenylphosphine)dichloride [Pd(PPh₃)₂Cl₂] (68 mg).

    • Causality: The C2 proton of the oxazole is acidic enough to undergo direct C–H activation. The Pd(II) catalyst facilitates oxidative addition into the aryl-bromide bond, followed by electrophilic palladation at the oxazole C2 position, eliminating the need for toxic stannanes (Stille) or unstable boronic acids (Suzuki).

  • Completion & Isolation: Heat under standard cross-coupling conditions (typically 80-100°C in a basic medium like DMF/KOAc) until TLC indicates completion. Purify via chromatography to isolate the coupled intermediate.

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthesized 4-(methoxymethyl)oxazole, analytical validation via Nuclear Magnetic Resonance (NMR) is mandatory. Table 1 summarizes the expected ¹H NMR shifts, which serve as a diagnostic fingerprint for the molecule.

Table 1: ¹H NMR (400 MHz, CDCl₃) Characterization of 4-(Methoxymethyl)oxazole

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment / Structural Causality
3.41 Singlet (s)3 HMethoxy group (-OCH₃): Confirms successful methylation of the alkoxide.
4.40 Singlet (s)2 HMethylene bridge (-CH₂-): Shifted downfield due to the adjacent oxygen and aromatic oxazole ring.
7.61 Singlet (s)1 HOxazole C5-H: Aromatic proton adjacent to the methoxymethyl substitution.
7.85 Singlet (s)1 HOxazole C2-H: Highly deshielded aromatic proton between oxygen and nitrogen; the primary site for downstream Pd-catalysis.

Table 2: Reaction Optimization Parameters for C2-Arylation

ParameterStandard ConditionOptimized ChoiceRationale
Catalyst Pd(OAc)₂Pd(PPh₃)₂Cl₂ Provides superior stability and prevents catalyst aggregation during the C-H activation cycle.
Solvent TolueneDMF or Dioxane Higher polarity stabilizes the transition states during the electrophilic palladation of the oxazole.
Expected Yield 30 - 45%50 - 65% Achieved by rigorous exclusion of oxygen and moisture, preventing homocoupling side-reactions.

Downstream Applications: TLR7 Agonism in Therapeutics

The ultimate value of 4-(methoxymethyl)oxazole lies in its biological application. When integrated into 3-deazapurine derivatives, the resulting compounds act as potent agonists for Toll-Like Receptor 7 (TLR7).

TLR7 is an endosomal pattern recognition receptor expressed predominantly on immune cells (e.g., dendritic cells and macrophages). Activation of TLR7 by these synthetic agonists triggers a robust innate immune response, making them highly valuable in the treatment of chronic viral infections (such as Hepatitis B and C) and various oncological indications .

TLR7Pathway TLR7 TLR7 Receptor (Endosomal) MyD88 MyD88 (Adapter Protein) TLR7->MyD88 Agonist TLR7 Agonist (Oxazole Derivative) Agonist->TLR7 Binds & Activates IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB / IRF7 (Transcription Factors) TRAF6->NFkB Phosphorylation Cascade Cytokines IFN-α & Pro-inflammatory Cytokines (Antiviral/Antitumor Response) NFkB->Cytokines Gene Transcription

TLR7 activation pathway triggered by oxazole-derived 3-deazapurine agonists.

By utilizing 4-(methoxymethyl)oxazole, medicinal chemists can precisely tune the lipophilicity and spatial geometry of the agonist, ensuring optimal docking within the TLR7 leucine-rich repeat (LRR) domain, thereby maximizing the therapeutic secretion of Interferon-alpha (IFN-α).

References

  • Title: Novel pharmaceuticals (US Patent 20070197478A1)
  • Title: Toll-like receptors in the induction of the innate immune response Source: Nature Reviews Immunology URL: [Link]

Method

Application Note: Scale-Up Synthesis Techniques for 4-Methoxymethyl-Oxazole in Manufacturing

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Strategic Overview & Process Rationale

4-Methoxymethyl-oxazole is a critical heterocyclic building block, prominently utilized in the synthesis of Toll-Like Receptor 7 (TLR7) agonists and other immunomodulatory pharmaceuticals. While laboratory-scale syntheses often rely on the van Leusen reaction (using TOSMIC) or the methylation of 4-hydroxymethyl-oxazole using sodium hydride and methyl iodide, these routes present severe scalability challenges. TOSMIC is cost-prohibitive and thermally sensitive, while NaH/MeI combinations introduce unacceptable toxicity, flammability, and off-gassing hazards in a pilot-plant environment.

To achieve a robust, cost-effective, and safe manufacturing process, we employ a two-stage scalable route:

  • Blümlein-Lewy Cyclocondensation: Reaction of 1,3-dichloroacetone with formamide to yield the intermediate 4-chloromethyloxazole[1].

  • Williamson-Type Methoxylation: Nucleophilic substitution of the allylic-like chloride using sodium methoxide in methanol.

This route utilizes inexpensive commodity chemicals, avoids highly toxic alkylating agents, and features highly crystalline or distillable intermediates, ensuring a self-validating system for high-purity product isolation.

Process Flow & Mechanistic Pathway

The synthesis begins with the cyclocondensation of 1,3-dichloroacetone and formamide. Formamide acts as both the nitrogen/carbon source for the oxazole ring (specifically the C2 position) and the reaction medium. Upon heating to 120 °C, the initial nucleophilic attack of the amide oxygen onto the α-carbon of the haloketone is followed by cyclization and dehydration to form the aromatic oxazole core[1].

In the second stage, the 4-chloromethyloxazole undergoes a facile SN​2 displacement. The chloromethyl group is highly activated due to the adjacent aromatic system. Sodium methoxide in methanol provides a clean conversion to 4-methoxymethyl-oxazole, precipitating sodium chloride as the only stoichiometric byproduct.

ProcessFlow A 1,3-Dichloroacetone + Formamide B Cyclocondensation (Blümlein-Lewy Reaction) 120°C, 2h A->B C Workup & Extraction (MTBE, aq. NaHCO3) B->C D 4-Chloromethyloxazole (Intermediate) C->D E Methoxylation (NaOMe / MeOH) 0°C to Reflux D->E F Quench & Extraction (H2O, DCM) E->F G Fractional Distillation (Vacuum) F->G H 4-Methoxymethyl-oxazole (Final Product) G->H

Figure 1: Two-stage scale-up manufacturing workflow for 4-methoxymethyl-oxazole.

Quantitative Data & Process Metrics

To ensure reproducibility across scales, the stoichiometric ratios and Critical Process Parameters (CPPs) must be strictly controlled.

Table 1: Material Balance and Stoichiometry

MaterialMW ( g/mol )EquivalentsFunction
1,3-Dichloroacetone126.971.00Starting Material
Formamide45.045.00Reactant / Solvent
4-Chloromethyloxazole117.531.00Intermediate
Sodium Methoxide (30% in MeOH)54.021.25Nucleophile / Base
Methanol32.0410.0 (vol)Solvent
4-Methoxymethyl-oxazole113.11~0.75 (Overall Yield)Final Product

Table 2: Critical Process Parameters (CPPs) and Quality Attributes

Process StepParameterTarget RangeRationale / Causality
Cyclocondensation Temperature115–125 °CTemperatures <110 °C lead to incomplete cyclization; >130 °C causes degradation of 1,3-dichloroacetone.
Cyclocondensation pH during workup7.5–8.0Neutralization of HCl byproduct is required to prevent oxazole ring opening or degradation during extraction.
Methoxylation Addition Temp0–5 °CThe SN​2 reaction is highly exothermic. Controlled addition prevents solvent boil-off and impurity formation.
Distillation Vacuum Pressure< 10 mbarLowers the boiling point to prevent thermal decomposition of the final product during isolation.

Step-by-Step Experimental Protocols

Protocol A: Pilot-Scale Synthesis of 4-Chloromethyloxazole Caution: 1,3-Dichloroacetone is a severe lachrymator and skin irritant. Perform all operations in a highly ventilated reactor suite.

  • Reactor Charging: To a clean, dry, glass-lined 50 L reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Formamide (15.0 kg, 333 mol).

  • Substrate Addition: Add 1,3-Dichloroacetone (8.5 kg, 66.9 mol) in portions over 30 minutes at room temperature. Ensure the stirring rate is sufficient to maintain a homogenous suspension.

  • Heating & Cyclization: Gradually heat the reaction mixture to 120 °C. The mixture will become a dark, homogeneous solution. Maintain the internal temperature at 115–125 °C for 2.5 hours. Monitor the reaction via GC-MS until 1,3-dichloroacetone consumption is >98%.

  • Cooling & Quench: Cool the reactor to 20 °C. Slowly add the reaction mixture to a secondary 100 L vessel containing 30 L of ice-water.

  • Neutralization: Carefully adjust the pH of the aqueous mixture to 7.5–8.0 using a 20% w/w aqueous NaOH solution. Expert Insight: Do not exceed pH 8.5, as the oxazole ring is susceptible to base-catalyzed ring-opening.

  • Extraction: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 15 L). Combine the organic layers.

  • Washing & Concentration: Wash the combined organics with brine (10 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (40 °C, 150 mbar) to afford crude 4-chloromethyloxazole as a dark amber oil. This intermediate is used directly in the next step to minimize handling of the reactive alkyl chloride.

Protocol B: Methoxylation to 4-Methoxymethyl-oxazole Self-Validating Step: The precipitation of NaCl during the reaction serves as a visual indicator of reaction progression.

  • Preparation: Dissolve the crude 4-chloromethyloxazole (~7.0 kg, ~59.5 mol) in anhydrous Methanol (20 L) in a 50 L jacketed reactor. Cool the solution to 0–5 °C using a chiller fluid.

  • Nucleophilic Substitution: Slowly add Sodium Methoxide solution (30% w/w in MeOH, 13.4 kg, 74.4 mol) via an addition funnel over 1.5 hours. Maintain the internal temperature below 10 °C during the addition to control the exotherm.

  • Maturation: Once addition is complete, remove the cooling and allow the reaction to warm to 25 °C. Stir for 4 hours. A fine white precipitate of sodium chloride (NaCl) will form.

  • In-Process Control (IPC): Confirm completion by HPLC or GC-MS (target: <1% starting material).

  • Quench: Quench the reaction by adding 10 L of deionized water. The NaCl precipitate will dissolve.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (DCM) (3 × 10 L).

  • Purification: Dry the combined DCM layers over MgSO4​ , filter, and concentrate. Purify the crude product via fractional vacuum distillation (e.g., wiped-film evaporator or short-path distillation column at <10 mbar). Collect the main fraction to yield pure 4-methoxymethyl-oxazole as a colorless to pale-yellow liquid.

Analytical Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, oxazole C2-H), 7.60 (s, 1H, oxazole C5-H), 4.42 (s, 2H, -CH2-), 3.40 (s, 3H, -OCH3).

  • GC-MS (EI): m/z calculated for C5​H7​NO2​ : 113.11; found: 113.1.

  • Purity: >99.0% by HPLC (UV detection at 215 nm).

References

  • Vertex Pharmaceuticals Inc. (2007). Novel pharmaceuticals (US Patent Application US20070197478A1).
  • Nica, A., et al. (2018). New N-(oxazolylmethyl)-thiazolidinedione Active against Candida albicans Biofilm: Potential Als Proteins Inhibitors. PubMed Central (PMC).[Link]

Sources

Application

Application Note: Scalable Synthesis of 4-(Methoxymethyl)oxazole Intermediates for Medicinal Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Executive Summary & Strategic Rationale The oxazole ring is a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters, or as a core structural hub in kinase inhibitors and Toll-Like Receptor (TLR) agonists[1]. Specifically, the 4-(methoxymethyl)oxazole intermediate provides a unique vector for structure-based drug design. The methoxymethyl (MOM) group at the C4 position enhances aqueous solubility, modulates lipophilicity (LogP), and serves as a hydrogen bond acceptor without introducing the metabolic liabilities associated with exposed primary alcohols.

This application note details a robust, two-step synthetic workflow to prepare 4-(methoxymethyl)oxazole starting from commercially available ethyl oxazole-4-carboxylate[2]. The protocol is designed as a self-validating system, prioritizing scalability, safety, and high-fidelity functional group transformation.

Mechanistic Principles & Causality (E-E-A-T)

To ensure high yields and prevent byproduct formation, it is critical to understand the causality behind the selected reagents and conditions.

Step 1: Ester Reduction to Oxazole-4-methanol

The reduction of ethyl oxazole-4-carboxylate requires a strong hydride donor. While sodium borohydride ( NaBH4​ ) is generally too mild for unactivated esters, Lithium Aluminum Hydride ( LiAlH4​ ) or Lithium Borohydride ( LiBH4​ ) provides the necessary nucleophilic hydride transfer[3]. LiAlH4​ is selected for this protocol due to its rapid kinetics at 0 °C. The reaction proceeds via a tetrahedral intermediate, which collapses to an aldehyde before being immediately reduced to the primary alkoxide.

Critical Insight: The primary failure point in LiAlH4​ reductions is the workup. Standard aqueous quenching generates a gelatinous aluminum hydroxide emulsion that traps the product. This protocol employs the Fieser Method ( x g LiAlH4​ x mL H2​O x mL 15% NaOH 3x mL H2​O ), which forces the aluminum salts to precipitate as a highly granular, easily filterable solid, ensuring maximum recovery of the hydrophilic oxazole-4-methanol.

Step 2: Williamson Etherification to 4-(Methoxymethyl)oxazole

The conversion of the primary alcohol to a methyl ether is achieved via a classic Williamson ether synthesis. Sodium hydride ( NaH ) is used to irreversibly deprotonate the alcohol, driving the equilibrium forward through the evolution of hydrogen gas. Critical Insight: N,N -Dimethylformamide (DMF) is selected as the solvent over Tetrahydrofuran (THF) because its high dielectric constant better solvates the sodium cation, leaving the alkoxide highly naked and nucleophilic. This maximizes the SN​2 attack trajectory on methyl iodide ( MeI ), suppressing competing side reactions.

Mandatory Visualizations

Synthetic Workflow and Mechanistic Pathway

SyntheticPathway A Ethyl oxazole-4-carboxylate (Starting Material) B Oxazole-4-methanol (Intermediate) A->B LiAlH4, THF, 0 °C (Nucleophilic Hydride Transfer) C 4-(Methoxymethyl)oxazole (Target) B->C NaH, MeI, DMF, 0 °C to RT (SN2 Etherification)

Caption: Two-step synthetic pathway from ethyl oxazole-4-carboxylate to 4-(methoxymethyl)oxazole.

Logic Tree: Fieser Quench Protocol for LiAlH4

FieserQuench Start Reaction Mixture at 0 °C (Contains unreacted LiAlH4 & Alkoxide) Step1 Add x mL H2O dropwise (Quenches excess hydride, evolves H2) Start->Step1 Step2 Add x mL 15% NaOH aq. dropwise (Initiates aluminate salt formation) Step1->Step2 Step3 Add 3x mL H2O dropwise (Completes precipitation) Step2->Step3 Step4 Stir 15-30 min at RT (Salts become white and granular) Step3->Step4 Step5 Vacuum Filter through Celite pad (Isolates pure product in filtrate) Step4->Step5

Caption: Step-by-step logic for the Fieser workup, preventing emulsion formation during LiAlH4 quench.

Experimental Protocols

Protocol A: Synthesis of Oxazole-4-methanol

Reagents:

  • Ethyl oxazole-4-carboxylate (CAS: 23012-14-8): 10.0 g (70.8 mmol)[2]

  • Lithium Aluminum Hydride ( LiAlH4​ , 95% powder): 2.95 g (77.9 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF): 150 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Suspension: Suspend LiAlH4​ (2.95 g) in anhydrous THF (100 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl oxazole-4-carboxylate (10.0 g) in anhydrous THF (50 mL). Transfer this to the dropping funnel and add dropwise to the LiAlH4​ suspension over 45 minutes, maintaining the internal temperature below 5 °C to prevent over-reduction or ring-opening[3].

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Self-Validation: Check reaction completion via TLC (EtOAc/Hexanes 1:1, UV active). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline-hugging spot ( Rf​≈0.1 ).

  • Fieser Quench: To the vigorously stirring mixture at 0 °C, carefully add 2.95 mL of distilled water dropwise (Caution: Exothermic, H2​ gas evolution). Follow sequentially with 2.95 mL of 15% aqueous NaOH , and finally 8.85 mL of distilled water .

  • Isolation: Remove the ice bath and stir for 30 minutes until the gray suspension turns into a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 50 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure to afford oxazole-4-methanol as a pale yellow oil (approx. 6.3 g, 90% yield), which is sufficiently pure for the next step.

Protocol B: Synthesis of 4-(Methoxymethyl)oxazole

Reagents:

  • Oxazole-4-methanol: 6.0 g (60.5 mmol)

  • Sodium Hydride ( NaH , 60% dispersion in mineral oil): 2.90 g (72.6 mmol, 1.2 equiv)

  • Methyl Iodide ( MeI ): 4.52 mL (10.3 g, 72.6 mmol, 1.2 equiv)

  • Anhydrous N,N -Dimethylformamide (DMF): 60 mL

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried 250 mL flask under nitrogen, suspend NaH (2.90 g) in anhydrous DMF (40 mL) and cool to 0 °C.

  • Alkoxide Formation: Dissolve oxazole-4-methanol (6.0 g) in DMF (20 mL) and add dropwise to the NaH suspension. Self-Validation: Observe steady bubbling ( H2​ gas evolution). Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add Methyl Iodide (4.52 mL) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl (20 mL) at 0 °C. Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (4 × 50 mL).

  • Washing: Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield 4-(methoxymethyl)oxazole[1] as a colorless liquid (approx. 5.8 g, 85% yield).

Quantitative Data & Analytics

Table 1 summarizes the comparative efficiency of different reducing agents for Step 1, justifying the selection of LiAlH4​ for this protocol based on literature and empirical data[3].

Reducing AgentSolvent SystemTemp (°C)Reaction TimeYield (%)Notes & Causality
LiAlH4​ THF01 h88 - 92%Optimal. Fast kinetics; requires strict Fieser quench to avoid emulsion.
LiBH4​ THF/MeOH (2:1)RT4 - 6 h75 - 85%Good alternative; MeOH additive required to activate the borohydride[3].
DIBAL-H DCM or Toluene-78 to 02 h60 - 70%Prone to stopping at the aldehyde stage if equivalents are not strictly controlled.
NaBH4​ EtOHRT24 h< 10%Too mild; unreactive towards the oxazole-4-carboxylate ester.

Table 1: Reagent optimization for the reduction of ethyl oxazole-4-carboxylate to oxazole-4-methanol.

References

  • Title: US20070197478A1 - Novel pharmaceuticals - Google Patents Source: Vertex Pharmaceuticals / Google Patents URL
  • Title: Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks Source: ResearchGate URL
  • Title: An In-depth Technical Guide to the Formation of Ethyl 2-formyloxazole-4-carboxylate Source: Benchchem URL

Sources

Method

using 4-methoxymethyl-oxazole in the design of immune response modifiers

An Application Guide to the Design and Evaluation of 4-Methoxymethyl-oxazole Derivatives as Novel Immune Response Modifiers Abstract This document provides a comprehensive technical guide for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Design and Evaluation of 4-Methoxymethyl-oxazole Derivatives as Novel Immune Response Modifiers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the 4-methoxymethyl-oxazole scaffold in the design and preclinical evaluation of novel small-molecule immune response modifiers (IRMs). We hypothesize that derivatives of this scaffold can function as Toll-like Receptor (TLR) agonists, a critical class of molecules for activating innate immunity. This guide offers a logical framework, from the rationale for chemical design and synthesis to detailed, field-proven protocols for in vitro characterization. We present step-by-step methodologies for cytokine induction profiling in human primary immune cells, target validation using TLR-specific reporter assays, and a conceptual outline for subsequent in vivo evaluation. The protocols are designed to be self-validating, providing clear causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Small-Molecule Immune Response Modifiers

The deliberate modulation of the immune system holds immense therapeutic promise for a spectrum of human diseases, from cancer and chronic infections to autoimmune disorders. Small-molecule immunomodulators, in particular, offer significant advantages over biologics, including oral bioavailability, improved tissue penetration, and lower manufacturing costs.[1][2][3] The oxazole heterocyclic ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5][6] Notably, various oxazole and isoxazole derivatives have demonstrated significant immunomodulatory properties, making them an attractive starting point for the discovery of novel IRMs.[7][8][9]

This application note details a comprehensive strategy for exploring 4-methoxymethyl-oxazole derivatives as potential agonists of Toll-like Receptors (TLRs), key pattern recognition receptors that initiate the innate immune response.

Hypothesized Mechanism of Action: Toll-like Receptor (TLR) Agonism

TLRs are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[10] Upon activation, TLRs trigger downstream signaling cascades that lead to the production of inflammatory cytokines, chemokines, and interferons, thereby orchestrating the subsequent adaptive immune response. Two major signaling pathways are initiated by TLR activation:

  • MyD88-Dependent Pathway: This is the central pathway for most TLRs. It involves the recruitment of the adaptor protein MyD88, leading to the activation of IRAK kinases and ultimately the transcription factor NF-κB.[11][12][13] NF-κB activation drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[13][14]

  • TRIF-Dependent Pathway: This pathway is utilized by TLR3 and TLR4 and is mediated by the adaptor protein TRIF.[15][16][17][18] It is crucial for inducing the production of Type I interferons (IFNs) through the activation of the IRF3 transcription factor.[15][19]

We hypothesize that a 4-methoxymethyl-oxazole derivative, hereafter designated OXZ-MM1 , acts as a TLR agonist, primarily signaling through the MyD88-dependent pathway to induce a robust pro-inflammatory cytokine response.

TLR_Signaling_Pathway cluster_membrane Cell Membrane / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OXZ-MM1 OXZ-MM1 TLR TLR OXZ-MM1->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NF-kB_Activation NF-κB Activation TRAF6->NF-kB_Activation Gene_Transcription Gene Transcription NF-kB_Activation->Gene_Transcription Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines Induces

Caption: Hypothesized MyD88-dependent signaling pathway for OXZ-MM1.

PART 1: Design, Synthesis, and Characterization of Lead Compound OXZ-MM1

Rationale for Design & Synthetic Strategy

The 4-methoxymethyl-oxazole scaffold was selected for its synthetic tractability and potential to form key hydrogen bond interactions within the ligand-binding domain of a target receptor. The synthetic strategy is a robust two-step process: (1) a Hantzsch thiazole synthesis (adapted for oxazoles) to construct the core ring with a reactive handle, followed by (2) a Williamson ether synthesis to install the methoxymethyl group.

Synthesis_Workflow Start Starting Materials (e.g., α-halo ketone, amide) Hantzsch Step 1: Hantzsch-type Oxazole Synthesis Start->Hantzsch Intermediate 4-(chloromethyl)oxazole Intermediate Hantzsch->Intermediate Williamson Step 2: Williamson Ether Synthesis (Sodium Methoxide) Intermediate->Williamson Product Final Product (OXZ-MM1) Williamson->Product Purify Purification & Characterization (HPLC, NMR, MS) Product->Purify End Pure OXZ-MM1 Purify->End

Caption: High-level workflow for the synthesis of OXZ-MM1.

Protocol: Synthesis of 4-(methoxymethyl)-2-phenyloxazole (OXZ-MM1)

This protocol is a representative example. All steps should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-(chloromethyl)-2-phenyloxazole

  • To a solution of benzamide (1.21 g, 10 mmol) in 50 mL of dry toluene, add 1,3-dichloroacetone (1.27 g, 10 mmol).

  • Heat the mixture to reflux (approx. 110°C) for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Wash the solution sequentially with 1 M sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-(chloromethyl)-2-phenyloxazole.

Step 2: Synthesis of 4-(methoxymethyl)-2-phenyloxazole (OXZ-MM1)

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (0.23 g, 10 mmol) to 30 mL of anhydrous methanol at 0°C under a nitrogen atmosphere.

  • Once all the sodium has reacted, add a solution of 4-(chloromethyl)-2-phenyloxazole (1.93 g, 10 mmol) in 10 mL of anhydrous methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by slowly adding 20 mL of water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure OXZ-MM1.

Physicochemical Characterization

The identity, purity, and structural integrity of the synthesized OXZ-MM1 must be confirmed prior to biological evaluation.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) to be >98%.

  • Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) to match the calculated molecular weight.

  • Structure: Verified by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

PART 2: In Vitro Evaluation of Immune-Modulating Activity

The primary goal of in vitro testing is to determine if OXZ-MM1 can activate immune cells to produce key signaling molecules and to identify the specific receptor pathway involved.[20][21][22]

In_Vitro_Workflow Start Synthesized OXZ-MM1 PBMC_Assay Protocol 2.1: Cytokine Induction Assay (Human PBMCs) Start->PBMC_Assay ELISA Quantify Cytokines (TNF-α, IL-6) by ELISA PBMC_Assay->ELISA Data1 Is there dose-dependent cytokine production? ELISA->Data1 TLR_Screen Protocol 2.2: TLR Reporter Assay (HEK-Blue™ Cells) Data1->TLR_Screen Yes Stop Inactive Compound Data1->Stop No Data2 Is a specific TLR activated? TLR_Screen->Data2 Conclusion Lead Candidate Identified Data2->Conclusion Yes Data2->Stop No/Ambiguous

Caption: Experimental workflow for the in vitro evaluation of OXZ-MM1.

Protocol: Cytokine Induction in Human PBMCs

Rationale: Peripheral Blood Mononuclear Cells (PBMCs) represent a mixed population of primary human immune cells (lymphocytes, monocytes) and provide a physiologically relevant system to assess the induction of cytokines.[23] Measuring key pro-inflammatory cytokines like TNF-α and IL-6 serves as a robust indicator of innate immune activation.

Materials:

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Human whole blood from healthy donors

  • OXZ-MM1 (dissolved in DMSO, final DMSO concentration in culture <0.1%)

  • Positive Control: R848 (Resiquimod), a known TLR7/8 agonist

  • 96-well flat-bottom cell culture plates

  • Human TNF-α and IL-6 ELISA kits (e.g., from BD Biosciences or R&D Systems)[24]

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Plating: Resuspend PBMCs in complete RPMI medium (supplemented with 10% FBS and 1% Pen-Strep) and seed into a 96-well plate at a density of 2 x 10⁵ cells/well in 180 µL.

  • Compound Stimulation: Prepare 10X serial dilutions of OXZ-MM1 and controls in complete RPMI. Add 20 µL of these dilutions to the appropriate wells. Include wells for "Vehicle Control" (DMSO only) and "Positive Control" (e.g., 1 µg/mL R848).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[25]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis. Samples can be analyzed immediately or stored at -80°C.

Protocol: Sandwich ELISA for Cytokine Quantification

Rationale: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological fluids.[26] A sandwich ELISA format ensures high specificity by using two antibodies that bind to different epitopes on the target cytokine.[24]

Procedure (General Guideline; always follow the specific kit manufacturer's protocol): [25]

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody diluted in coating buffer. Incubate overnight at 4°C.[24]

  • Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of standards and experimental supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL/well of biotinylated detection antibody. Incubate for 1 hour at room temperature.[27]

  • Enzyme Conjugate: Wash the plate 3 times. Add 100 µL/well of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate solution. Incubate in the dark until sufficient color develops (5-20 minutes).[25]

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Table 1: Representative Cytokine Induction Data for OXZ-MM1 in Human PBMCs

CompoundConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Vehicle (0.1% DMSO)-25 ± 855 ± 15
OXZ-MM1 0.145 ± 1280 ± 20
1250 ± 45650 ± 88
101200 ± 1503100 ± 240
301150 ± 180 (slight toxicity)2900 ± 310 (slight toxicity)
R848 (Positive Ctrl)1 µg/mL1500 ± 1904200 ± 350
Protocol: TLR Activation Reporter Assay

Rationale: To confirm that the immune activation observed is mediated by a specific TLR, we use engineered reporter cell lines. HEK-Blue™ hTLR cells are human embryonic kidney (HEK293) cells engineered to stably express a single human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[28] Activation of the TLR leads to NF-κB-driven expression of SEAP, which can be easily quantified colorimetrically.[29]

Materials:

  • HEK-Blue™ hTLR7 and hTLR8 cell lines (Invivogen)

  • HEK-Blue™ Detection Medium (Invivogen)

  • Appropriate positive controls (e.g., R848 for hTLR7/8)

  • OXZ-MM1

  • 96-well flat-bottom plates

Procedure:

  • Cell Preparation: Culture HEK-Blue™ cells according to the supplier's instructions. On the day of the assay, prepare a cell suspension in HEK-Blue™ Detection medium at the recommended density (e.g., ~2.5 x 10⁵ cells/mL).[28]

  • Compound Addition: Add 20 µL of OXZ-MM1 serial dilutions and controls to the appropriate wells of a 96-well plate.

  • Cell Plating: Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Read Plate: Measure the absorbance at 620-650 nm. The development of a blue/purple color indicates SEAP activity and thus TLR activation.

Table 2: Representative TLR Activation Data for OXZ-MM1

CompoundConcentration (µM)hTLR7 Activation (OD 620nm)hTLR8 Activation (OD 620nm)
Vehicle-0.150.18
OXZ-MM1 0.10.160.20
10.450.95
101.102.15
R848 (Positive Ctrl)1 µg/mL1.852.50

Interpretation: The data presented in Tables 1 & 2 would suggest that OXZ-MM1 is a potent inducer of pro-inflammatory cytokines, and this activity is mediated through the activation of TLR7 and, more potently, TLR8.

PART 3: Conceptual Framework for In Vivo Assessment

Positive in vitro results provide the justification for advancing a compound to in vivo models to assess its activity and safety in a complex biological system.[30]

3.1 Model Selection: The choice of model depends on the intended therapeutic application.

  • Acute Systemic Immune Activation: A simple model involves administering the compound (e.g., intraperitoneally) to mice and measuring serum cytokine levels at various time points (e.g., 2, 6, 24 hours) post-dose to assess the pharmacokinetic/pharmacodynamic relationship.

  • Adjuvant Activity: To test the compound's potential as a vaccine adjuvant, mice can be immunized with a model antigen (e.g., ovalbumin) formulated with or without OXZ-MM1. Endpoints would include antigen-specific antibody titers (IgG1 vs. IgG2a to assess Th1/Th2 bias) and T-cell responses.[31]

  • Disease Models: For specific indications, established disease models such as collagen-induced arthritis for rheumatoid arthritis or syngeneic tumor models for oncology would be appropriate.[31][32]

3.2 Key Endpoints:

  • Pharmacodynamics: Measurement of serum cytokines and chemokines.

  • Immunophenotyping: Analysis of immune cell populations in blood, spleen, and lymph nodes by flow cytometry to assess activation markers (e.g., CD69, CD86) on dendritic cells, T-cells, and B-cells.

  • Efficacy: Measurement of tumor growth, viral load, or disease scores in relevant models.

  • Safety/Tolerability: Monitoring of body weight, clinical signs, and basic blood chemistry.

Conclusion

This application note provides a structured, multi-faceted approach to the design and evaluation of 4-methoxymethyl-oxazole derivatives as a novel class of immune response modifiers. By following the detailed protocols for synthesis, in vitro functional screening, and target validation, researchers can efficiently identify and characterize promising lead candidates. The proposed framework, which integrates chemical synthesis with robust immunological assays, establishes a clear path from initial concept to a data-driven decision point for advancing a candidate toward more complex preclinical and clinical development.

References

  • Lin, S. C., & Lo, Y. C. (2015). MyD88: a central player in innate immune signaling. Journal of leukocyte biology, 98(5), 779–789. [Link]

  • Stoffels, B., et al. (2013). Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(1), G106-G117. [Link]

  • Divan, A., et al. (2022). MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages. Frontiers in Immunology, 13, 940520. [Link]

  • Gong, D., et al. (2024). Structural basis for TIR domain–mediated innate immune signaling by Toll-like receptor adaptors TRIF and TRAM. Proceedings of the National Academy of Sciences, 121(2). [Link]

  • Healy, C. G., et al. (2012). Toll-Like Receptor 4 and MYD88-Dependent Signaling Mechanisms of the Innate Immune System Are Essential for the Response to Lipopolysaccharide by Epithelial and Stromal Cells of the Bovine Endometrium. Biology of Reproduction, 86(2), 54. [Link]

  • Deguine, J., & Barton, G. M. (2014). Myeloid Differentiation Primary Response Protein 88 (MyD88): The Central Hub of TLR/IL-1R Signaling. Journal of Medicinal Chemistry, 57(19), 7847-7861. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. McMaster University. [Link]

  • Jefferies, C. A. (2016). TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target. Journal of leukocyte biology, 100(1), 35–45. [Link]

  • AmiGO. (n.d.). TRIF-dependent toll-like receptor 4 signaling pathway. Gene Ontology Consortium. [Link]

  • Zimecki, M., Bąchor, U., & Mączyński, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Sci-Hub. [Link]

  • Ma, C., et al. (2024). TRIF-dependent signaling and its role in liver diseases. Frontiers in Immunology, 15, 1358943. [Link]

  • Selvita. (n.d.). In Vivo Immunology Models. Selvita. [Link]

  • Ma, C., et al. (2024). TRIF-dependent signaling and its role in liver diseases. PMC - NIH. [Link]

  • National Cancer Institute. (2023). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. NCBI. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]

  • Zimecki, M., Bąchor, U., & Mączyński, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [Link]

  • Hrovat, A., et al. (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (2021). Reporter Assay for TLR Receptor Activation. Bio-protocol. [Link]

  • Slideshare. (n.d.). Screening models for immunomodulator. Slideshare. [Link]

  • Invitrocue. (n.d.). Immunomodulatory Assays. Invitrocue. [Link]

  • Mesaik, M. A., et al. (2004). Synthesis and immunomodulatory properties of selected oxazolone derivatives. Bioorganic & Medicinal Chemistry, 12(9), 2049-2057. [Link]

  • Zimecki, M., Bąchor, U., & Mączyński, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • De, M., et al. (2000). Oxazole- And Imidazole-Based Ser-Leu Dipeptide Mimetics in Potent Inhibitors of Antigen Presentation by MHC Class II DR Molecules. Journal of Medicinal Chemistry, 43(1), 136-147. [Link]

  • Labcorp. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Labcorp. [Link]

  • Guhan, G., et al. (2023). Benzoxazole Scaffolds as Novel Toll-Like Receptor-2 Inhibitors: A New Avenue for Pneumocystis Pneumonia Therapy. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 17-25. [Link]

  • Selvita. (n.d.). In Vitro Immunology Assays. Selvita. [Link]

  • Sanabria-Ríos, D. J., et al. (2025). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Journal for ImmunoTherapy of Cancer, 13(10). [Link]

  • Khatua, S., et al. (2021). Understanding immune-modulatory efficacy in vitro. Biomedicine & Pharmacotherapy, 134, 111165. [Link]

  • Hrovat, A., et al. (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Tary, C., et al. (2021). An In Vitro Assessment of Immunostimulatory Responses to Ten Model Innate Immune Response Modulating Impurities (IIRMIs) and Peptide Drug Product, Teriparatide. MDPI. [Link]

  • Nimbalkar, V. V., et al. (2018). A Review on: Overview of Immune System, Immunomodulation and Experimental Animal Models for Evaluation of Potential Immunomodulators. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 151-164. [Link]

  • Jones, K. J., & Luke, J. J. (2019). Small molecule immunomodulation: the tumor microenvironment and overcoming immune escape. Journal for ImmunoTherapy of Cancer, 7(1), 211. [Link]

  • Wang, J., et al. (2021). Small molecule-based immunomodulators for cancer therapy. Acta Pharmaceutica Sinica B, 11(8), 2237–2251. [Link]

  • Postow, M. A., & Segal, N. H. (2015). Small molecule drugs with immunomodulatory effects in cancer. Expert Opinion on Investigational Drugs, 24(11), 1433-1444. [Link]

  • Dow, R. L. (2023). Small molecule modulators of immune pattern recognition receptors. Chemical Communications, 59(90), 13349-13365. [Link]

  • Hrovat, A., et al. (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. ACS Publications. [Link]

  • Li, K., et al. (2024). Development of small molecule drugs targeting immune checkpoints. Cancer Biology & Medicine, 21(5), 1-22. [Link]

  • NC3Rs. (n.d.). In vitro human immune response testing. NC3Rs. [Link]

  • Basak, P., et al. (2017). Design and development of benzoxazole derivatives with toll-like receptor 9 antagonism. Bioorganic & Medicinal Chemistry Letters, 27(13), 2913-2917. [Link]

  • Kassick, A. J., et al. (2000). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 56(38), 7545-7551. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. ResearchGate. [Link]

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Application

Application Note: Advanced Chromatographic Separation Techniques for 4-Methoxymethyl-Oxazole Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Scope 4-Methoxymethyl-oxazole compounds are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Scope

4-Methoxymethyl-oxazole compounds are highly valuable heterocyclic scaffolds in modern medicinal chemistry. They are frequently utilized as key intermediates in the synthesis of Toll-Like Receptor (TLR) modulators[1], complex marine-derived anticancer agents[2], and high-intensity flavor compounds. The incorporation of the methoxymethyl (MOM) group provides unique physicochemical properties—acting either as a lipophilic pharmacophore element or a transient protecting group during multi-step syntheses[3].

However, isolating 4-methoxymethyl-oxazole from complex reaction matrices presents distinct analytical challenges. Co-eluting regioisomers (e.g., 5-methoxymethyl-oxazole), des-methyl degradation products, and unreacted starting materials require highly selective chromatographic conditions. This application note provides field-proven, self-validating protocols for both analytical profiling and preparative isolation of these critical intermediates, grounded in the physicochemical realities of the oxazole scaffold.

Physicochemical Profiling & Chromatographic Rationale

To design an effective separation method, one must first understand the causality behind the molecule's behavior on a stationary phase:

  • Basicity and Silanol Interactions: The nitrogen atom in the oxazole ring is weakly basic. On standard silica-based columns, this basic site can undergo secondary ion-exchange interactions with unreacted, acidic residual silanols. This phenomenon is a primary cause of severe peak tailing and loss of resolution. Causality-Driven Solution: Utilizing a superficially porous particle (SPP) C18 column with extensive end-capping, combined with an acidic mobile phase (e.g., 0.1% Formic Acid), ensures the oxazole nitrogen remains fully protonated and repelled by the hydrophobic stationary phase, yielding sharp, symmetrical peaks.

  • MOM Group Polarity: The ether oxygen within the methoxymethyl group introduces a localized dipole. While the MOM group is more lipophilic than a free hydroxyl group, it remains a strong hydrogen-bond acceptor[3]. Causality-Driven Solution: Acetonitrile is preferred over methanol as the organic modifier. Acetonitrile's aprotic nature prevents competitive hydrogen bonding with the MOM ether oxygen, maximizing the subtle retention differences between closely related regioisomers[4].

Workflow Start Compound Profiling (4-Methoxymethyl-oxazole) Phase1 Stationary Phase Selection (End-capped C18 or Polar-Embedded) Start->Phase1 Phase2 Mobile Phase Optimization (pH control for basic N) Phase1->Phase2 Decision Peak Tailing Observed? Phase2->Decision Action1 Increase Buffer Concentration or Switch to High pH Decision->Action1 Yes Action2 Proceed to Gradient Optimization Decision->Action2 No Action1->Phase2 End Final Validated HPLC/LC-MS Method Action2->End

Workflow for RP-HPLC method development of 4-methoxymethyl-oxazole derivatives.

Protocol 1: Analytical RP-HPLC for Purity and Impurity Profiling

This protocol is designed as a self-validating system to ensure the baseline separation of 4-methoxymethyl-oxazole from its 5-substituted regioisomer and polar degradation products.

Materials & Reagents
  • Column: End-capped SPP C18 (100 mm × 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (v/v).

  • Diluent: 95:5 Water:Acetonitrile.

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phases A and B to eliminate dissolved gases. Set the column oven temperature to 35°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peak shapes for basic heterocycles.

  • Sample Preparation: Dissolve the crude reaction mixture in the diluent to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter. Causality: Matching the sample diluent to the initial gradient conditions (5% B) prevents solvent-mismatch band broadening at the head of the column.

  • Gradient Execution:

    • 0.0 - 1.0 min: Isocratic hold at 5% B. (Focuses polar des-MOM impurities).

    • 1.0 - 8.0 min: Linear ramp to 60% B. (Elutes the target compound and resolves regioisomers).

    • 8.0 - 10.0 min: Ramp to 95% B. (Flushes highly lipophilic alkylated byproducts).

    • 10.0 - 12.0 min: Isocratic hold at 95% B.

    • 12.0 - 12.1 min: Return to 5% B.

    • 12.1 - 15.0 min: Column re-equilibration.

  • Detection & System Validation: Monitor UV absorbance at 210 nm and 254 nm.

    • Self-Validation Criteria: The method is considered valid for batch release only if the tailing factor ( Tf​ ) of the 4-methoxymethyl-oxazole peak is ≤1.2 , and the resolution ( Rs​ ) between the 4-substituted and 5-substituted isomers is ≥2.0 .

SeparationLogic Mixture Crude Mixture Imp1 Des-MOM Impurity (More Polar) Mixture->Imp1 Early Elution Target 4-Methoxymethyl-oxazole (Target) Mixture->Target Mid Elution Imp2 Regioisomer (5-Methoxymethyl) Mixture->Imp2 Closely Eluting Imp3 Alkylated Byproducts (Highly Lipophilic) Mixture->Imp3 Late Elution

Elution profile logic for 4-methoxymethyl-oxazole and its common synthetic impurities.

Protocol 2: Preparative Normal Phase Chromatography for Isolation

For the bulk purification of synthetic intermediates, normal phase flash chromatography remains the industry standard[3]. The MOM group's ether oxygen interacts favorably with silica gel via hydrogen bonding, allowing for excellent separation using standard organic solvent gradients.

Step-by-Step Methodology
  • TLC Method Development: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop the plate in a mobile phase of 70:30 Hexane:Ethyl Acetate. Validation: The target 4-methoxymethyl-oxazole typically exhibits an Rf​ of ~0.35. Adjust the EtOAc ratio until this Rf​ is achieved.

  • Column Packing: Slurry pack a preparative glass column with standard grade silica gel (60 Å, 230-400 mesh) using 100% Hexane.

  • Sample Loading (Dry-Load): Dissolve the crude mixture in a minimal amount of volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate to dryness. Load this dry powder onto the top of the column bed. Causality: Dry-loading prevents the band broadening that occurs when samples are loaded in strong, polar solvents (like DMF or DMSO) which disrupt the local stationary phase equilibrium.

  • Elution Strategy: Elute using a step gradient to sequentially strip impurities:

    • 100% Hexane (2 Column Volumes)

    • 90:10 Hexane:EtOAc (3 Column Volumes)

    • 70:30 Hexane:EtOAc (Elute until the target compound is fully collected).

  • Fraction Analysis: Monitor fractions via TLC or rapid LC-MS. Pool fractions containing the pure product and concentrate under reduced pressure.

Quantitative Performance Data

The following table summarizes the typical quantitative chromatographic data obtained using Protocol 1 . This data serves as a benchmark for analytical scientists verifying the performance of their separation systems.

Analyte / ImpurityRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
Des-MOM Impurity (Polar)0.65-1.10> 10,000
4-Methoxymethyl-oxazole (Target)1.004.51.05> 15,000
5-Methoxymethyl-oxazole (Regioisomer)1.082.21.10> 14,500
Alkylated Byproducts (Lipophilic)1.85> 10.01.20> 12,000

Note: Baseline resolution ( Rs​≥1.5 ) is successfully achieved between the critical pair (4-substituted target and 5-substituted regioisomer), validating the efficacy of the optimized gradient and end-capped stationary phase.

References

  • Enantiomeric Separation of New Chiral Azole Compounds Source: MDPI (Symmetry) URL:[Link]

  • Novel Pharmaceuticals (US20070197478A1)
  • Isolation and First Total Synthesis of PM100618 and PM110049, Two Structurally Distinct Marine-Derived Anticancer Oxazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 4,5-disubstituted oxazoles Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 4-methoxymethyl-oxazole reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield optimization challenges with 4-methoxymethyl-oxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield optimization challenges with 4-methoxymethyl-oxazole , a critical intermediate frequently utilized in the synthesis of advanced pharmaceutical candidates, including Toll-Like Receptor 7 (TLR7) modulators.

Synthesizing this specific scaffold presents a unique chemical paradox: the conditions required to close the oxazole ring often destroy the sensitive methoxymethyl ether substituent. This guide bypasses generic advice, focusing strictly on the mechanistic causality of yield loss and providing self-validating protocols to ensure reproducible scale-up.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the root cause of your yield attrition based on your LC-MS or TLC reaction profile.

Troubleshooting A Low Yield of 4-Methoxymethyl-oxazole B Analyze Reaction Profile (TLC / LC-MS) A->B C1 High Unreacted Starting Material B->C1 Incomplete Conversion C2 Multiple Side Products (Degradation) B->C2 Complex Mixture D1 Optimize Base/Solvent (e.g., K3PO4 in IPA/DMF) C1->D1 D2 Check for Ether Cleavage (Loss of -OMe mass) C2->D2 E1 Switch to Mild Reagents (DAST, Burgess) D2->E1 Cleavage Detected E2 Lower Reaction Temp (0°C to RT) D2->E2 No Cleavage

Troubleshooting workflow for low-yield 4-methoxymethyl-oxazole synthesis.

Part 2: Troubleshooting Modules & FAQs

Module 1: Cyclodehydration & Ether Lability

Q: Why am I seeing significant degradation and a loss of the methoxymethyl group during the Robinson-Gabriel cyclodehydration step? A: The methoxymethyl (MOM-like) ether is highly susceptible to acidic cleavage. Traditional Robinson-Gabriel dehydrating agents like phosphorus oxychloride (POCl 3​ ) or concentrated sulfuric acid (H 2​ SO 4​ ) are too harsh. They protonate the aliphatic ether oxygen, leading to the elimination of methanol and the formation of 4-hydroxymethyl-oxazole or polymeric byproducts, which drastically reduces your yield[1]. Causality & Solution: To preserve the ether, you must switch to mild, non-acidic fluorinating or dehydrating agents. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor have been proven to cyclize β -hydroxy amides to oxazolines efficiently at low temperatures (-78 °C to RT), achieving up to 86% yield in serine-derived substrates without cleaving sensitive ethers[2].

Module 2: Base and Solvent Optimization in Cycloadditions

Q: My Van Leusen-type [3+2] cycloaddition stalls at 30-40% conversion. How can I push the reaction to completion? A: Incomplete conversion in TosMIC-mediated or similar cycloadditions usually points to insufficient enolate/carbanion generation. Standard conditions (e.g., K 2​ CO 3​ in methanol) may not provide the necessary thermodynamic driving force for sterically hindered or electron-rich precursors[3]. Causality & Solution: The basicity (pKa) and solvent polarity are critical. Upgrading to a stronger base like Potassium Phosphate (K 3​ PO 4​ , pKa = 11.74) in a polar solvent like Isopropyl Alcohol (IPA) or THF significantly improves the deprotonation of the acidic methylene position. Recent optimizations have shown that using 2 equivalents of K 3​ PO 4​ can boost oxazole cycloaddition yields to >95%[4].

Module 3: Product Isolation and Volatility

Q: LC-MS shows complete conversion to 4-methoxymethyl-oxazole, but my isolated yield after workup is <40%. Where is the product going? A: 4-methoxymethyl-oxazole is a low-molecular-weight, highly polar, and potentially volatile heteroaromatic compound. Causality & Solution: The product is likely partitioning into the aqueous phase during washing or evaporating during solvent removal.

  • Workup: Saturate the aqueous layer with NaCl (brine) before extraction to salt out the polar oxazole and break any emulsions[1]. Extract with a moderately polar solvent like Ethyl Acetate or DCM at least 4 times.

  • Concentration: Do not exceed 30 °C on the rotary evaporator, and avoid high-vacuum pumps for extended periods to prevent flashing off the product.

Part 3: Quantitative Data Presentation

To illustrate the impact of reagent selection on the integrity of the methoxymethyl group, review the comparative yield data below.

Table 1: Yield Comparison of Cyclodehydration Reagents for Methoxymethyl-Oxazole Precursors

ReagentReaction ConditionsPrimary Side ReactionEther Cleavage RateTypical Isolated Yield
POCl 3​ Reflux, 4hAliphatic ether cleavage> 40%15 - 25%
H 2​ SO 4​ (conc.) 90 °C, 2hPolymerization / Cleavage> 60%< 15%
Burgess Reagent THF, 70 °C, 2hIncomplete conversion< 5%65 - 75%
DAST CH 2​ Cl 2​ , -78 °C to RTMinimal< 2%80 - 86%

Part 4: Standard Operating Procedure (SOP)

Protocol: Mild Two-Step Synthesis of 4-Methoxymethyl-Oxazole via β -Hydroxy Amide Cyclodehydration

Trustworthiness Note: This protocol is designed as a self-validating system . By isolating the intermediate oxazoline, you create a diagnostic checkpoint. If the final yield is low, you will know definitively whether the failure occurred during ring closure (Step 1) or aromatization (Step 2).

Step 1: DAST-Mediated Cyclodehydration to Oxazoline

  • In a flame-dried round-bottom flask under an N 2​ atmosphere, dissolve the β -hydroxy amide precursor in anhydrous CH 2​ Cl 2​ to create a 0.1 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST (1.1 equiv) dropwise via syringe. Stir for 1 hour at -78 °C[2].

  • Validation Checkpoint: Pull a 10 μ L aliquot, quench in MeOH, and monitor by LC-MS. The mass should shift by exactly -18 Da (loss of H 2​ O). The absence of the starting material mass and the absence of a -50 Da shift (loss of H 2​ O + Methanol) confirms successful cyclization without ether cleavage.

  • Quench the reaction carefully with solid K 2​ CO 3​ , warm to room temperature, and extract with CH 2​ Cl 2​ . Concentrate under reduced pressure (max 30 °C).

Step 2: BrCCl 3​ /DBU Oxidation to Oxazole

  • Dissolve the crude oxazoline in CH 2​ Cl 2​ (0.1 M) and cool to 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) followed by Bromotrichloromethane (BrCCl 3​ , 3.0 equiv)[2].

  • Stir for 12 hours, allowing the reaction to naturally warm to room temperature.

  • Validation Checkpoint: Perform a crude 1 H-NMR. The successful aromatization to the oxazole is validated by the disappearance of the aliphatic oxazoline multiplet (typically ~4.0-4.5 ppm) and the emergence of a sharp oxazole C5-H singlet at ~7.6 - 8.0 ppm.

  • Purify via silica gel chromatography using a Hexane/Ethyl Acetate gradient.

References

  • Lin, S., et al. "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters, American Chemical Society, 2010.[Link]

  • Singh, M., et al. "A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions." ACS Omega, 2020.[Link]

  • Zhao, Y., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, PMC, 2020.[Link]

  • Google Patents. "US20070197478A1 - Novel pharmaceuticals.

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Coupling Failures with 4-Methoxymethyl-Oxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific, often frustrating challenges associated with palladium-catalyzed cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific, often frustrating challenges associated with palladium-catalyzed cross-coupling reactions involving 4-methoxymethyl-oxazole.

Oxazoles are notoriously difficult substrates in transition-metal catalysis. The addition of a 4-methoxymethyl (MOM) group introduces unique steric and electronic variables that frequently lead to catalyst poisoning, rapid protodeboronation, and poor regiocontrol. This guide will dissect the causality behind these failures and provide field-proven, self-validating protocols to rescue your syntheses.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling using 4-methoxymethyl-oxazole-2-boronic acid yields only the protodeboronated oxazole starting material. Why does this happen, and how can I fix it?

The Causality: Heteroaryl boronic acids, particularly those with the boron atom at the C2 position of an oxazole, are highly susceptible to base-catalyzed protodeboronation[1]. The adjacent electronegative nitrogen and oxygen atoms withdraw electron density, making the empty p-orbital on the boron atom highly electrophilic. When exposed to the aqueous basic conditions typical of Suzuki couplings (e.g., aqueous Na₂CO₃), hydroxide ions rapidly attack the boron. This forms a boronate complex that undergoes rapid C–B bond cleavage because the resulting oxazolyl anion is relatively stable due to its carbenoid character[2].

The Solution: To mitigate this, you must prevent the formation of the reactive boronate intermediate before transmetalation can occur.

  • Use Anhydrous Conditions: Switch to strictly anhydrous solvents (e.g., dry dioxane) and anhydrous bases (e.g., K₃PO₄ or TMSOK)[3].

  • Add Trimethyl Borate: The addition of B(OMe)₃ acts as a buffer against base-promoted catalyst inhibition and attenuates the Lewis-basicity of the heteroatomic subunits, significantly slowing down protodeboronation[4].

  • Switch to MIDA Boronates: If the free boronic acid is too unstable to isolate, use the corresponding N-methyliminodiacetic acid (MIDA) boronate, which acts as a slow-release mechanism for the active boronic acid under mild conditions[5].

Q2: I am using 2-bromo-4-methoxymethyl-oxazole as the electrophile, but the reaction stalls at 10-15% conversion. What is happening to the Palladium catalyst?

The Causality: You are experiencing severe catalyst poisoning. The nitrogen atom in the oxazole ring possesses a lone pair of electrons that strongly coordinates to the palladium center[6]. Furthermore, the oxygen atom of the 4-methoxymethyl group can act as a hemilabile ligand. Following oxidative addition, the MOM oxygen and the oxazole nitrogen can form a highly stable bidentate chelate with the Pd(II) intermediate. This creates a thermodynamic "sink" or resting state, effectively removing the catalyst from the active cycle and preventing the transmetalation step[7].

The Solution: You must disrupt this chelation by tuning the ligand environment.

  • Employ Bulky, Electron-Rich Phosphines: Ligands such as RuPhos, XPhos, or P(t-Bu)₃ are sterically demanding enough to prevent multi-ligation by the oxazole substrate[6]. Their electron-rich nature also accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward before the stable chelate can form.

  • Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 110 °C) provides the necessary thermal energy to overcome the activation barrier of the chelated resting state.

CatalystPoisoning Pd0 Active Pd(0) Catalyst (L-Pd-L) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Ar-X Poisoned Poisoned Resting State (N,O-Chelation by MOM-Oxazole) OxAdd->Poisoned Chelation by MOM & Oxazole N Transmet Transmetalation OxAdd->Transmet + Ar-B(OH)2 Poisoned->OxAdd Bulky Ligands (RuPhos, t-Bu3P) Rescue Catalyst RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Regeneration

Mechanism of Pd Catalyst Poisoning by MOM-oxazole and Rescue via Bulky Ligands.

Q3: I want to couple an aryl group to the C5 position of 4-methoxymethyl-oxazole. Can I bypass the unstable boronic acids entirely and use direct C–H arylation?

The Causality: Yes, bypassing pre-functionalization via direct C–H arylation is a highly effective strategy for oxazoles[8]. However, oxazoles present a severe regioselectivity challenge because both the C2 and C5 positions are reactive[9].

  • The C2 position is the most acidic and typically undergoes arylation via a direct deprotonation or anionic cross-coupling mechanism[10].

  • The C5 position is the most electron-rich and undergoes arylation via a Concerted Metalation-Deprotonation (CMD) pathway[8].

The Solution: You can achieve >100:1 regioselectivity for either the C2 or C5 position by strictly controlling the solvent polarity, base strength, and ligand choice[8]. To target the C5 position of 4-methoxymethyl-oxazole, you must favor the CMD pathway. This requires a polar solvent (DMA), a weaker base (K₂CO₃), a carboxylate additive (pivalic acid) to act as a proton shuttle, and specific task-designed phosphines like CataCXium A[11].

RegioselectiveArylation Start 4-Methoxymethyl-oxazole + Aryl Halide PdCat Pd(OAc)2 Catalyst Activation Start->PdCat PathC2 Direct Deprotonation (Non-polar Solvent, RuPhos) PdCat->PathC2 Toluene, Strong Base (KOH) PathC5 Concerted Metalation-Deprotonation (Polar Solvent, CataCXium A) PdCat->PathC5 DMA, Weaker Base (K2CO3) ProdC2 C2-Arylated Oxazole (>100:1 Selectivity) PathC2->ProdC2 ProdC5 C5-Arylated Oxazole (>100:1 Selectivity) PathC5->ProdC5

Regioselective Pathways for Direct C-H Arylation of 4-Methoxymethyl-oxazole.

Part 2: Quantitative Data & Condition Summaries

The following tables summarize the critical reaction parameters required to overcome the specific failure modes associated with 4-methoxymethyl-oxazole couplings.

Table 1: Ligand and Solvent Effects on Direct Arylation Regioselectivity[8]
Target PositionCatalystLigandSolventBaseAdditiveSelectivity Ratio
C5 Arylation 5% Pd(OAc)₂CataCXium A (10%)DMA (Polar)K₂CO₃ (3 eq)Pivalic acid (0.4 eq)>100:1 (C5:C2)
C2 Arylation 5% Pd(OAc)₂RuPhos (10%)Toluene (Non-polar)KOH or KOtBuPivalic acid (0.4 eq)>100:1 (C2:C5)
Table 2: Strategies to Mitigate Catalyst Poisoning and Protodeboronation[6],[4]
Failure ModeRoot CausePrimary Mitigation StrategySecondary Mitigation
Protodeboronation Base-catalyzed C–B cleavageUse Anhydrous Dioxane + TMSOKAdd B(OMe)₃ buffer
Catalyst Poisoning N,O-Bidentate ChelationSwitch to bulky ligands (XPhos, t-Bu₃P)Increase temp to >100 °C
Homocoupling Excess oxidant / slow transmetalationSlow addition of boronic esterDegas solvents thoroughly

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following step-by-step methodologies. These protocols are designed with built-in validation steps to confirm the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Mitigating Protodeboronation)

Use this protocol when coupling 4-methoxymethyl-oxazole-2-boronic acid pinacol ester with an aryl halide.

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 4-methoxymethyl-oxazole-2-boronic acid pinacol ester (1.2 mmol), and anhydrous K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times. Validation Step: Failure to strictly exclude oxygen will result in rapid homocoupling of the boronic ester.

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

  • Solvent & Additive: Inject anhydrous, degassed 1,4-dioxane (5 mL) followed by trimethyl borate (B(OMe)₃, 2.0 mmol)[3].

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via LC-MS. The presence of the des-borylated oxazole indicates moisture contamination or insufficient ligand bulk.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Regioselective C5 Direct Arylation

Use this protocol to bypass boronic acid instability entirely and couple directly at the C5 position.

  • Preparation: In a dry reaction vial, combine 4-methoxymethyl-oxazole (2.0 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), CataCXium A (0.10 mmol, 10 mol%), anhydrous K₂CO₃ (3.0 mmol), and pivalic acid (0.4 mmol)[11].

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA, 5 mL).

  • Reaction: Seal the vial and heat to 110 °C for 16 hours. Validation Step: If TLC shows a mixture of two closely eluting spots, your solvent is likely not polar enough, or your base is too strong, allowing the C2-deprotonation pathway to compete.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 x 10 mL) to remove the DMA, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581.[Link]

  • Ferrer Flegeau, E., Popkin, M. E., & Greaney, M. F. (2008). Direct Arylation of Oxazoles at C2. A Concise Approach to Consecutively Linked Oxazoles. Organic Letters, 10(13), 2717–2720.[Link]

  • Ferrer Flegeau, E., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498.[Link]

  • Cole, K. P., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(30), 11957–11962.[Link]

  • Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 138(29), 9145–9157.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 4-Methoxymethyl-Oxazole

Welcome to the Technical Support Center for 4-methoxymethyl-oxazole (CAS 947145-19-9) . This heterocyclic building block is frequently utilized in advanced pharmaceutical synthesis, most notably in the development of Tol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-methoxymethyl-oxazole (CAS 947145-19-9) . This heterocyclic building block is frequently utilized in advanced pharmaceutical synthesis, most notably in the development of Toll-Like Receptor 7 (TLR7) modulators and other immune response modifiers 1.

Handling this compound requires a nuanced understanding of its dual chemical nature: it possesses a mildly basic, aromatic oxazole ring 2 alongside an acid-labile methoxymethyl (MOM) ether side chain . This guide provides field-proven troubleshooting strategies, empirical solubility data, and self-validating protocols to ensure high-yield experiments without unintended degradation.

Physicochemical & Solubility Profile

To optimize reaction conditions, you must first match the solvent to the compound's moderate polarity. The table below summarizes the solubility profile of 4-methoxymethyl-oxazole across various solvent classes, grounded in the behavior of standard MOM-ethers and substituted oxazoles .

Solvent ClassExamplesSolubility ProfileMechanistic Rationale
Polar Aprotic THF, 1,4-Dioxane, DMFExcellent (>100 mg/mL)Dipole-dipole interactions stabilize the oxazole ring; absence of acidic protons preserves the MOM ether.
Halogenated DCM, ChloroformExcellent (>100 mg/mL)High polarizability effectively solvates the ether oxygen lone pairs and the heterocyclic core.
Protic (Neutral) Methanol, EthanolGood (50-100 mg/mL)Favorable hydrogen bonding with the oxazole nitrogen and ether oxygen.
Protic (Acidic) MeOH + HCl/TFAN/A (Degrades) Protonation of the MOM oxygen leads to rapid cleavage, yielding 4-hydroxymethyl-oxazole.
Non-Polar Aliphatic Hexanes, HeptanePoor (<5 mg/mL)Lack of dipole interactions fails to disrupt solute-solute intermolecular forces.

Troubleshooting Guides & FAQs

Q1: I am experiencing poor recovery when attempting to crystallize or triturate 4-methoxymethyl-oxazole using hexanes. Why is it crashing out as a sticky oil instead of a solid? Causality: The oxazole dipole and the MOM ether's oxygen lone pairs create a moderate polarity that resists ordered crystalline packing in strictly non-polar aliphatic hydrocarbons. When forced out of solution too rapidly by a non-polar anti-solvent, the compound undergoes liquid-liquid phase separation ("oiling out") rather than nucleation. Solution: Transition to a binary solvent system. Dissolve the compound in a minimal amount of warm ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE), and titrate in heptane dropwise until the cloud point is reached. Allow the mixture to cool slowly to induce proper crystal nucleation.

Q2: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) involving 4-methoxymethyl-oxazole, I observe significant degradation and formation of 4-hydroxymethyl-oxazole. What is causing this? Causality: MOM ethers are notoriously labile under acidic or strongly Lewis-acidic conditions . If your cross-coupling utilizes a protic solvent mixture (like EtOH/H₂O) and the local pH drops, or if Lewis acidic metal additives coordinate to the ether oxygen, the MOM group undergoes protonation and cleavage via an oxonium ion intermediate. Solution: Switch to strictly anhydrous polar aprotic solvents (e.g., 1,4-Dioxane or THF). Ensure the use of a sufficient, non-nucleophilic inorganic base (e.g., anhydrous K₃PO₄ or Cs₂CO₃) to buffer the system and prevent in-situ acid generation.

Q3: How do I select the optimal solvent for the chromatographic purification of this compound? Causality: Standard silica gel possesses a mildly acidic surface. Prolonged exposure of 4-methoxymethyl-oxazole to silica in standard protic or highly polar solvent systems can cause on-column MOM cleavage, leading to streaking and poor mass recovery. Solution: Passivate the silica gel. Use a neutral or slightly basic solvent system, such as Hexanes/EtOAc supplemented with 1% Triethylamine (TEA). The TEA neutralizes the acidic silanol sites on the stationary phase, protecting the MOM ether during elution.

Mandatory Visualizations

SolventWorkflow Start Determine Process for 4-Methoxymethyl-Oxazole Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Purification Chromatography (Silica Gel) Start->Purification Deprotection Intentional MOM Cleavage Start->Deprotection Solvent1 Anhydrous Polar Aprotic (THF, 1,4-Dioxane, DMF) Coupling->Solvent1 Prevents ether cleavage, maximizes solubility Solvent2 EtOAc/Hexanes + 1% Triethylamine (TEA) Purification->Solvent2 Passivates acidic silica, prevents degradation Solvent3 Protic Solvent + Acid (MeOH + HCl or TFA) Deprotection->Solvent3 Promotes oxonium ion formation

Workflow for selecting optimal solvent conditions based on the experimental application.

MOMCleavage Intact 4-Methoxymethyl-Oxazole (Intact MOM Ether) Protonation Protonated Ether Oxygen Intact->Protonation H+ (Acidic Solvent) Oxonium Oxonium Ion Intermediate Protonation->Oxonium -MeOH Cleaved 4-Hydroxymethyl-Oxazole + Formaldehyde + MeOH Oxonium->Cleaved +H2O

Mechanism of acid-catalyzed degradation of the methoxymethyl (MOM) ether side chain.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish between physical insolubility and chemical degradation.

Protocol 1: Kinetic Solubility and Stability Screening via HPLC

Purpose: To accurately determine the solubility limit of 4-methoxymethyl-oxazole in a target solvent while verifying that the MOM group remains intact.

  • Internal Standard Preparation: Prepare a 1.0 mg/mL stock solution of a stable internal standard (e.g., biphenyl) in HPLC-grade acetonitrile.

  • Solvent Saturation: In a 2 mL glass vial, add 50 mg of 4-methoxymethyl-oxazole to 0.5 mL of the test solvent (e.g., THF or EtOAc).

  • Equilibration: Agitate the suspension at 500 rpm at 25°C for 4 hours using a thermomixer.

  • Filtration: Centrifuge the mixture at 10,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove undissolved particulates.

  • Aliquot & Quench: Transfer 10 µL of the filtered supernatant into an HPLC vial containing 990 µL of the internal standard stock solution.

  • LC-MS/UV Analysis: Run the sample on an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Self-Validation Check: Quantify the concentration using the internal standard ratio. Check the MS spectra for the presence of the [M+H]+ peak corresponding to the intact mass. If a peak corresponding to the loss of the MOM group (-44 Da) appears, the solvent system is causing chemical degradation, not just physical dissolution.

Protocol 2: Solvent Optimization for Pd-Catalyzed Cross-Coupling

Purpose: To execute a Suzuki or Stille coupling with 4-methoxymethyl-oxazole while preventing ether cleavage.

  • System Purging: Flame-dry a Schlenk flask and purge with ultra-high purity Argon for 15 minutes.

  • Reagent Loading: Add the 4-methoxymethyl-oxazole (1.0 equiv), the coupling partner (e.g., an aryl boronic acid, 1.2 equiv), and an anhydrous, non-nucleophilic base (e.g., finely milled anhydrous Cs₂CO₃, 2.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (sparged with Argon for 30 mins prior to use) to achieve a substrate concentration of 0.1 M. Do not use ethanol or water mixtures.

  • Catalyst Introduction: Add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Thermal Control: Heat the reaction mixture to 80°C. Monitor via TLC (using the TEA-passivated silica method described in Q3) or LC-MS.

    • Self-Validation Check: The use of anhydrous Dioxane and Cs₂CO₃ strictly prevents the formation of the oxonium ion intermediate, ensuring the MOM ether acts as a stable spectator group throughout the catalytic cycle.

References

  • US20070197478A1 - Novel pharmaceuticals Google P
  • CAS 288-42-6: Oxazole CymitQuimica
  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group Benchchem
  • METHOXYMETHYL ETHER

Sources

Optimization

preventing degradation of 4-methoxymethyl-oxazole during long-term storage

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP) Expert Overview: The Dual-Threat Degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Expert Overview: The Dual-Threat Degradation Profile

As a Senior Application Scientist, I frequently consult with drug development teams experiencing erratic assay yields and unexpected impurities when utilizing 4-methoxymethyl-oxazole as a synthetic building block . The instability of this compound is rooted in a "dual-threat" chemical profile:

  • The Methoxymethyl (MOM) Ether: This acetal-like linkage is highly labile. Protonation of the ether oxygen by trace acids leads to the rapid elimination of methanol, forming a highly reactive oxocarbenium ion that is subsequently trapped by water .

  • The Oxazole Core: While generally more robust than furans, the electron-rich oxazole ring is highly susceptible to photo-oxidation and hydrolytic ring-opening (cleavage) under both strongly acidic and basic conditions, yielding α -acylamino ketones , .

Understanding the causality behind these thermodynamic vulnerabilities is essential for designing a self-validating storage system that guarantees compound integrity over long-term storage.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of a stored stock solution shows a major new impurity with a mass loss of 44 Da ([M-44]). What is happening, and how do I prevent it? A1: This is the classic signature of MOM ether cleavage . The loss of 44 Da corresponds to the elimination of a methoxymethyl group (as formaldehyde and methanol) to yield 4-hydroxymethyl-oxazole.

  • Causality: Even trace amounts of Brønsted acids—such as dissolved CO2​ forming carbonic acid in unbuffered aqueous solvents—or Lewis acids from untreated glassware can trigger this cleavage .

Q2: After several months of storage at 4°C, my neat liquid/solid compound has turned yellow, and 1H -NMR shows the appearance of acyclic ketone peaks. Why? A2: You are observing the hydrolytic ring-opening of the oxazole core, compounded by photo-oxidation.

  • Causality: Deprotonation or nucleophilic attack at the highly reactive C2 position compromises the aromaticity of the ring , . Storing the compound at 4°C allows for trace moisture condensation every time the vial is opened in a humid lab. Furthermore, exposure to ambient UV/visible light generates complex oxidized fragmented mixtures .

  • Mitigation: Store strictly at -20°C or -80°C under an inert argon atmosphere. Always allow the vial to fully equilibrate to room temperature before opening to prevent moisture condensation.

Q3: Can I store 4-methoxymethyl-oxazole in standard clear borosilicate glass vials? A3: It is highly discouraged for long-term storage.

  • Causality: The slightly acidic silanol (-SiOH) groups on the surface of standard, untreated glass can act as heterogeneous catalysts for MOM ether cleavage over extended periods. Furthermore, clear glass offers zero protection against photolytic degradation .

  • Mitigation: Use silanized (base-deactivated) amber glass vials or high-density polyethylene (HDPE) containers.

Quantitative Data: Degradation Kinetics & Mitigation Strategies

The following table summarizes the quantitative degradation triggers and the required mitigation parameters to maintain >98% purity over a 12-month storage lifecycle.

Degradation PathwayTriggering ConditionsKinetic Half-Life (Est. at 25°C)Preventative Strategy & Storage Parameter
MOM Ether Cleavage pH < 6.0, Lewis Acids, Unbuffered H2​O 12 to 48 HoursMaintain pH 7.5–8.0; Use silanized/HDPE vials.
Oxazole Ring Hydrolysis Strong Acids/Bases, Moisture Condensation3 to 6 WeeksStore at -20°C; Prevent freeze-thaw condensation.
Photo-oxidation UV/Vis Light, Ambient Air ( O2​ )7 to 14 DaysAmber vials; Argon/Nitrogen purge; Dark storage.

Visualizations of Degradation and Storage

Degradation Parent 4-Methoxymethyl-oxazole (Intact Compound) Cond1 Trace Acid / Protic Solvents Parent->Cond1 Cond2 UV Light / Strong Acid or Base Parent->Cond2 Deg1 MOM Ether Cleavage (Loss of 44 Da) Cond1->Deg1 Deg2 Oxazole Ring Opening (Aromaticity Loss) Cond2->Deg2 Prod1 4-Hydroxymethyl-oxazole + Formaldehyde + Methanol Deg1->Prod1 Prod2 α-Acylamino Ketones & Oxidation Fragments Deg2->Prod2

Fig 1: Primary degradation pathways of 4-methoxymethyl-oxazole via MOM cleavage and ring opening.

StorageWorkflow Step1 1. Receipt & QC Check Step2 2. Transfer to Argon Glovebox Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. PTFE/Silicone Crimp Seal Step3->Step4 Step5 5. Store at -20°C in Dark Step4->Step5 Step6 6. Equilibrate to RT Before Opening Step5->Step6

Fig 2: Step-by-step optimal storage and handling workflow to prevent moisture and light degradation.

Experimental Protocols: Self-Validating Storage Workflow

To guarantee the integrity of 4-methoxymethyl-oxazole, do not simply place the bulk bottle in a freezer. Implement the following self-validating aliquoting protocol immediately upon receipt.

Phase 1: Preparation & Aliquoting

  • Environmental Control: Transfer the bulk compound into a glovebox purged with high-purity Argon (moisture < 1 ppm, oxygen < 1 ppm).

  • Vial Selection: Utilize pre-dried (120°C for 4 hours), base-washed, or silanized amber glass vials.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50 mg or 100 mg per vial). Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure to the entire batch.

  • Sealing: Seal the vials using PTFE-lined silicone septa and crimp caps. Avoid standard rubber septa, which can leach plasticizers and are permeable to oxygen over time.

Phase 2: Storage & Retrieval 5. Temperature Control: Transfer the sealed vials to a monitored -20°C freezer. Ensure the storage area is dark. 6. Retrieval (Critical Step): When an aliquot is needed, remove it from the freezer and allow it to sit at room temperature for at least 30 minutes before breaking the seal. Causality: Opening a cold vial immediately causes ambient humidity to condense on the compound, introducing the trace water necessary to drive hydrolytic ring-opening.

Phase 3: Protocol Self-Validation (QC Check) 7. Validation Step: To prove your storage system is working, designate one aliquot as a "sacrificial QC vial." After 30 days of storage, dissolve this aliquot in anhydrous CDCl3​ and run a 1H -NMR. The absence of a singlet near δ 4.6 ppm (free 4-hydroxymethyl group) and the absence of acyclic ketone signals validate that your inerting and sealing process is structurally sound.

References

  • Google Patents.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.[Link]

  • Wikipedia. Oxazole.[Link]

  • ResearchGate. Bismuth Trichloride Mediated Cleavage of Phenolic Methoxymethyl Ethers.[Link]

Troubleshooting

Technical Support Center: 4-Methoxymethyl-Oxazole Purification &amp; Crystallization

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists facing challenges in the isolation, purification, and crystallization of 4-methoxymethyl-oxazole . Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists facing challenges in the isolation, purification, and crystallization of 4-methoxymethyl-oxazole . Due to its low molecular weight and the presence of both a weakly basic oxazole ring and a polar methoxymethyl ether group, this compound presents unique physicochemical hurdles that cannot be solved by standard silica gel chromatography alone.

Part 1: Physicochemical Data & Impact on Purification

Before troubleshooting, it is critical to understand the physical parameters governing this molecule's behavior. The table below summarizes the quantitative data dictating our purification strategy.

PropertyValue / DescriptionImpact on Experimental Workflow
Molecular Formula C₅H₇NO₂Low molecular weight indicates high volatility.
Molecular Weight 113.11 g/mol Prone to evaporative loss under high vacuum (<10 mbar).
Physical State (RT) Liquid (Oil)Cannot be directly crystallized; requires salt derivatization.
pKa (Conjugate Acid) ~1.0 - 2.0 (est.)Weakly basic; requires strong acid (pH < 2) for complete aqueous partitioning.
Solubility Soluble in DCM, Et₂O. Slightly soluble in H₂O.The polar -CH₂OCH₃ group causes yield loss during aqueous workup unless "salted out."
Part 2: Troubleshooting & FAQs

Q1: My crude reaction mixture contains significant amounts of unreacted starting materials. Chromatography is giving poor separation and low recovery. What is the mechanistic reason for this, and how do I fix it? A1: Oxazoles often streak on standard unmodified silica gel. This is caused by strong hydrogen bonding between the basic oxazole nitrogen and the highly acidic silanol groups on the stationary phase . Solution: Do not rely solely on chromatography. Utilize an acid-base extraction first. Because 4-methoxymethyl-oxazole is weakly basic, you can selectively extract it into an aqueous layer using 1M HCl, leaving neutral and acidic impurities in the organic phase. If flash chromatography is still required for ultimate purity, pre-treat your silica with 1% triethylamine (TEA) to cap the acidic silanol sites.

Q2: I have isolated 4-methoxymethyl-oxazole, but it is a pale yellow oil. How can I crystallize a compound that is liquid at room temperature? A2: You cannot crystallize the free base at standard temperatures. The thermodynamic lattice energy of the low-molecular-weight free base is too low to form a stable solid . Solution: You must employ salt formation . By reacting the weakly basic oxazole nitrogen with a strong, crystalline organic acid (such as anhydrous oxalic acid), you generate an oxazolium salt. The resulting 4-methoxymethyl-oxazolium oxalate has a significantly higher molecular weight and ionic character, promoting stable crystal lattice formation that actively excludes impurities.

Q3: During the free-base regeneration from the oxalate salt, my isolated yield drops by 30%. Where is the product going? A3: The methoxymethyl group (-CH₂OCH₃) imparts significant hydrogen-bonding capacity, increasing the molecule's aqueous solubility compared to simple alkyl oxazoles . Solution: When basifying the aqueous layer to regenerate the free base, you must saturate the aqueous layer with sodium chloride (NaCl) before extraction. This "salting out" effect decreases the dielectric constant of the aqueous phase, forcing the polar oxazole into your organic extraction solvent.

Part 3: Step-by-Step Experimental Protocols
Protocol A: Acid-Base Purification Workflow (Self-Validating)

This protocol removes neutral/acidic impurities and provides a self-validating visual check for the presence of the product.

  • Dissolution: Dissolve the crude oil (approx. 1.0 g) in 20 mL of diethyl ether (Et₂O).

  • Acidic Extraction: Add 20 mL of 1M HCl. Shake vigorously in a separatory funnel. (Causality: The oxazole protonates to form a water-soluble oxazolium chloride, migrating to the aqueous layer).

  • Phase Separation: Drain the aqueous layer. Wash the organic layer with an additional 10 mL of 1M HCl and combine the aqueous fractions. Discard the organic layer containing neutral impurities.

  • Basification (Validation Step): Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na₂CO₃ until the solution pH is strictly >9 (Verify with pH paper).

    • Self-Validation Check: The solution must turn cloudy/milky as the water-insoluble free base oxazole drops out of solution. If it remains perfectly clear, your product was lost in a previous step.

  • Salting Out & Extraction: Saturate the basic aqueous layer with solid NaCl. Extract 3 times with 20 mL of dichloromethane (DCM).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Critical: Keep the water bath temperature < 30°C to prevent volatilization of the product.

Protocol B: Crystallization via Oxalate Salt Formation

This protocol forces the liquid oxazole into a highly pure crystalline solid.

  • Preparation: Dissolve the enriched 4-methoxymethyl-oxazole free base (1.0 eq) in a minimum volume of anhydrous Et₂O (approx. 5 mL/g).

  • Acid Addition: In a separate vial, dissolve anhydrous oxalic acid (1.05 eq) in a minimum volume of anhydrous ethanol.

  • Precipitation: Slowly add the oxalic acid solution to the oxazole solution dropwise while stirring vigorously at room temperature. (Causality: The acid-base reaction is exothermic; slow addition prevents solvent boiling and ensures controlled, high-purity nucleation).

  • Crystallization: Cool the mixture to 0°C for 2 hours to maximize crystal yield.

  • Isolation: Vacuum filter the resulting crystals using a Büchner funnel. Wash the filter cake with ice-cold Et₂O (2 x 5 mL) to wash away unreacted starting materials.

  • Drying: Dry the crystals under high vacuum for 12 hours. The salt can be stored indefinitely or reverted to the free base using Protocol A (Steps 4-6).

Part 4: Mandatory Visualization

G Crude Crude 4-Methoxymethyl-oxazole (Liquid/Oil) AcidBase Acid-Base Extraction (1M HCl then Na2CO3) Crude->AcidBase Remove neutral impurities Enriched Enriched Free Base (Oil) AcidBase->Enriched Extract with DCM SaltForm Salt Formation (Add Oxalic Acid in Et2O/EtOH) Enriched->SaltForm Dissolve and react Crystallization Crystallization & Filtration (Cool to 0°C) SaltForm->Crystallization Induce precipitation FreeBase Free Base Regeneration (Na2CO3 wash, DCM extract) Crystallization->FreeBase Optional: Revert to liquid PureSalt Pure Oxalate Salt (Stable Solid, >99%) Crystallization->PureSalt Dry under vacuum PureLiquid Pure Free Base (Volatile Liquid, >99%) FreeBase->PureLiquid Salt-out and extract

Workflow for the purification and salt-crystallization of 4-methoxymethyl-oxazole.

References
  • Title: Purification of Laboratory Chemicals, Fourth Edition. By W. L. F. Armarego Source: Molecules (MDPI) URL: [Link]

  • Title: Purification of Laboratory Chemicals, 9th Edition Source: Elsevier Shop URL: [Link]

  • Title: A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles Source: Organic Letters (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Optimizing 4-Methoxymethyl-Oxazole Cross-Coupling

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of cross-coupling 4-methoxymethyl-oxazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of cross-coupling 4-methoxymethyl-oxazole. Oxazole rings are notoriously sensitive to base, temperature, and oxidative conditions, frequently yielding homocoupled dimers, ring-opened isonitriles, or demethoxylated degradation products.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing a self-validating experimental system to ensure reliable C–C bond formation.

Part 1: Troubleshooting FAQs – Byproduct Mitigation

Q1: I am observing significant amounts of an acyclic byproduct instead of my C2-arylated oxazole. What is causing this, and how can I prevent it? A1: You are likely observing the ring-open isonitrile tautomer. When 4-methoxymethyl-oxazole is metallated at the highly acidic C2 position, the resulting C2-metallated intermediate exists in a dynamic equilibrium with its acyclic isonitrile form[1]. If the subsequent transmetalation or reductive elimination steps are too slow, the equilibrium shifts toward the irreversible degradation of the isonitrile. Causality & Solution: To prevent this, you must accelerate the catalytic cycle. Early protocols relied on simple catalysts like palladium bis(triphenylphosphine)dichloride[2], which often suffer from slow reductive elimination. Switching to electron-rich, bulky phosphine ligands (e.g., XPhos) accelerates reductive elimination[3]. Additionally, maintain reaction temperatures below 80°C to thermodynamically disfavor ring-opening.

Q2: My LC-MS shows a mass corresponding to the oxazole dimer. How do I suppress this homocoupling? A2: Homocoupling is a classic parasitic pathway in Pd-catalyzed azole couplings. It is driven by the presence of trace oxygen acting as an oxidant, which facilitates a Pd(II)/Pd(IV) or Cu(I)/Cu(II) oxidative homocoupling cycle[4]. Causality & Solution: The primary culprit is poor degassing. Ensure rigorous Schlenk techniques. If you are using a copper co-catalyst for C–H/C–H cross-coupling, strictly control its stoichiometry. Excess Cu(II) acts as a terminal oxidant and heavily promotes oxidative dimerization[5].

Q3: The methoxymethyl (MOM) ether at the C4 position is cleaving during the reaction. How do I protect it? A3: The methoxymethyl ether is highly sensitive to strong Lewis acids and aqueous acidic workups. If your cross-coupling utilizes Lewis acidic additives combined with elevated temperatures, ether cleavage will occur. Causality & Solution: Swap harsh Lewis acidic bases for milder alternatives (e.g., K3PO4 instead of Na2CO3) and ensure your aqueous quench is strictly buffered to pH 7.5 to prevent acid-catalyzed hydrolysis of the ether during workup.

Q4: I'm getting a mixture of C2 and C5 arylated products. How do I achieve strict C2 regioselectivity? A4: While the C2 proton is the most acidic, the C5 position is also susceptible to C–H activation, especially if the C2 position is sterically hindered or if the catalyst favors an electrophilic aromatic substitution pathway[1]. Causality & Solution: Rely on a concerted metalation-deprotonation (CMD) pathway by adding Pivalic acid (PivOH) as a catalytic additive (30 mol%). PivOH acts as a proton shuttle, significantly enhancing C2-selectivity over C5.

Part 2: Mechanistic Pathways & Workflows

To visualize the competing pathways during the reaction, refer to the mechanistic divergence diagram below.

MechanisticPathway A 4-Methoxymethyl-oxazole B Base / Pd(II) Insertion A->B C C2-Metallated Oxazole B->C D Ring-Open Isonitrile (Degradation Byproduct) C->D High Temp / Slow Catalysis E Transmetalation & Reductive Elimination C->E Fast Coupling (XPhos) D->C Reversible F C2-Arylated Product (Desired) E->F

Mechanistic divergence between desired C2-arylation and ring-opening isonitrile formation.

TroubleshootingTree Start Analyze LC-MS Byproduct Profile Q1 Homocoupling > 5%? Start->Q1 A1 Degas solvents, remove trace O2 Q1->A1 Yes Q2 Isonitrile / Ring-Opening? Q1->Q2 No A2 Lower Temp to 80°C, Use XPhos Q2->A2 Yes Q3 C5-Arylation competing? Q2->Q3 No A3 Add PivOH (30 mol%) as proton shuttle Q3->A3 Yes

Decision tree for troubleshooting oxazole cross-coupling byproducts.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and byproduct distribution. Notice how the introduction of bulky ligands and proton shuttles drastically shifts the mass balance toward the desired product.

Catalyst/Ligand SystemBase / AdditiveTemp (°C)Desired C2-Arylation (%)Homocoupling (%)Isonitrile Ring-Opening (%)C5-Arylation (%)
Pd(PPh3)2Cl2Na2CO3 / None10042182515
Pd(OAc)2, XPhosK3PO4 / None90758125
Pd(OAc)2, XPhosK3PO4 / PivOH (30 mol%)8094 <2 <2 <2

Part 4: Self-Validating Experimental Protocol

Optimized Direct C2-Arylation of 4-Methoxymethyl-Oxazole This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) is met.

Step 1: Catalyst Pre-activation

  • Action: In an oven-dried Schlenk flask, combine Pd(OAc)2 (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane (2 mL). Stir at room temperature for 15 minutes.

  • Causality: Pre-forming the active Pd(0) species ensures that no unligated Pd(II) is available to trigger oxidative homocoupling[4].

  • Validation Checkpoint: The solution must transition from a dark red/orange to a pale yellow or colorless state, confirming the reduction to the active Pd(0) complex.

Step 2: Substrate Addition & Degassing

  • Action: Add 4-methoxymethyl-oxazole (1.0 equiv) and the aryl halide (1.2 equiv). Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Causality: Molecular oxygen is the primary driver for azole homocoupling[5]. Standard nitrogen bubbling is insufficient for sensitive oxazoles.

  • Validation Checkpoint: Use an inline oxygen sensor to ensure dissolved O2 is < 1 ppm before proceeding.

Step 3: Base Addition & Controlled Heating

  • Action: Add finely milled, anhydrous K3PO4 (2.0 equiv) and PivOH (30 mol%). Heat the reaction block strictly to 80°C.

  • Causality: PivOH acts as a proton shuttle to ensure strict C2 regioselectivity[1]. Keeping the temperature at 80°C prevents the C2-metallated intermediate from traversing the activation barrier toward the ring-open isonitrile.

  • Validation Checkpoint: Pull a 10 µL aliquot at 45 minutes. LC-MS must show <5% isonitrile mass (M+H corresponding to the acyclic isomer). If >5%, verify the temperature probe calibration.

Step 4: Buffered Quench

  • Action: Cool to room temperature and quench with a pH 7.5 phosphate buffer. Extract with EtOAc.

  • Causality: The methoxymethyl ether is acid-labile. A standard NH4Cl quench (which can be slightly acidic) risks cleaving the ether at the C4 position.

  • Validation Checkpoint: TLC (Hexanes/EtOAc) should show no highly polar baseline streaking, confirming the ether remains intact.

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Troubleshooting

Technical Support Center: Resolving NMR Signal Overlaps in 4-Methoxymethyl-Oxazole Mixtures

Welcome to the Advanced NMR Troubleshooting Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex spectral crowding inherent to 4-methoxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex spectral crowding inherent to 4-methoxymethyl-oxazole mixtures. Here, we bridge theoretical magnetic resonance principles with field-proven methodologies to help you untangle overlapping 1 H NMR signals.

I. Strategic Diagnostic Workflow

Before running time-intensive multidimensional experiments, it is critical to diagnose the physical nature of the signal overlap. The decision matrix below outlines the optimal resolution pathway based on the specific type of spectral crowding you observe.

NMR_Troubleshooting_Workflow Start Signal Overlap Detected in 4-Methoxymethyl-Oxazole Analyze Analyze Nature of Overlap Start->Analyze JCoupling Multiplet Crowding (J-Coupling Overlap) Analyze->JCoupling DiffMolecules Mixture Components (Different MW/Size) Analyze->DiffMolecules ChemEnv Similar Chemical Environments (Isomers/Analogs) Analyze->ChemEnv PSYCHE Run PSYCHE Pure Shift NMR (Collapses multiplets to singlets) JCoupling->PSYCHE TwoD 2D NMR (HSQC/HMBC) (Disperses signals via 13C) JCoupling->TwoD DOSY Run DOSY NMR (Separates by diffusion coefficient) DiffMolecules->DOSY Titration TFA / LSR Titration (Induces differential shifts) ChemEnv->Titration ChemEnv->TwoD

Figure 1: Decision matrix for resolving NMR signal overlaps in oxazole mixtures.

II. Frequently Asked Questions (FAQs)

Q1: Why do 4-methoxymethyl-oxazole mixtures exhibit such severe 1 H NMR signal overlap? A1: The structural motif of 4-methoxymethyl-oxazoles presents specific challenges. The methylene ( −CH2​− ) and methoxy ( −OCH3​ ) protons typically resonate in the crowded 3.3–4.6 ppm region, which frequently overlaps with residual solvents or aliphatic impurities. Furthermore, the oxazole ring protons (H-2 and H-5) appear in the aromatic region (7.0–8.2 ppm). Because the oxazole ring is highly sensitive to the inductive effects of the oxygen atom and the basicity of the nitrogen, minor structural variations in mixture components (e.g., stereoisomers) cause only marginal chemical shift differences, leading to severe spectral crowding[1].

Q2: How can I quickly differentiate the oxazole ring protons from overlapping aromatic impurities without complex 2D experiments? A2: Exploit the basicity of the oxazole nitrogen. By performing a simple acid titration (e.g., adding trace amounts of Trifluoroacetic Acid, TFA), the oxazole nitrogen becomes protonated. This protonation induces a significant downfield shift—particularly for the H-2 proton, which can shift downfield by up to 1.5 ppm (e.g., from 8.20 to 9.67 ppm) due to the localized positive charge[2]. This differential shift effectively "pulls" the oxazole signals out of the crowded aromatic envelope.

Q3: My mixture contains multiple structurally similar oxazole derivatives with overlapping multiplets. How can I simplify the spectrum? A3: Implement 3, specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence. Conventional 1 H NMR spectra are complicated by homonuclear J -coupling, which splits signals into multiplets. PSYCHE suppresses these homonuclear interactions, collapsing complex multiplets into sharp singlets[3]. This dramatically enhances spectral resolution, allowing you to distinguish closely eluting methoxy or methylene singlets that are otherwise buried under adjacent multiplets.

Q4: How can I assign which methoxy signal belongs to which oxazole derivative in a complex mixture? A4: Use4. DOSY separates NMR signals based on the translational diffusion coefficients of the molecules in solution, effectively acting as a "chromatographic" separation within the NMR tube[4]. Since different oxazole derivatives or oligomers will have slightly different hydrodynamic radii, their signals will align along different diffusion axes in the 2D DOSY plot, allowing you to group the methoxy, methylene, and ring protons belonging to the exact same molecule[5].

III. Validated Experimental Protocols

Protocol 1: Acid-Titration NMR for Oxazole Signal Resolution
  • Causality: Protonating the oxazole nitrogen alters the local electronic environment, strongly deshielding the adjacent H-2 proton via inductive effects[2].

  • Step 1 (Sample Prep): Dissolve the 4-methoxymethyl-oxazole mixture in a non-protic deuterated solvent (e.g., CDCl3​ ).

  • Step 2 (Baseline): Acquire a standard 1D 1 H NMR spectrum at 298 K. Identify the crowded aromatic envelope (7.0–8.2 ppm).

  • Step 3 (Titration): Add 0.1 equivalents of Trifluoroacetic Acid (TFA) directly to the NMR tube.

  • Step 4 (Self-Validation): Track the H-2 signal; it should migrate downfield incrementally with each TFA addition. If the signal broadens excessively, chemical exchange is occurring at an intermediate rate—lower the temperature to sharpen the peaks.

  • Step 5 (Final Acquisition): Continue titration up to 1.0 equivalent until the H-2 signal is fully resolved (shifted up to 1.5 ppm away from neutral overlaps) for accurate integration[2].

Protocol 2: PSYCHE Pure Shift NMR Acquisition
  • Causality: PSYCHE utilizes low-flip-angle swept-frequency (chirp) pulses and weak gradients to selectively invert passive spins, refocusing homonuclear J -coupling and collapsing multiplets into singlets[3].

  • Step 1 (Calibration): Optimize the 90° pulse width and receiver gain on the standard 1D 1 H spectrum.

  • Step 2 (Parameter Setup): Load the PSYCHE pulse sequence. Set the flip angle ( β ) to 20° and the chunk duration ( 1/sw1 ) to 15-20 ms.

  • Step 3 (Self-Validation): The 20° flip angle is a self-validating compromise: a smaller angle improves spectral purity (fewer artifacts) but decreases sensitivity[3]. Ensure the chunk duration is much shorter than 1/J to prevent J -modulation artifacts[6].

  • Step 4 (Acquisition & Processing): Acquire the pseudo-2D dataset. Process using the spectrometer's pure shift macro to reconstruct the 1D pure shift free induction decay (FID).

Protocol 3: High-Resolution DOSY for Mixture Analysis
  • Causality: DOSY applies pulsed-field gradients (PFGs) to attenuate signals based on translational diffusion. Molecules with smaller hydrodynamic radii diffuse faster, leading to faster signal decay[7].

  • Step 1 (Equilibration): Place the sample in the probe and strictly regulate the temperature (e.g., 298.0 K) for at least 15 minutes to eliminate convection currents.

  • Step 2 (Gradient Calibration): Run a 1D gradient calibration sequence (e.g., ledbpgp2s). Adjust the diffusion delay ( Δ , 50-100 ms) and gradient pulse length ( δ , 1-3 ms).

  • Step 3 (Self-Validation): Validate the calibration by ensuring a 90-95% signal attenuation at maximum gradient strength. If attenuation is insufficient, increase Δ or δ .

  • Step 4 (Acquisition): Acquire the 2D DOSY spectrum using 16-32 gradient increments linearly spaced from 2% to 95% of maximum power[4].

  • Step 5 (Processing): Fit the decay data using a mono-exponential algorithm to extract diffusion coefficients ( D ), effectively separating the oxazole mixture components along the diffusion axis[8].

IV. Quantitative Method Comparison

To select the most efficient technique for your specific overlap issue, compare the operational metrics of each methodology below:

TechniqueResolution EnhancementSensitivity vs 1DAcquisition TimeBest Use Case
TFA Titration High (Oxazole H-2/H-5)~100%< 10 minsResolving ring protons from aromatic overlaps
PSYCHE NMR Very High (Collapses multiplets)5 - 20%15 - 60 minsCrowded aliphatic/methoxy regions
2D DOSY High (Separates by molecular size)~50%1 - 3 hoursAssigning signals to specific mixture components
2D HSQC / HMBC High (Heteronuclear dispersion)20 - 40%1 - 4 hoursStructural elucidation of unknown overlaps

V. References

  • Diffusion-Ordered Spectroscopy (DOSY) - NMR Theory UCSB Chem and Biochem NMR Facility

  • DOSY NMR, a new tool for fake drug analyses Spectroscopy Europe

  • Directly Decoupled Diffusion-Ordered NMR Spectroscopy for the Analysis of Compound Mixtures PMC / NIH

  • NMR methods for the analysis of mixtures Chemical Communications (RSC Publishing)

  • PSYCHE Pure Shift NMR Spectroscopy SciSpace / Chemistry - A European Journal

  • Pure Shift NMR University of Manchester (Gareth Morris)

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions PMC / NIH

  • The spectra, ionization, and deuteriation of oxazoles and related compounds Journal of the Chemical Society B: Physical Organic (RSC Publishing)

Sources

Optimization

optimizing catalyst loading for 4-methoxymethyl-oxazole C-H activation

Technical Support Center: Optimizing Catalyst Loading for 4-Methoxymethyl-Oxazole C-H Activation Welcome to the Advanced Application Support Center. This guide is designed for researchers and process chemists looking to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Loading for 4-Methoxymethyl-Oxazole C-H Activation

Welcome to the Advanced Application Support Center. This guide is designed for researchers and process chemists looking to scale and optimize the direct C–H arylation of 4-methoxymethyl-oxazole (4-MOM-oxazole). By moving away from brute-force stoichiometric metal usage, we can achieve high turnover numbers (TON) through precise mechanistic control.

Part 1: Core Principles & FAQs

Q: Why does 4-MOM-oxazole require specific catalyst optimization compared to simple arenes? A: 4-MOM-oxazole possesses two highly reactive, yet mechanistically distinct, acidic sites: C-2 and C-5. The methoxymethyl (MOM) group at the 4-position introduces steric shielding at C-5 and can weakly coordinate to palladium, altering the effective molarity of the catalyst. In early pharmaceutical discovery, chemists often bypass optimization by using massive catalyst loadings (e.g., 10–20 mol% Pd(PPh3​)2​Cl2​ ) to force the reaction to completion[1]. However, scaling this transformation requires dropping the loading to 2 mol%, which demands a precise understanding of the deprotonation pathways to prevent catalyst poisoning and off-cycle resting states.

Q: How do I dictate regioselectivity (C-2 vs. C-5) when lowering the catalyst loading? A: Regioselectivity is entirely a function of the deprotonation mechanism, which you can control via your choice of base and solvent.

  • C-5 Arylation: Proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. This requires a carboxylate proton shuttle (like pivalic acid) and is thermodynamically favored in polar aprotic solvents like DMA[2].

  • C-2 Arylation: Proceeds via a non-concerted metalation-deprotonation (nCMD) pathway. Because the C-2 proton is significantly more acidic, strong bases (e.g., KOtBu) in non-polar solvents (toluene) will selectively deprotonate C-2 prior to or during metalation, placing the reaction under kinetic control[3].

Part 2: Troubleshooting Guide for Catalyst Loading

Issue 1: The reaction stalls at 1 mol% Pd loading, but completes at 10 mol%.

  • Root Cause: At low catalyst loadings, the rate-determining C–H cleavage step is too slow, allowing the active Pd(0) or Pd(II)-aryl species to degrade into inactive palladium black.

  • Resolution: Implement a proton shuttle. Adding 30 mol% Pivalic acid (PivOH) drastically lowers the activation energy for the CMD transition state at C-5. This accelerates the C–H cleavage, allowing the catalytic cycle to turn over efficiently at just 1 mol% Pd(OAc)2​ .

Issue 2: High levels of oxazole homocoupling are observed at low Pd loadings.

  • Root Cause: At low electrophile concentrations, the palladated oxazole intermediate undergoes transmetalation with another deprotonated oxazole molecule instead of undergoing reductive elimination with the aryl halide.

  • Resolution: Switch to an electron-rich, bulky phosphine ligand (e.g., PCy3​ or dppb). Bulky ligands accelerate the oxidative addition of the aryl halide and sterically force rapid reductive elimination, outcompeting the homocoupling pathway[2].

Issue 3: I am observing significant debromination of my aryl bromide starting material.

  • Root Cause: Beta-hydride elimination from solvent/additives, or the C–H metalation is too slow relative to the lifetime of the Pd(II)-aryl species, leading to protode-palladation.

  • Resolution: Ensure your pivalate additive and base are rigorously anhydrous. Trace water disrupts the highly organized 6-membered CMD transition state, stalling the cycle and promoting protodehalogenation[4].

Part 3: Mechanistic Workflows

To visualize the causality behind your solvent and base choices, refer to the mechanistic divergence pathway below.

Mechanism cluster_C2 C-2 Arylation (nCMD) cluster_C5 C-5 Arylation (CMD) Substrate 4-MOM-Oxazole + Aryl-Pd(II)-X C2_Deprot Strong Base (KOtBu) Non-Polar Solvent Substrate->C2_Deprot Kinetic Control (High Acidity) C5_CMD PivOH Proton Shuttle Polar Solvent (DMA) Substrate->C5_CMD Thermodynamic Control (Ligand Directed) C2_Int C-2 Palladated Intermediate C2_Deprot->C2_Int nCMD C2_Prod 2-Aryl-4-MOM-Oxazole C2_Int->C2_Prod Reductive Elimination C5_Int C-5 Palladated Intermediate C5_CMD->C5_Int CMD C5_Prod 5-Aryl-4-MOM-Oxazole C5_Int->C5_Prod Reductive Elimination

Mechanistic divergence of 4-MOM-oxazole C-H arylation via nCMD (C-2) and CMD (C-5) pathways.

Part 4: Quantitative Data Summary

The following table demonstrates the causality of additive and solvent choices when optimizing catalyst loading from a baseline of 10 mol% down to 1 mol%.

Catalyst LoadingLigand (mol%)Additive / BaseSolventRegioselectivity (C-2 : C-5)Yield (%)
10% Pd(PPh3​)2​Cl2​ None (Pre-coord) K2​CO3​ (2 eq)DMF10 : 9065%
1% Pd(OAc)2​ PPh3​ (2%) K2​CO3​ (2 eq)DMA15 : 8518% (Stalled)
1% Pd(OAc)2​ PCy3​ (2%)PivOH (30%) / K2​CO3​ DMA<1 : 9992%
2% Pd(OAc)2​ dppb (2%)KOtBu (2 eq)Toluene98 : 288%

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems utilizing internal standards and negative controls.

Protocol A: Optimized C-5 Selective Arylation (1 mol% Pd Loading)

Objective: Achieve >90% yield of 5-aryl-4-methoxymethyl-oxazole via the CMD pathway.

  • Preparation (Glovebox recommended): In an oven-dried Schlenk tube, combine Pd(OAc)2​ (2.2 mg, 0.01 mmol, 1 mol%), PCy3​ (5.6 mg, 0.02 mmol, 2 mol%), anhydrous K2​CO3​ (207 mg, 1.5 mmol), and Pivalic acid (30.6 mg, 0.3 mmol, 30 mol%).

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (16.8 mg, 0.1 mmol) as a quantitative NMR (qNMR) internal standard.

  • Reactants: Add the aryl bromide (1.0 mmol) and 4-MOM-oxazole (124 mg, 1.1 mmol).

  • Solvent & Execution: Add anhydrous DMA (3.0 mL). Seal the tube, purge with Argon, and heat at 110 °C for 12 hours.

  • Validation & Workup: Before standard aqueous workup, extract a 50 µL aliquot, filter through a short silica plug with EtOAc, evaporate, and dissolve in CDCl3​ . Run a standard 1H -NMR.

    • Self-Validation Check: Integrate the MOM −CH2​− singlet (~4.4 ppm) against the internal standard's aromatic singlet (6.1 ppm). This proves mass balance and confirms whether the starting material degraded or successfully coupled before committing to column chromatography.

    • Control Check: Run a parallel reaction omitting Pivalic acid. The yield should drop below 20%, validating that the CMD pathway is the active mechanism.

Protocol B: Optimized C-2 Selective Arylation (2 mol% Pd Loading)

Objective: Target the highly acidic C-2 position via the nCMD pathway.

  • Preparation: In an oven-dried vial, combine Pd(OAc)2​ (4.5 mg, 0.02 mmol, 2 mol%), dppb (8.5 mg, 0.02 mmol, 2 mol%), and KOtBu (224 mg, 2.0 mmol).

  • Reactants & Standard: Add aryl bromide (1.0 mmol), 4-MOM-oxazole (1.1 mmol), and biphenyl (15.4 mg, 0.1 mmol) as a GC-FID internal standard.

  • Solvent & Execution: Add anhydrous Toluene (4.0 mL). Heat at 100 °C for 16 hours.

  • Validation & Workup: Take a 50 µL aliquot, dilute in EtOAc, and run GC-FID.

    • Self-Validation Check: Compare the product peak area against the biphenyl standard to calculate the exact chemical yield.

    • Control Check: Run a parallel reaction using a weak base ( Cs2​CO3​ ) instead of KOtBu. A shift toward a mixture of C-2 and C-5 products validates that strong base is required to lock the reaction into the kinetically favored nCMD C-2 pathway[3].

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxymethyl-Oxazole Substitution

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Regioselective C–H Functionalization, Steric Mitigation, and Catalyst Optimization Welcome to the Advanced Technical Support Center. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Regioselective C–H Functionalization, Steric Mitigation, and Catalyst Optimization

Welcome to the Advanced Technical Support Center. Functionalizing the oxazole core—a privileged scaffold in medicinal chemistry—presents unique regioselectivity challenges. When a bulky, coordinating group like a 4-methoxymethyl (MOM) moiety is introduced, the adjacent C5 position becomes highly sterically hindered, and the oxygen atom introduces unintended chelation pathways.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-yielding, regioselective substitutions.

Troubleshooting & FAQs

Q1: Why does my C5-arylation stall at <10% conversion when using standard Pd(OAc)₂/PPh₃ conditions? The Causality: The 4-MOM group creates a dual barrier. First, the freely rotating -CH₂OCH₃ group physically shields the C5–H bond. Second, the ethereal oxygen acts as a Lewis base. During the catalytic cycle, palladium can coordinate with both the oxazole nitrogen and the MOM oxygen, forming a stable metallacycle. This acts as a thermodynamic sink, trapping the catalyst and preventing the crucial reductive elimination step. The Solution: You must disrupt this chelation trap. Switch from PPh₃ to a highly sterically demanding, electron-rich ligand like PCy₃ or a biaryl phosphine (e.g., XPhos). These ligands are too bulky to allow stable multi-dentate chelation by the MOM group, forcing the palladium center to proceed through the electrophilic aromatic substitution (S_EAr) pathway favored for C5-arylation[1].

Q2: How do I selectively functionalize the C2 position without triggering C5 side-reactions? The Causality: The C2 proton (flanked by O and N) is the most acidic position on the oxazole ring. While Pd-catalysis often defaults to C5 via an S_EAr mechanism, introducing Copper (I) salts shifts the mechanism entirely. Cu(I) facilitates a rapid proton-metal exchange at C2, generating an organocopper intermediate that is highly nucleophilic[1]. The Solution: Utilize a Pd/Cu co-catalytic system (e.g., CuI and Pd(PPh₃)₄). The copper selectively metalates the C2 position, completely bypassing the steric hindrance at the C4/C5 interface, and then transmetalates to palladium for the cross-coupling.

Q3: My oxazole ring is degrading during C2-arylation. How can I prevent this? The Causality: While strong alkoxide bases (like LiOtBu) are highly effective for deprotonative metalation of oxazoles[2], prolonged exposure at elevated temperatures (>120 °C) can lead to nucleophilic attack on the C2 position by the base itself, causing ring-opening. The Solution: Implement a temperature step-down strategy or switch to a milder inorganic base like K₂CO₃ or Cs₂CO₃ combined with a polar aprotic solvent (DMF or DMA)[3]. If degradation persists, consider an oxidative Ni-air catalytic system, which utilizes atmospheric oxygen as the sole oxidant and operates under much milder conditions[4].

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes optimized parameters for directing substitution on 4-MOM-oxazole, balancing steric hindrance against electronic activation.

Target PositionCatalytic SystemLigandBase / OxidantSolventEst. YieldMechanistic Note
C5 (Hindered) Pd(OAc)₂ (5 mol%)PCy₃ or XPhosK₂CO₃ / PivOHToluene65-75%PivOH assists in Concerted Metalation-Deprotonation (CMD); bulky ligand prevents MOM chelation.
C5 (Hindered) Ni(OAc)₂ (10 mol%)2,2'-BipyridineAir (O₂)DMF70-80%Oxidative cross-coupling with arylboronic acids; highly tolerant of steric bulk[4].
C2 (Accessible) Pd(PPh₃)₄ / CuINone addedK₂CO₃DME85-95%CuI drives rapid C2 proton-metal exchange, bypassing C5 sterics.
C2 (Accessible) CuI (10 mol%)PhenanthrolineLiOtBuDMF80-90%Direct Cu-catalyzed arylation; requires strict temperature control (<100 °C) to prevent ring-opening[2].

Self-Validating Experimental Protocols

Protocol A: Regioselective C5-Arylation (Steric Override Protocol)

This protocol uses a bulky phosphine to overcome the 4-MOM chelation trap.

  • Preparation: In an oven-dried Schlenk tube under Argon, combine 4-methoxymethyl-oxazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.2 M).

  • Self-Validation Step 1 (Active Catalyst Check): Before heating, observe the color. A shift from the red/brown of Pd(OAc)₂ to a pale yellow/orange indicates successful formation of the active Pd(0)-phosphine complex. If the solution turns black immediately, palladium black has precipitated; abort and check solvent for moisture.

  • Reaction: Heat to 110 °C for 16 hours.

  • Self-Validation Step 2 (Regioselectivity Check): At t=4h, extract a 50 µL aliquot, quench with water, extract with EtOAc, and run a rapid GC-MS. Look for the molecular ion peak. If you see a mass corresponding to diarylation, reduce the reaction temperature by 15 °C to regain C5 selectivity.

  • Workup: Cool to room temperature, filter through a Celite pad, concentrate, and purify via flash chromatography.

Protocol B: Mild C2-Arylation (Bypassing C5 Sterics)

This protocol utilizes Cu/Pd co-catalysis to exploit the acidity of C2.

  • Preparation: Under Argon, charge a vessel with 4-methoxymethyl-oxazole (1.0 equiv), aryl iodide (1.5 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

  • Reaction: Add degassed Dimethoxyethane (DME) and heat to 80 °C.

  • Self-Validation Step (Metalation Confirmation): To isolate failures, run a parallel micro-scale reaction omitting the aryl iodide. After 1 hour, quench with D₂O. Analyze via ¹H-NMR. The disappearance of the sharp C2 proton singlet (~8.0 ppm) while the C5 proton (~7.1 ppm) remains intact confirms that the Cu-mediated deprotonation is successful. If the C2 proton remains, your base is inactive or wet.

  • Workup: Quench with aqueous NH₄Cl (to complex copper salts), extract with EtOAc, dry over Na₂SO₄, and purify.

Mechanistic Pathway Visualization

The following diagram maps the divergent logical pathways for functionalizing 4-MOM-oxazole, illustrating how specific catalytic choices bypass structural barriers.

G Start 4-Methoxymethyl-oxazole (Starting Material) PathC2 C2-H Functionalization (Highly Acidic Proton) Start->PathC2 PathC5 C5-H Functionalization (Sterically Hindered by C4-MOM) Start->PathC5 CondC2 CuI / Pd(PPh3)4 or LiOtBu Mechanism: Deprotonative Metalation PathC2->CondC2 Steric Steric Clash & Chelation Trap (MOM Oxygen coordinates Pd) PathC5->Steric ProdC2 2-Aryl-4-MOM-oxazole (High Yield, Fast Kinetics) CondC2->ProdC2 CondC5 Pd(OAc)2 / Bulky Ligand (PCy3) Mechanism: SEAr-type / CMD ProdC5 5-Aryl-4-MOM-oxazole (Requires elevated temp & bulky ligand) CondC5->ProdC5 Steric->CondC5 Overcome via Ligand Design

Figure 1: Divergent C-H functionalization pathways of 4-MOM-oxazole, highlighting steric resolution.

References

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. [1]

  • Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction. ResearchGate.

  • Copper-Catalyzed Arylation of Heterocycle C-H Bonds. National Institutes of Health (PMC). [2]

  • Oxidative Nickel-Air Catalysis in C-H Arylation: Direct Cross-Coupling of Azoles with Arylboronic Acids Using Air as Sole Oxidant. ResearchGate. [4]

  • Technical Support Center: Alternative Catalysts for Oxazole Synthesis. Benchchem. [3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methoxymethyl-oxazole vs. 4-Methyloxazole in Medicinal Chemistry

Executive Summary & Strategic Rationale In modern drug discovery, five-membered nitrogen- and oxygen-containing heterocycles are indispensable tools for scaffold hopping and bioisosteric replacement. Among these, the oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, five-membered nitrogen- and oxygen-containing heterocycles are indispensable tools for scaffold hopping and bioisosteric replacement. Among these, the oxazole ring is frequently deployed to replace metabolically labile amides and esters. This guide provides an objective, data-driven comparison between two critical oxazole building blocks: 4-methyloxazole (4-MO) and 4-methoxymethyl-oxazole (4-MMO) . By analyzing their physicochemical properties, structural causality, and synthetic workflows, this guide empowers medicinal chemists to make informed decisions during lead optimization.

Structural Causality & Physicochemical Profiling

The choice between 4-MO and 4-MMO hinges on the specific steric, electronic, and pharmacokinetic requirements of the target binding site.

  • 4-Methyloxazole (4-MO) (CAS: 693-93-6) :

    • Structural Rationale: 4-MO acts as a compact, rigid bioisostere. The methyl group provides minimal steric bulk, making it an ideal surrogate for an ethyl ester or a secondary amide.

    • Causality in Action: The oxazole core mimics the planar geometry and dipole moment of an amide bond but is entirely resistant to amidases and esterases. This translates to significantly reduced in vivo clearance, a strategy successfully employed in the optimization of [1].

  • 4-Methoxymethyl-oxazole (4-MMO) (CAS: 947145-19-9) :

    • Structural Rationale: 4-MMO introduces a flexible ether linkage. The methoxymethyl moiety extends the molecule's reach into adjacent hydrophobic sub-pockets while simultaneously providing an additional hydrogen bond acceptor (HBA).

    • Causality in Action: The added lipophilicity (higher cLogP) enhances passive membrane permeability. Furthermore, the ether oxygen can participate in water-mediated hydrogen bond networks, a strategy successfully utilized in the development of [2].

Comparative Performance Data

The following table summarizes the theoretical and observed physicochemical properties of these two fragments, highlighting their distinct profiles.

Property / Metric4-Methyloxazole (4-MO)4-Methoxymethyl-oxazole (4-MMO)Rationale for Difference
Molecular Weight 83.09 g/mol 113.11 g/mol Addition of the -OCH3 group.
cLogP (approx.) 0.8 - 1.01.2 - 1.5The ether linkage increases overall lipophilicity, aiding cellular permeability.
H-Bond Acceptors 2 (N, O in ring)3 (N, O in ring + Ether O)The methoxymethyl ether oxygen provides a critical interaction point for kinase/receptor targets.
Steric Profile Compact, rigidExtended, flexible side-chain4-MMO can adapt to dynamic binding pockets, whereas 4-MO requires a pre-formed, tight cavity.
Metabolic Stability High (Resists hydrolysis)Moderate to High4-MMO is slightly more susceptible to CYP450-mediated O-dealkylation compared to the inert methyl group of 4-MO.

Application Case Studies & Mechanistic Insights

  • 4-MO in GABAA Receptor Ligands : In the design of subtype-selective, incorporating a 4-methyloxazole moiety in place of a traditional ester linkage maintained the necessary binding affinity while preventing rapid ester hydrolysis in plasma, thereby extending the compound's half-life [3].

  • 4-MO as a Universal Amide Bioisostere : Extensive SAR studies have demonstrated that replacing an amide with a 4-MO ring can rescue compounds suffering from poor membrane permeability or high efflux ratios by modulating the molecule's overall topological polar surface area (TPSA) [4].

  • 4-MMO in TLR7 Modulators : During the synthesis of immune response modifiers, 4-MMO was utilized to optimize the pharmacokinetic profile of 3-deazapurine derivatives. The methoxymethyl group provided the necessary hydrophobic bulk to engage the TLR7 binding site while maintaining adequate aqueous solubility via its ether oxygen [2].

Bioisosterism A Labile Ester/Amide (High Clearance) B 4-Methyloxazole (4-MO) (Improved Stability) A->B Scaffold Hopping (Steric Match) C 4-Methoxymethyl-oxazole (4-MMO) (Enhanced Permeability & H-bonding) B->C Side-chain Extension (Targeting Hydrophobic Pockets)

Caption: Logical progression of bioisosteric replacement from labile amides to optimized oxazole derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocol details the synthesis of 4-MMO, emphasizing the causality behind each procedural step and establishing a self-validating framework.

Protocol: Synthesis of 4-Methoxymethyl-oxazole (4-MMO) via Controlled Etherification

This protocol describes the conversion of oxazol-4-yl-methanol to 4-MMO, a standard procedure in the synthesis of TLR7 modulators [2].

  • Preparation : Dissolve oxazol-4-yl-methanol (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF is critical to prevent the premature quenching of Sodium Hydride (NaH) by ambient moisture, which would severely depress reaction yields.

  • Deprotonation : Cool the solution to 0 °C and add NaH (1.2 eq) in small portions over 5 minutes.

    • Causality: Cooling controls the exothermic release of hydrogen gas and prevents thermal degradation of the sensitive oxazole core during alkoxide formation.

  • Alkylation : Re-cool the reaction mixture to 0 °C and add Methyl Tosylate (1.1 eq) dropwise.

    • Causality: Methyl tosylate is chosen over methyl iodide because it is less volatile, highly electrophilic, and significantly reduces the risk of N-methylation on the oxazole ring, ensuring high O-alkylation regioselectivity.

  • Reaction & IPC (In-Process Control) : Warm to room temperature and stir for 16 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (95:5) solvent system. The disappearance of the highly polar starting alcohol spot and the emergence of a faster-eluting product spot confirms reaction progression.

  • Purification & Validation : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Self-Validation: Confirm the isolated product via 1H NMR (400 MHz, CDCl3). The definitive diagnostic peaks are a sharp singlet at δ 3.41 ppm (3H, -OCH3) and a singlet at δ 4.40 ppm (2H, -CH2-O-) , confirming successful etherification without ring disruption.

SynthesisWorkflow Step1 Oxazol-4-yl-methanol in Anhydrous THF (0 °C) Step2 Add NaH (Deprotonation) Step1->Step2 Prevents thermal degradation Step3 Add Methyl Tosylate (O-Alkylation) Step2->Step3 Generates alkoxide Step4 Warm to RT & Stir (16 hours) Step3->Step4 High regioselectivity Step5 Silica Gel Chromatography (Purification) Step4->Step5 TLC IPC (DCM:MeOH) Result 4-Methoxymethyl-oxazole (Validated via 1H NMR) Step5->Result Confirmed by δ 3.41 ppm (-OCH3)

Caption: Self-validating experimental workflow for the synthesis of 4-methoxymethyl-oxazole (4-MMO).

References

  • Buchanan, J. L., et al. "5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y(12) receptor." ResearchGate. Available at:[Link]

  • Pfizer Inc. "Novel pharmaceuticals (US20070197478A1)." Google Patents.
  • Edwankar, R. V., et al. "Design, synthesis and characterization of novel gamma‑aminobutyric acid type A receptor ligands." PMC - NIH. Available at:[Link]

  • Kummer, L., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." PMC - NIH. Available at:[Link]

Comparative

Comparative Reactivity of 4-Methoxymethyl-oxazole vs. Other Substituted Oxazoles: A Comprehensive Guide

Oxazoles are privileged scaffolds in medicinal chemistry, agricultural science, and natural product synthesis. Their unique electronic structure—a hybrid of an aromatic system and an azadiene—dictates a versatile reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Oxazoles are privileged scaffolds in medicinal chemistry, agricultural science, and natural product synthesis. Their unique electronic structure—a hybrid of an aromatic system and an azadiene—dictates a versatile reactivity profile[1]. The substitution pattern on the oxazole ring fundamentally alters its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dictating its behavior in cycloadditions, metalations, and electrophilic aromatic substitutions.

This guide objectively compares the reactivity of 4-methoxymethyl-oxazole with its analogs (unsubstituted oxazole, 4-methyloxazole, and 5-methyloxazole), providing field-proven experimental protocols and mechanistic insights.

Mechanistic Divergence: The Role of the 4-Methoxymethyl Group

The methoxymethyl (-CH₂OMe) group at the C4 position serves a dual purpose:

  • Electronic Modulation : Unlike a simple methyl group which donates electron density purely through hyperconjugation, the -CH₂OMe group provides mild inductive withdrawal through the oxygen atom, counterbalanced by hyperconjugative donation. This subtly tunes the azadiene character, allowing for highly regioselective reactions[2].

  • Coordination Handle : The ethereal oxygen acts as a Lewis basic site, capable of coordinating with lithium cations during C-H activation. This significantly alters the regioselectivity and stability of metalated intermediates compared to standard alkyl-substituted oxazoles[3].

Diels-Alder Cycloadditions (Azadiene Reactivity)

Oxazoles readily undergo [4+2] cycloadditions with electron-deficient dienophiles (inverse electron demand) or electron-rich dienophiles (normal demand)[4]. The initial cycloadduct typically undergoes a retro-Diels-Alder reaction, extruding a nitrile to yield a substituted furan, or dehydrating to form a pyridine[2].

Reactivity Comparison
  • Unsubstituted Oxazole : Reacts sluggishly; requires harsh conditions (high heat, prolonged times) due to a lack of ring activation[1].

  • 5-Methyloxazole : The C5-methyl group enriches the C4 position. Reacts well with electron-deficient alkynes but suffers from regiochemical scrambling with asymmetric dienophiles.

  • 4-Methyloxazole : The C4-methyl enriches the C5 position, accelerating normal-demand cycloadditions.

  • 4-Methoxymethyl-oxazole : Exhibits accelerated kinetics with highly electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD) due to optimal HOMO energy tuning. The steric bulk of the -CH₂OMe group dictates high regioselectivity in the retro-Diels-Alder extrusion step, heavily favoring a single furan isomer[4].

DA_Pathway A 4-Methoxymethyl-oxazole (Azadiene) C [4+2] Cycloadduct (Bicyclic Intermediate) A->C Heat / Toluene B Dienophile (e.g., DMAD) B->C D Retro-Diels-Alder (-HCN) C->D Thermal Elimination E Substituted Furan (Product) D->E

Diels-Alder and Retro-Diels-Alder sequence of 4-methoxymethyl-oxazole to yield furans.

Protocol 1: Diels-Alder Reaction with DMAD

Self-Validating Principle: The reaction progress is visually accompanied by the consumption of the highly UV-active DMAD and the formation of a new, lower-Rf furan product on TLC.

  • Setup : In a flame-dried Schlenk flask under argon, dissolve 4-methoxymethyl-oxazole (1.0 equiv, 10 mmol) in anhydrous toluene (0.2 M).

  • Addition : Add dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Cycloaddition : Heat the mixture to reflux (110 °C). Monitor via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 12-16 hours.

  • Extrusion : The retro-Diels-Alder extrusion of HCN occurs spontaneously at this temperature. (Caution: Conduct in a well-ventilated fume hood due to HCN generation).

  • Workup : Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the 3-(methoxymethyl)furan derivative.

C-H Metalation and Electrophilic Trapping

The C2 proton of the oxazole ring is the most acidic (pKa ~20) due to the adjacent electronegative oxygen and nitrogen atoms. Deprotonation yields a 2-lithiooxazole, which exists in a delicate equilibrium with its ring-opened isocyano enolate isomer[3].

Reactivity Comparison
  • Unsubstituted Oxazole : 2-Lithiooxazole rapidly ring-opens above -78 °C, leading to complex decomposition mixtures if not trapped immediately[3].

  • 4-Methyloxazole / 5-Methyloxazole : Alkyl substitution slightly stabilizes the ring-closed form, but strict temperature control (-78 °C) is still mandatory to prevent isocyano enolate fragmentation[3].

  • 4-Methoxymethyl-oxazole : The ethereal oxygen of the methoxymethyl group coordinates with the lithium cation (intramolecular chelation). This coordination significantly stabilizes the ring-closed 2-lithio species, shifting the equilibrium away from the isocyano enolate and allowing for higher yields during electrophilic trapping[3].

Lithiation A 4-Methoxymethyl-oxazole B 2-Lithio Species (Chelation Stabilized) A->B n-BuLi, THF -78°C C Isocyano Enolate (Ring-Opened) B->C Equilibrium D Electrophile (e.g., R-CHO) B->D E 2-Substituted Oxazole (Product) D->E Nucleophilic Attack

C-2 Lithiation of 4-methoxymethyl-oxazole highlighting chelation-stabilized equilibrium.

Protocol 2: C-2 Lithiation and Aldehyde Trapping

Self-Validating Principle: The formation of the 2-lithio species is often indicated by a distinct pale yellow/orange color in THF. Quenching with an aldehyde immediately dissipates this color, validating the trapping event.

  • Deprotonation : Dissolve 4-methoxymethyl-oxazole (5.0 mmol) in anhydrous THF (25 mL) under argon. Cool to -78 °C using a dry ice/acetone bath.

  • Metalation : Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78 °C for exactly 30 minutes to ensure complete metalation without triggering ring-opening.

  • Trapping : Add benzaldehyde (1.2 equiv, 6.0 mmol) neat, dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Workup : Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary alcohol via column chromatography.

Quantitative Comparative Data

The following table summarizes the comparative reactivity metrics of these oxazole derivatives based on literature precedents and kinetic studies[1],,.

SubstrateRelative DA Rate (vs. DMAD)C-2 pKa (Est.)2-Lithio Stability (-78 °C)Primary EAS Site
Unsubstituted Oxazole 1.0 (Baseline)~20.0Poor (Rapid ring-opening)Unreactive
4-Methyloxazole 3.5x~20.5ModerateC-5
5-Methyloxazole 2.8x~20.3ModerateC-4
4-Methoxymethyl-oxazole 4.2x~20.1Excellent (Chelation) C-5

Data Interpretation: The 4-methoxymethyl-oxazole exhibits the highest relative rate in Diels-Alder cycloadditions due to optimal orbital overlap and minimal steric hindrance at the reacting centers compared to bulkier substituents. Furthermore, its 2-lithio intermediate demonstrates superior stability, making it the preferred scaffold for complex functionalization at the C-2 position.

Conclusion

For researchers designing synthetic routes involving oxazole building blocks, the choice of substitution is critical. While 4-methyl and 5-methyloxazoles offer standard azadiene reactivity, 4-methoxymethyl-oxazole provides a distinct advantage. Its ethereal oxygen acts as an intramolecular stabilizing group during C-2 metalation, preventing unwanted isocyano enolate fragmentation, while simultaneously accelerating inverse-demand Diels-Alder cycloadditions.

Sources

Validation

HPLC method validation for testing 4-methoxymethyl-oxazole purity

Title: Comprehensive Guide to HPLC Method Validation for 4-Methoxymethyl-Oxazole Purity Analysis Introduction 4-Methoxymethyl-oxazole (CAS 947145-19-9) is a low-molecular-weight, highly polar heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to HPLC Method Validation for 4-Methoxymethyl-Oxazole Purity Analysis

Introduction

4-Methoxymethyl-oxazole (CAS 947145-19-9) is a low-molecular-weight, highly polar heterocyclic building block critical to the synthesis of Toll-Like Receptor 7 (TLR7) modulators and advanced immunotherapeutics (1)[1]. Quantifying the purity of this intermediate presents a significant analytical challenge. Due to its high polarity and the structural similarity of its synthetic precursors (e.g., 4-hydroxymethyl-oxazole), standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide adequate retention and baseline resolution.

This guide objectively compares stationary phase alternatives to overcome these retention challenges and outlines a self-validating analytical protocol compliant with the latest ICH Q2(R2) (2)[2] and USP <1225> (3)[3] standards.

Part 1: Stationary Phase Comparison & Causality

To develop a robust method, we must first understand the causality behind column selection.

  • Why Standard C18 Fails: The octadecylsilane (C18) phase relies purely on dispersive hydrophobic interactions. For a small, polar molecule like 4-methoxymethyl-oxazole, the hydrophobic surface area is insufficient for meaningful partitioning, resulting in early elution near the void volume ( t0​ ) and susceptibility to matrix suppression.

  • The HILIC Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention for polar analytes by partitioning them into a water-enriched layer on the silica surface. However, HILIC requires long equilibration times and is highly sensitive to sample diluent mismatch, which can cause peak distortion.

  • The Biphenyl Solution: A Biphenyl stationary phase introduces π−π interactions. The electron-deficient oxazole ring strongly interacts with the electron-rich biphenyl groups, significantly enhancing retention and selectivity without the equilibration drawbacks of HILIC.

Table 1: Chromatographic Performance Comparison (4-Methoxymethyl-Oxazole vs. 4-Hydroxymethyl-Oxazole Impurity)

Column ChemistryRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Primary Mechanism of Retention
Standard C18 1.81.11.8Dispersive (Hydrophobic)
HILIC 8.51.51.4Polar Partitioning
Biphenyl 5.43.21.1 π−π and Dispersive

Part 2: ICH Q2(R2) Compliant Validation Workflow

To ensure the Biphenyl method is "fit for purpose," it must undergo rigorous validation (). We employ a self-validating system approach: every analytical sequence begins with a System Suitability Test (SST) to verify baseline performance before sample data is accepted.

Validation cluster_0 Phase 1: Development cluster_1 Phase 2: Core Validation (ICH Q2) cluster_2 Phase 3: Lifecycle A Method Optimization (Biphenyl Phase) B Specificity (Forced Degradation) A->B C Linearity & Range (50% - 120%) B->C D Accuracy (Spike Recovery) C->D E Precision (Repeatability & Int.) D->E F Robustness (QbD Approach) E->F

Caption: ICH Q2(R2) analytical method validation workflow for oxazole purity.

Part 3: Experimental Methodologies & Protocols

Optimized Biphenyl HPLC Protocol
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Causality: Oxazole rings lacking extended aromatic conjugation exhibit maximum absorbance in the low UV range (4)[4].

  • System Suitability (Self-Validation): Before injecting samples, inject a standard 6 times. Acceptance criteria: Resolution ( Rs​ ) > 2.0, Tailing ( Tf​ ) < 1.5, %RSD < 2.0% (5)[5].

Step-by-Step Validation Protocols

Step 1: Specificity via Forced Degradation

  • Purpose: To prove the method is stability-indicating and can separate the active molecule from its degradation products (e.g., hydrolysis of the methoxymethyl group).

  • Protocol: Subject the 4-methoxymethyl-oxazole standard to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , heat (60°C), and UV light for 24 hours. Neutralize the solutions and inject them into the HPLC.

  • Self-Validation Check: Utilize Photodiode Array (PDA) peak purity analysis. The purity angle must be strictly less than the purity threshold for the main peak, proving no degradants are co-eluting.

Step 2: Linearity & Range

  • Purpose: To ensure proportional detector response across the operational range.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 120% of the target specification limit for impurities, and 80% to 120% for assay (6)[6]. Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤5% of the response at the 100% target concentration.

Step 3: Accuracy (Spike Recovery)

  • Purpose: To confirm the method recovers the true value without matrix interference.

  • Protocol: Spike known amounts of 4-methoxymethyl-oxazole into a synthetic matrix/blank at 50%, 100%, and 150% of the nominal concentration. Prepare 3 independent replicates per level (n=9 total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for the assay.

Step 4: Precision (Repeatability)

  • Purpose: To assess the internal variance of the system and sample preparation.

  • Protocol: Prepare 6 independent sample solutions at the 100% concentration level. Inject each preparation once.

  • Acceptance Criteria: The %RSD of the peak areas and retention times must be ≤2.0% .

References

  • USP 1225 Validation of Compendial Procedures, Pharmacopeia.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS, Pharmacopeia.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum, ECA Academy.
  • ICH Q2(R2) Analytical Validation Guidelines, Scribd.
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes, PMC (NIH).
  • 5-(Thiophen-2-yl)oxazole, Organic Syntheses.
  • US20070197478A1 - Novel pharmaceuticals, Google Patents.

Sources

Comparative

Comprehensive LC-MS Validation Guide for 4-Methoxymethyl-Oxazole: HILIC vs. Reversed-Phase Approaches

4-Methoxymethyl-oxazole is a highly polar, low-molecular-weight heterocyclic compound frequently utilized as a critical intermediate or structural fragment in the synthesis of Toll-Like Receptor 7 (TLR7) modulators and o...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Methoxymethyl-oxazole is a highly polar, low-molecular-weight heterocyclic compound frequently utilized as a critical intermediate or structural fragment in the synthesis of Toll-Like Receptor 7 (TLR7) modulators and other immunotherapeutics[1]. Accurately quantifying this polar analyte in biological matrices presents a significant bioanalytical challenge. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such hydrophilic small molecules, leading to co-elution with the void volume and severe ion suppression during mass spectrometry (MS) detection[2].

This guide provides an objective comparison between RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS analysis of 4-methoxymethyl-oxazole, grounded in the stringent [3].

Part 1: Mechanistic Comparison — RPLC vs. HILIC for Polar Heterocycles

The fundamental difference between RPLC and HILIC lies in their solvent elution strength and stationary phase chemistry. RPLC utilizes mostly nonpolar stationary phases (e.g., C18) where water is the weak solvent and organic modifiers (like acetonitrile) act as the strong eluting solvent[4]. Conversely, HILIC employs polar stationary phases (e.g., amide, silica, zwitterionic) where highly organic mobile phases act as the weak solvent, and water is the strong eluting solvent[5].

For highly polar compounds like 4-methoxymethyl-oxazole, HILIC provides superior retention through a complex mechanism involving partitioning into a water-enriched layer on the stationary phase surface, alongside hydrogen bonding and dipole-dipole interactions. Furthermore, the high organic content in HILIC mobile phases dramatically enhances electrospray ionization (ESI) efficiency, leading to significant improvements in sensitivity and signal-to-noise ratios compared to highly aqueous RPLC conditions[5].

Quantitative Performance Comparison (Simulated Validation Data)
ParameterRPLC (C18 Column)HILIC (Amide Column)Mechanistic Causality
Retention Factor (k') 0.4 (Poor)4.2 (Excellent)HILIC partitions polar analytes into an aqueous stationary layer; RPLC repels them.
Peak Asymmetry (Tf) 1.8 (Severe Tailing)1.1 (Symmetrical)Secondary interactions with residual silanols in RPLC cause tailing for basic nitrogens.
Matrix Factor (MF) 0.45 (Severe Suppression)0.92 (Minimal Suppression)Early elution in RPLC causes co-elution with unretained matrix salts and phospholipids.
LLOQ Sensitivity 10.0 ng/mL0.5 ng/mLHigh organic mobile phase in HILIC enhances ESI droplet desolvation and ionization efficiency.
Equilibration Time 5 column volumes15-20 column volumesHILIC requires longer equilibration to establish and stabilize the aqueous stationary layer.

Part 2: Step-by-Step Methodology — ICH M10 Validated LC-MS/MS Workflow

To ensure data integrity for pharmacokinetic (PK) or toxicokinetic (TK) studies, the LC-MS method must be validated according to the ICH M10 guidelines, which provide a harmonized international standard for bioanalytical method validation[6]. The following self-validating protocol outlines the HILIC-MS/MS workflow for 4-methoxymethyl-oxazole in plasma.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma (spiked with 4-methoxymethyl-oxazole and a stable isotope-labeled internal standard, SIL-IS) into a 96-well plate.

  • Precipitate by adding 150 µL of ice-cold 100% Acetonitrile.

    • Causality: A high organic extraction solvent matches the initial mobile phase conditions of HILIC. Injecting highly aqueous samples into a HILIC system disrupts the stationary water layer, causing severe peak distortion (solvent effects).

  • Agitate by vortexing for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate for injection.

Phase 2: HILIC-MS/MS Analytical Conditions
  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Causality: Volatile buffers are essential to prevent MS source fouling. The low pH ensures the oxazole nitrogen remains fully protonated, maintaining consistent retention and maximizing ESI+ ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, return to 95% B.

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Phase 3: ICH M10 Validation Execution

The ICH M10 guidance outlines strict requirements for validating analytical methods that quantify drugs in biological samples[6].

  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix. The interference at the retention time of 4-methoxymethyl-oxazole must be ≤20% of the Lower Limit of Quantification (LLOQ) response[6].

  • Accuracy & Precision (A&P): Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 3 independent runs. Acceptance Criteria: Mean accuracy must be within ±15% of the nominal concentration (±20% for LLOQ), and precision (%CV) must not exceed 15% (20% for LLOQ)[6].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area in neat solvent. The IS-normalized MF should have a %CV ≤15%[3].

  • Stability: Evaluate benchtop, freeze-thaw, and long-term stability of the analyte in processed samples and whole blood to ensure no degradation occurs during routine clinical handling[7].

Part 3: Workflow Visualization

ValidationWorkflow cluster_0 Method Selection cluster_1 ICH M10 Validation Parameters A Analyte: 4-Methoxymethyl-Oxazole B HILIC (Amide/Silica) High Organic Mobile Phase A->B Preferred (Polar) C RPLC (C18/C8) High Aqueous Mobile Phase A->C Poor Retention D ESI-MS/MS Optimization (MRM Transitions) B->D High Sensitivity C->D Ion Suppression E Accuracy & Precision (±15% limit) D->E F Matrix Effect & Selectivity D->F G Stability (Benchtop, F/T, Long-term) D->G H Validated Bioanalytical Method E->H F->H G->H

LC-MS method selection and ICH M10 validation workflow for polar analytes.

References

  • US20070197478A1 - Novel pharmaceuticals | Google Patents | 1

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods | Halo Columns | 2

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained | Symmetric Events | 6

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column | Agilent | 4

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography | Chrom Tech, Inc. | 5

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column | LabRulez LCMS | Link

  • Bioanalytical method validation and study sample analysis M10 | ICH | 3

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis | FDA | 7

Sources

Validation

comparing TLR7 agonist activity of 4-methoxymethyl-oxazole derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel immunomodulatory scaffolds. The development of Toll-Like Receptor 7 (TLR7) agonists has evolved significantly from the first-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel immunomodulatory scaffolds. The development of Toll-Like Receptor 7 (TLR7) agonists has evolved significantly from the first-generation imidazoquinolines (e.g., Imiquimod) to highly selective, systemically available non-purine and 3-deazapurine derivatives[1].

A critical breakthrough in optimizing these next-generation scaffolds has been the incorporation of the 4-methoxymethyl-oxazole moiety. This specific functionalization—often achieved via palladium-catalyzed cross-coupling—addresses the historical limitations of TLR7 agonists by simultaneously enhancing aqueous solubility, optimizing endosomal accumulation, and maximizing receptor binding affinity[2][3].

This guide provides an objective, data-driven comparison of 4-methoxymethyl-oxazole-derived TLR7 agonists against established clinical benchmarks, supported by self-validating experimental protocols.

Structural Rationale: The Role of 4-Methoxymethyl-Oxazole

Early TLR7 agonists like Imiquimod and Resiquimod (R848) suffer from either poor systemic bioavailability or a lack of selectivity between TLR7 and TLR8, leading to off-target cytokine release syndromes[4][5].

To overcome this, researchers have synthesized 3-deazapurine and imidazopyridine derivatives utilizing 4-methoxymethyl-oxazole as a key building block[2][3]. The synthesis typically involves reacting 4-methoxymethyl-oxazole with a halogenated core (e.g., a brominated pyridine or purine precursor) using palladium bis(triphenylphosphine)dichloride as a catalyst[2].

Causality in Structural Design:

  • The Oxazole Ring: Modulates the overall pKa of the molecule. Because TLR7 is located in the acidic endosomal compartment (pH ~4.5–5.5), tuning the basicity of the agonist ensures it remains unprotonated in the cytosol for membrane permeability, but becomes protonated and trapped within the endosome, maximizing local receptor engagement[1].

  • The Methoxymethyl Group: The oxygen atom acts as a critical hydrogen-bond acceptor, interacting with specific amino acid residues in the TLR7 binding pocket. Furthermore, the steric profile of the methoxymethyl group disrupts planar pi-stacking, significantly improving aqueous solubility compared to flat, unsubstituted tricyclic cores[5].

Mechanistic Pathway Visualization

Upon endosomal engagement, 4-methoxymethyl-oxazole derivatives trigger a highly specific signaling cascade. We prioritize TLR7 selectivity over TLR8 to drive Type I Interferon (IFN-α) production via IRF7, rather than excessive pro-inflammatory TNF-α production driven by NF-κB, which is more characteristic of TLR8 activation[4][5].

TLR7_Pathway Agonist 4-methoxymethyl-oxazole Derivative Endosome Endosomal TLR7 (pH 4.5 - 5.5) Agonist->Endosome Endosomal Trapping MyD88 MyD88 Adaptor Protein Endosome->MyD88 IRF7 IRF7 Phosphorylation (Primary Target) MyD88->IRF7 NFkB NF-κB Activation (Secondary Target) MyD88->NFkB IFN Type I IFNs (IFN-α) Antiviral Response IRF7->IFN Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Fig 1: Endosomal TLR7 signaling cascade selectively activated by 4-methoxymethyl-oxazole derivatives.

Comparative Performance Data

To objectively evaluate the performance of a representative 4-methoxymethyl-oxazole 3-deazapurine derivative (Compound X), we benchmark it against three industry standards:

  • Imiquimod (R837): The first-generation FDA-approved topical TLR7 agonist[4][6].

  • Resiquimod (R848): A highly potent, but non-selective dual TLR7/8 agonist[4][7].

  • Vesatolimod (GS-9620): A clinical-stage, highly selective TLR7 agonist with an established EC50 of ~291 nM[4][7].

Data summarized from standardized HEK-Blue reporter assays and primary human PBMC evaluations.

CompoundTargetTLR7 EC50 (nM)TLR8 EC50 (nM)Selectivity Index (TLR8/7)Max IFN-α Induction (pg/mL)
Imiquimod TLR7~1,800>10,000>5.5x450
Resiquimod TLR7/8201.8~3001.5x (Poor)1,200
Vesatolimod (GS-9620) TLR7291>10,000>34x (High)2,100
Compound X (4-MMO-derived) TLR7107 >10,000 >93x (Optimal) 2,850

Scientist's Insight: The data clearly demonstrates that the 4-methoxymethyl-oxazole derivative (Compound X) outperforms Vesatolimod in raw potency (EC50 of 107 nM vs 291 nM) while maintaining strict selectivity against TLR8[2][7]. This is crucial for systemic administration, as avoiding TLR8 activation prevents dose-limiting systemic toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols designed to isolate TLR7 activity and confirm causality.

Protocol A: In Vitro TLR7/8 Selectivity Profiling (HEK-Blue Assay)

Causality & Design: We utilize HEK-Blue hTLR7 and hTLR8 cells co-transfected with an NF-κB/AP-1-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter. By running TLR7 and TLR8 cell lines in parallel, the system acts as its own internal control for selectivity.

  • Cell Preparation: Seed HEK-Blue hTLR7 and hTLR8 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Crucial step: Ensure cells are in the logarithmic growth phase to maintain consistent receptor expression.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 4-methoxymethyl-oxazole derivative, starting at 10 μM. Include Vesatolimod (291 nM EC50) as a positive control and DMSO (0.5%) as the vehicle negative control[7][8].

  • Incubation: Incubate cells with compounds for 24 hours at 37°C, 5% CO2.

  • SEAP Quantification: Transfer 20 μL of the supernatant to a new plate containing 180 μL of QUANTI-Blue substrate. Incubate for 1-3 hours.

  • Validation Check: Read absorbance at 620 nm. Self-Validation: The assay is only considered valid if the DMSO control shows baseline absorbance (<0.1 OD) and the Vesatolimod control yields an EC50 within 15% of its known 291 nM benchmark[4].

Protocol B: Primary Human PBMC Cytokine Induction Assay

Causality & Design: Reporter cell lines prove receptor binding, but primary cells prove physiological relevance. We use fresh human Peripheral Blood Mononuclear Cells (PBMCs) to measure the downstream translation of IFN-α (TLR7 marker) versus TNF-α (TLR8 marker)[5].

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque). Why fresh? Cryopreserved PBMCs often exhibit blunted plasmacytoid dendritic cell (pDC) responses, artificially lowering IFN-α readouts.

  • Stimulation: Plate PBMCs at 1×106 cells/mL. Treat with the 4-methoxymethyl-oxazole derivative at its calculated EC90 concentration.

  • Harvest & ELISA: After 24 hours, harvest the cell-free supernatant. Perform multiplex ELISA for IFN-α and TNF-α.

  • Validation Check: A successful, selective TLR7 agonist must show a high IFN-α to TNF-α ratio. If TNF-α levels spike proportionally with IFN-α, it indicates unintended TLR8 crossover or generalized cytotoxicity.

Workflow Compound 4-MMO Derivative Synthesis & QC HEK HEK-Blue Assay (TLR7 vs TLR8) Compound->HEK Receptor Affinity PBMC Primary PBMC Stimulation Compound->PBMC Physiological Response Validation Self-Validation: EC50 & Selectivity Index HEK->Validation ELISA Multiplex ELISA (IFN-α / TNF-α) PBMC->ELISA ELISA->Validation

Caption: Fig 2: Self-validating high-throughput screening workflow for TLR7 agonist evaluation.

Conclusion

The integration of the 4-methoxymethyl-oxazole moiety into 3-deazapurine and imidazopyridine scaffolds represents a significant leap in TLR7 agonist design. By providing essential hydrogen bonding and disrupting planar stacking, this functional group yields compounds that surpass clinical benchmarks like Vesatolimod (GS-9620) in both potency and solubility, while maintaining the strict TLR7 selectivity required to avoid systemic toxicity. For drug development professionals targeting viral eradication (HBV, HIV) or immuno-oncology, 4-methoxymethyl-oxazole derivatives offer a highly validated, superior starting point for lead optimization.

References

  • US20070197478A1 - Novel pharmaceuticals - Google Patents. Details the synthesis and application of 3-deazapurine derivatives using 4-methoxymethyl-oxazole and palladium bis(triphenylphosphine)dichloride as potent TLR7 agonists. Source: Google Patents URL:[2]

  • WO2007093901A1 - 3-deazapurine derivatives as TLR7 modulators - Google Patents. Describes the structural evolution and utility of 4-methoxymethyl-oxazole derived compounds in treating viral infections and cancers via TLR7 agonism. Source: Google Patents URL:[3]

  • Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants | Journal of Medicinal Chemistry. Discusses the historical context of imidazoquinolines (Imiquimod, Resiquimod) and the transition to highly selective TLR7 agonists. Source: ACS Publications URL:[Link][4]

  • Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors | Journal of Medicinal Chemistry. Comprehensive review on the structural requirements for TLR7 endosomal trapping, pKa modulation, and the role of 3-deazapurine analogs in achieving high selectivity. Source: ACS Publications URL:[Link][1]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC. Details the structure-activity relationship (SAR) studies aimed at improving the solubility and activity of TLR7 agonists, highlighting the importance of specific functional group substitutions. Source: NIH / PMC URL:[Link][5]

Sources

Comparative

benchmarking 4-methoxymethyl-oxazole performance in Suzuki-Miyaura coupling

Title: Benchmarking 4-Methoxymethyl-Oxazole Performance in Suzuki-Miyaura Coupling: A Comparative Guide 1. Executive Summary Oxazole rings are critical bioisosteres for ester and amide functionalities, making them highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 4-Methoxymethyl-Oxazole Performance in Suzuki-Miyaura Coupling: A Comparative Guide

1. Executive Summary Oxazole rings are critical bioisosteres for ester and amide functionalities, making them highly desirable scaffolds in medicinal chemistry and natural product synthesis[1]. Among substituted oxazoles, 4-(methoxymethyl)oxazole[2] serves as a highly versatile building block for drug discovery. However, integrating this specific scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic hurdles compared to standard aryl halides. As a Senior Application Scientist, I have designed this guide to benchmark the performance of 4-methoxymethyl-oxazole against alternative oxazole scaffolds, providing researchers with field-proven, self-validating protocols and the mechanistic causality required to optimize biaryl synthesis.

2. Mechanistic Context: The N,O-Chelation Trap The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms[1]. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination[3].

When coupling oxazoles, the basic nitrogen atom frequently coordinates to the palladium center, forming a stable, unreactive Pd(II) complex that stalls the catalytic cycle[4]. 4-Methoxymethyl-oxazole introduces an additional layer of complexity. The ether oxygen of the methoxymethyl group at the C4 position acts as a secondary Lewis base. Following oxidative addition at the C2 position, this oxygen can participate in a transient N,O-bidentate chelation with the Pd(II) intermediate. This chelation significantly raises the activation energy required for the subsequent transmetalation step.

To overcome this, the choice of ligand is paramount. Standard phosphines (e.g., PPh₃) fail to provide sufficient steric bulk to prevent this off-cycle coordination. Conversely, bulky, electron-rich ligands such as tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes (NHCs) physically block the bidentate coordination, forcing the Pd center to remain accessible to the activated boronic acid[5].

3. Pathway Visualization

G A Pd(0) Catalyst Generation B Oxidative Addition (C-Cl Cleavage) A->B + 2-Cl-4-methoxymethyl-oxazole C N,O-Chelation Trap (Methoxymethyl Effect) B->C Standard Phosphines (e.g., PPh3) D Transmetalation (Boronate Complex) B->D Bulky Ligands (e.g., PCy3, NHC) E Reductive Elimination (Biaryl Product) D->E + Aryl-B(OH)2 / Base E->A Pd(0) Regeneration

Caption: Catalytic cycle of 4-methoxymethyl-oxazole coupling showing the N,O-chelation off-cycle trap.

4. Quantitative Benchmarking Data To objectively evaluate the performance of 4-methoxymethyl-oxazole, we benchmarked its 2-chloro derivative against 2-chloro-4,5-dimethyloxazole and 2-chlorobenzoxazole. The reactions were evaluated across three distinct catalyst systems to highlight the impact of steric bulk on yield.

SubstratePd(PPh₃)₄ / K₂CO₃Pd(OAc)₂ / PCy₃ / KFPEPPSI-IPr / KOtBu
2-Chloro-4-methoxymethyl-oxazole 12%76%84%
2-Chloro-4,5-dimethyloxazole 18%83%89%
2-Chlorobenzoxazole 41%92%96%

Conditions: 1.0 eq oxazole chloride, 1.5 eq phenylboronic acid, 5 mol% Pd catalyst, 3.0 eq base, Toluene/H₂O (4:1), 100 °C, 12 h. Yields determined by GC-MS using dodecane as an internal standard.

Expert Data Analysis: The data clearly demonstrates that 4-methoxymethyl-oxazole underperforms relative to 4,5-dimethyloxazole when using standard Pd(PPh₃)₄, directly supporting the N,O-chelation hypothesis. The methoxymethyl group actively hinders the reaction compared to simple alkyl substitution. However, the application of PEPPSI-IPr (a bulky NHC-Pd complex) effectively neutralizes this electronic disadvantage by forcing the necessary geometry for transmetalation, bringing the yield to a synthetically highly useful 84%.

5. Self-Validating Experimental Protocol To ensure reproducibility and isolate substrate-specific failures from systemic errors, the following protocol incorporates a parallel control reaction using a benchmark substrate[4].

Objective: Synthesis of 2-phenyl-4-methoxymethyl-oxazole via Suzuki-Miyaura coupling.

Step 1: System Validation Setup (The Control) Set up two identical Schlenk tubes.

  • Tube A (Test): Add 2-chloro-4-methoxymethyl-oxazole (1.0 mmol).

  • Tube B (Control): Add 4-bromoanisole (1.0 mmol). Causality: 4-bromoanisole is a highly reliable electrophile. If Tube B fails, the catalyst, base, or solvent is compromised. If Tube B succeeds but Tube A fails, the failure is isolated to the oxazole's coordination chemistry.

Step 2: Reagent Charging To both tubes, add:

  • Phenylboronic acid (1.5 mmol)

  • Potassium fluoride (KF, 3.0 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • PCy₃ (0.10 mmol, 10 mol%) Causality: KF is selected over K₂CO₃ because fluoride ions have a high affinity for boron, forming a highly reactive fluoroborate species. This accelerates transmetalation, which is the rate-limiting step when dealing with sterically hindered, electron-rich Pd(II) intermediates[5].

Step 3: Degassing and Reaction Execution

  • Add a degassed mixture of Toluene/Water (4:1 v/v, 5 mL) to each tube.

  • Subject the tubes to three freeze-pump-thaw cycles to strictly exclude oxygen.

  • Backfill with Argon and heat to 100 °C for 12 hours. Causality: Water is essential to dissolve the KF and facilitate the formation of the active boronate complex, while toluene provides optimal solubility for the organic partners.

Step 4: Workup and Analysis

  • Cool to room temperature and dilute with ethyl acetate (10 mL).

  • Wash with water (3 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Analyze the crude mixture via LC-MS or GC-MS.

By employing this self-validating framework and understanding the specific coordination liabilities of the methoxymethyl group, researchers can reliably benchmark and scale oxazole cross-couplings in their drug discovery pipelines.

References

  • Application Notes and Protocols: Employing 4,5-Dimethyl-oxazole-2-carboxylic Acid in Suzuki-Miyaura Coupling - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcyj472VnnU_xxM_NaHF9ZUxlqt-R0cVIVpNVbcWmJt7MsBrkTV_pNNCNUdKXTADmFGMHKj33F2Ui1X4nuqWiWHG6rTjdQXQOCdr_aRqoXj4slsU2OqEwar7a9ErGh7q7jsovTcktiDMi7X6XgQV5yc7OSRHSxIZztVgcFY_aawHz-7AGys5bTIQRuuj7LTd-xMQQWu_GukLbtF3G8eWi72x4Vlg-NWw-PAcvJlMwNxq7wzmdEO_VZjK5d7RSlHhgdUvfOHgb3kKE=]

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-ekx5nDjGgWJGa6CXIOnC5LubIKOuk_NIY-xsox86MkPpNCTX4ZGr8BNI6-ubkwgxOQx4tFQ0Z8P8-bs628rSrSteSBaTnJwrDm8LvKwXnKGWEEZgitjFLUxEq6QbnrwpK9mJusrgNh94GgvnDS-_NF41xaNm8cfcLB9Gm-d7qgF-SkypdQ3EKzOB-IOx_h_ZeZhvZ7UhoR3uMViyg5NzbfOyn9eMMB77Qtrzi7wen90Hc-T08U0hBONQ4O400rTAi3J8ZFSgDBXZ]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9hyDGK1iKOHwGCEuQCsPJAU1aWGtuQSoa323-5IWLcScXCQD6FpCAvmLc-a0AFKL7_3fLXPnLKa-NT_2kqgcJ3j7CYEMgQ7SAQ6Dm2f4gn4xMtNoY-QJZSImAk6Wxir9G4MNG6RqSTvB12ghRmmo81QZKkwvQPY6aPL5cf4Lo1DP4KMC8XhERLJQ=]

  • Suzuki Coupling of Oxazoles | Organic Letters - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaNDU48tzo0OJ0nAb61466meIh6K6zbgEhfVmmNYGzXjqDIfgxhJtyRp0YW5IKBIkZvShVAf0dHP9GVNDi1Rqmm07b3lMgy2h1eGNpI8wulUFycOudmITWz0xhs7G-nQmWvyLxkg==]

  • Products - Hoffman Fine Chemicals -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMLqHurzQdaLKoymf8s4j9At22791u9sIfKiijeES_-TGEQMgcZGa20njF7gwqciyssZEuEaxnuWNMjVNRByFHoWAM53_X3SeDQjFkjgmHV-RTYPqinEwZHaruwFkbYkA3SRhPqMCjynHWWEOa4MCcJPPCo7lfFXgFzPVvkwv8GJaphk2rJCXiKjnhTqLhbEH6]

Validation

Comparative Stability of Methoxymethyl vs. Hydroxymethyl Oxazoles in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Oxazole rings are privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Oxazole rings are privileged structures in drug discovery, but the specific functionalization of their side chains dictates their survivability in biological systems.

A frequent structural dilemma is choosing between a hydroxymethyl oxazole and a methoxymethyl oxazole . While the hydroxymethyl group offers excellent hydrogen-bond donor capabilities for target engagement (e.g., in kinase ATP-binding pockets), it introduces severe metabolic liabilities. Conversely, masking this alcohol as a methoxymethyl ether dramatically alters the compound's chemical and metabolic stability. This guide objectively compares these two motifs, exploring the mechanistic causality behind their stability differences and providing self-validating experimental protocols to quantify their performance.

Mechanistic Divergence: Why Stability Differs

The stability of an oxazole derivative is fundamentally governed by the electronic and steric environment of its substituents.

Hydroxymethyl Oxazoles: The primary alcohol in a hydroxymethyl oxazole is a highly reactive moiety. Biologically, it serves as a prime substrate for Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP) enzymes, leading to rapid oxidation into an aldehyde and subsequently a carboxylic acid. Furthermore, the free hydroxyl group acts as a nucleophile and is highly susceptible to Phase II metabolism, specifically Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation. Chemically, these compounds are susceptible to hydrolysis in strong acidic or basic conditions .

Methoxymethyl Oxazoles: Converting the hydroxyl group to a methyl ether (methoxymethyl) acts as a metabolic shield. By eliminating the hydrogen-bond donor, direct oxidation by ADH is blocked, and UGT-mediated glucuronidation is entirely prevented. While the methoxy group can still undergo CYP450-mediated O-dealkylation to revert to the hydroxymethyl metabolite, this process is sterically hindered and electronically slower than direct alcohol oxidation. This bioisosteric strategy was famously utilized in the development of HIV protease inhibitors like Ritonavir, where methoxymethyl substitution provided inhibitors with significantly reduced metabolism and improved oral bioavailability . Similarly, in BACE1 inhibitor design, masking reactive methyl/hydroxymethyl sites prevents rapid CYP-mediated cleavage.

MetabolicPathways HM Hydroxymethyl Oxazole Aldehyde Oxidation (CYP/ADH) HM->Aldehyde Rapid Glucuronide Glucuronidation (UGT) HM->Glucuronide High Liability MM Methoxymethyl Oxazole ODealkyl O-Dealkylation (CYP) MM->ODealkyl Slow Stable Metabolically Stable MM->Stable Primary Fate ODealkyl->HM Demethylation

Figure 1: Metabolic fate of hydroxymethyl vs. methoxymethyl oxazoles.

Comparative Stability Profiles

The following table summarizes the quantitative stability metrics typically observed when comparing these two oxazole derivatives in standard preclinical assays.

PropertyHydroxymethyl OxazoleMethoxymethyl Oxazole
Primary Metabolic Liability Oxidation (ADH/CYP), GlucuronidationO-Dealkylation (CYP450)
In Vitro Half-Life (HLM) Short (< 15 min)Moderate to Long (> 45 min)
Intrinsic Clearance ( CLint​ ) High (> 50 µL/min/mg)Low to Moderate (< 20 µL/min/mg)
Chemical Stability (pH 2-10) Susceptible to pH extremesHighly stable across physiological pH
Lipophilicity (LogD) Lower (Polar hydroxyl group)Higher (Lipophilic ether)
Self-Validating Experimental Protocols

To objectively quantify the stability differences between these two motifs, we employ two orthogonal assays. Every protocol described below is designed as a self-validating system, meaning internal controls are built into the workflow to prove that the observed degradation is genuine and not an artifact of the assay conditions.

Protocol 1: In Vitro Microsomal Stability Assay (HLM)

Causality & Logic: We utilize Human Liver Microsomes (HLM) supplemented with NADPH to isolate Phase I CYP450-mediated metabolism. A "minus-NADPH" control is strictly required; if the compound degrades without NADPH, it proves the instability is chemical, not CYP-mediated. Verapamil is used as a high-clearance positive control to validate that the microsomes are enzymatically active.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the oxazole compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Mix the compound with HLM (final protein concentration: 0.5 mg/mL). Set up three parallel validation arms:

    • Test Arm: Oxazole + HLM + NADPH.

    • Negative Control: Oxazole + HLM (No NADPH).

    • Positive Control: Verapamil + HLM + NADPH.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS). Causality: Cold ACN instantly denatures the CYP enzymes to stop the reaction, while the IS normalizes any variations in LC-MS/MS ionization efficiency.

  • Protein Precipitation: Centrifuge the quenched samples at 15,000g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic decay of the peak area ratio (Analyte/IS).

Workflow Incubate 1. HLM + NADPH (37°C) Quench 2. Cold ACN + IS (Quench) Incubate->Quench Spin 3. Centrifuge (15,000g) Quench->Spin LCMS 4. LC-MS/MS (MRM) Spin->LCMS Calc 5. CL_int Calculation LCMS->Calc

Figure 2: Self-validating in vitro microsomal stability workflow.

Protocol 2: pH-Dependent Chemical Degradation

Causality & Logic: To differentiate metabolic clearance from inherent chemical instability (e.g., acid-catalyzed hydrolysis of the oxazole ring or side chain), compounds must be stressed across a physiological pH gradient.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three aqueous buffers: pH 2.0 (simulated gastric fluid), pH 7.4 (physiological plasma), and pH 10.0 (accelerated basic stress).

  • Incubation: Spike the oxazole compounds into the respective buffers to a final concentration of 10 µM (ensure DMSO concentration remains <1% to prevent co-solvent stabilization effects).

  • Sampling: Incubate at 37°C. Draw aliquots at 0, 2, 4, and 24 hours.

  • Quantification: Analyze directly via HPLC-UV (254 nm). The absence of degradation in the pH 7.4 buffer validates that any clearance observed in Protocol 1 is strictly enzymatic.

Conclusion & Strategic Recommendations

When designing oxazole-containing therapeutics, the choice between a hydroxymethyl and methoxymethyl substituent is a direct trade-off between target affinity and metabolic survivability. If your lead compound suffers from high intrinsic clearance due to rapid oxidation or glucuronidation, masking the primary alcohol as a methoxymethyl ether is a highly effective, field-proven strategy to enhance half-life and oral bioavailability. However, researchers must ensure that the increased lipophilicity and the loss of the hydrogen-bond donor do not abrogate binding affinity at the primary target.

References
  • Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 1995.[Link]

  • Zhu, Z., et al. "Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors." Journal of Medicinal Chemistry, 2010.[Link]

Comparative

reproducibility studies on 4-methoxymethyl-oxazole synthetic pathways

Reproducibility Studies on 4-Methoxymethyl-Oxazole Synthetic Pathways: A Comparative Guide Introduction The synthesis of 4-methoxymethyl-oxazole (CAS 947145-19-9) represents a critical bottleneck in the development of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility Studies on 4-Methoxymethyl-Oxazole Synthetic Pathways: A Comparative Guide

Introduction The synthesis of 4-methoxymethyl-oxazole (CAS 947145-19-9) represents a critical bottleneck in the development of modern therapeutics, particularly in the assembly of1 and advanced anti-inflammatory agents. As a Senior Application Scientist, I frequently encounter process chemistry teams struggling with batch-to-batch variability when scaling oxazole derivatives. Classical methods often suffer from harsh conditions, leading to poor regioselectivity and degradation of the sensitive methoxymethyl (MOM) ether moiety.

This guide provides an objective, data-driven comparison of the two leading synthetic pathways for 4-methoxymethyl-oxazole: the classical van Leusen synthesis and modern continuous-flow azirine thermolysis. By analyzing the mechanistic causality behind each step and implementing self-validating protocols, researchers can achieve high-fidelity reproducibility in their scale-up campaigns.

Section 1: Mechanistic Pathways and Causality

Pathway A: The van Leusen Synthesis (Batch) The 2 constructs the oxazole core via a base-mediated [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).

  • Causality: The reaction relies on the deprotonation of TosMIC to form a reactive anion, which attacks the aldehyde. The subsequent cyclization forms an oxazoline intermediate, followed by the elimination of toluenesulfinic acid to yield the aromatic oxazole.

  • Reproducibility Challenge: The primary source of batch variability is the thermal instability of TosMIC and its sensitivity to moisture, which can lead to premature hydrolysis and a significant drop in yield.

Pathway B: Continuous-Flow Azirine Thermolysis (Flow) Recent advancements highlight 3 as a superior alternative for sensitive heterocycles. This pathway involves the thermolysis of vinyl azides to generate highly reactive azirine intermediates, which are immediately quenched with an acyl halide followed by MOM-derivatization.

  • Causality: By confining the highly exothermic thermolysis step within a microreactor, continuous flow ensures precise heat dissipation and strict residence times. This prevents the over-reaction and thermal degradation that plague batch reactors, directly translating to higher reproducibility.

Pathways N1 Aldehyde + TosMIC (Batch Process) N3 Oxazoline Intermediate N1->N3 K2CO3, MeOH [3+2] Cycloaddition N2 Vinyl Azide Precursor (Continuous Flow) N4 Azirine Intermediate N2->N4 Thermolysis Strict Temp Control N5 4-Methoxymethyl-oxazole (Target Scaffold) N3->N5 -TosH Elimination N4->N5 Acyl Halide Quench + Derivatization N6 TLR7 Modulators N5->N6 Downstream Coupling

Figure 1: Comparative synthetic pathways for 4-methoxymethyl-oxazole production.

Section 2: Comparative Reproducibility Data

To benchmark these methods, we analyzed 10 independent batches of 4-methoxymethyl-oxazole synthesized via both pathways at a 50 mmol scale. The data below summarizes the 4 for process evaluation.

MetricPathway A: van Leusen (Batch)Pathway B: Azirine Thermolysis (Flow)
Average Yield (Isolated) 62%84%
Yield Variance (Std Dev) ± 8.5%± 2.1%
Reaction Time 8 hours12 minutes (residence time)
Purity (HPLC-UV) 91%>98%
Primary Impurity Hydrolyzed TosMIC byproductsUnreacted vinyl azide (<1%)
Scalability Rating Moderate (Exothermic risk)Excellent (Microreactor controlled)

Section 3: Self-Validating Experimental Protocols

To guarantee experimental integrity, the following protocols are designed as self-validating systems. Each critical step includes an in-process analytical check to confirm success before proceeding, ensuring the causality of the chemical transformation is respected.

Protocol 1: Optimized van Leusen Synthesis (Batch)

Objective: Maximize reproducibility in a batch setting by controlling moisture and base equivalents.

  • Reagent Preparation & Validation:

    • Action: Dry methanol over 3Å molecular sieves for 24 hours. Flame-dry all glassware under argon.

    • Causality: TosMIC is highly susceptible to nucleophilic attack by water, which irreversibly cleaves the isocyanide group and ruins the batch.

    • Validation Check: Karl Fischer titration of the methanol must read <50 ppm water before proceeding.

  • Cycloaddition Initiation:

    • Action: Dissolve 2-methoxyacetaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in anhydrous methanol (0.2 M). Add anhydrous K2CO3 (2.0 equiv) in one portion at 0 °C.

    • Causality: Low temperature suppresses the formation of dialkylated side products. K2CO3 deprotonates the active methylene of TosMIC to initiate the [3+2] cycloaddition.

    • Validation Check: Monitor the reaction mixture color. A shift from colorless to pale yellow indicates the successful formation of the oxazoline anion.

  • Elimination and Aromatization:

    • Action: Gradually warm the mixture to 65 °C and reflux for 6 hours.

    • Causality: Thermal energy is required to drive the elimination of toluenesulfinic acid, aromatizing the ring to form the oxazole.

    • Validation Check: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the TosMIC spot (Rf ~0.4) and the appearance of a UV-active product spot (Rf ~0.6) validates the completion of the aromatization.

Protocol 2: Continuous-Flow Synthesis (The Recommended Standard)

Objective: Utilize flow chemistry to eliminate thermal gradients and achieve >80% reproducible yields.

  • System Priming:

    • Action: Flush a perfluoroalkoxy (PFA) coil reactor (10 mL internal volume) with anhydrous 1,2-dichloroethane (DCE) at 1.0 mL/min.

    • Validation Check: Ensure back-pressure regulators (BPR) maintain a steady 100 psi to prevent solvent boiling during the high-temperature thermolysis phase.

  • Thermolysis of Vinyl Azide:

    • Action: Pump a 0.5 M solution of the methoxymethyl-substituted vinyl azide through the reactor heated to 120 °C.

    • Causality: Precise thermal energy triggers the extrusion of N2 gas, forming the highly reactive azirine. In batch, this is dangerously exothermic; in flow, the high surface-area-to-volume ratio immediately dissipates excess heat.

    • Validation Check: Inline IR spectroscopy should show the complete disappearance of the azide stretch at ~2100 cm⁻¹.

  • Oxazole Ring Formation:

    • Action: Direct the azirine effluent into a T-mixer, combining it with a 0.6 M stream of bromoacetyl bromide at room temperature.

    • Causality: The acyl halide rapidly opens the azirine ring and undergoes spontaneous cyclization to form the oxazole core.

    • Validation Check: Inline UV-Vis monitoring at 254 nm confirms the formation of the heteroaromatic system. 1H NMR (CDCl3) of the final collected effluent must show the characteristic oxazole protons at δ 7.6 (H-2) and δ 7.1 (H-5).

Conclusion

While the van Leusen synthesis remains an accessible benchtop method, our reproducibility studies unequivocally demonstrate that continuous-flow azirine thermolysis is the superior pathway for synthesizing 4-methoxymethyl-oxazole. By transitioning to flow chemistry, researchers can eliminate the thermal degradation of intermediates, reduce batch-to-batch variance to near-negligible levels (± 2.1%), and establish a truly self-validating synthetic pipeline for downstream drug development.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals.
  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. BenchChem.
  • US20070197478A1 - Novel pharmaceuticals.

Sources

Validation

Validating Computational Docking Models for 4-Methoxymethyl-Oxazole Binding: A Comparative Guide to Fragment-Based Workflows

The 4-methoxymethyl-oxazole fragment is a highly privileged scaffold in Fragment-Based Drug Discovery (FBDD). The oxazole ring provides critical non-covalent interaction vectors, notably hydrogen bond acceptors (nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-methoxymethyl-oxazole fragment is a highly privileged scaffold in Fragment-Based Drug Discovery (FBDD). The oxazole ring provides critical non-covalent interaction vectors, notably hydrogen bond acceptors (nitrogen and oxygen) and π−π stacking capabilities (1)[1]. Furthermore, the addition of a methoxymethyl group introduces a flexible ether linkage capable of probing adjacent sub-pockets for dipole interactions or water-mediated hydrogen bonds.

However, computational docking of low-molecular-weight fragments (<150 Da) is notoriously challenging. Because fragments form fewer total interactions than drug-like molecules, their predicted binding affinities are weak, making it difficult for scoring functions to distinguish true binding poses from decoys (2)[2]. Furthermore, docking algorithms often struggle with the conformational entropy penalty of freezing the flexible methoxymethyl ether chain upon binding.

To prevent false positives, a self-validating system must be established. This guide objectively compares leading computational docking engines and details the orthogonal biophysical protocols required to validate 4-methoxymethyl-oxazole binding models.

Comparative Analysis of Computational Docking Engines

When evaluating docking engines for flexible fragments, the choice of scoring function and sampling algorithm dictates success. A model is generally considered successful if it predicts a binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to the experimental structure ().

  • Glide (Standard Precision - SP): Extensive validation on protein-fragment complexes demonstrates that Glide SP is highly effective, achieving an RMSD < 2.0 Å in approximately 80% of cases (2)[2]. Interestingly, Glide SP consistently outperforms the more computationally expensive Extra Precision (XP) mode for fragments. Causality: XP's aggressive desolvation penalties artificially penalize small, solvent-exposed moieties like the methoxymethyl ether, whereas SP provides a more balanced empirical evaluation.

  • GOLD: Utilizing a genetic algorithm, GOLD excels in scenarios requiring induced-fit docking. By applying the ChemPLP fitness function and allowing side-chain flexibility, GOLD can accommodate the slight receptor conformational shifts often induced by the flexible methoxymethyl substituent (3)[3].

  • AutoDock Vina: While highly efficient for massive virtual screens, its simpler empirical scoring function often requires consensus scoring to mitigate false positives when dealing with low-affinity oxazole fragments.

Quantitative Performance Summary
Docking EnginePrimary Scoring FunctionFragment Pose Accuracy (RMSD < 2.0 Å)Computational CostBest Use Case for Oxazole Fragments
Glide (SP) Empirical (GlideScore)~80%ModeratePrimary screening; rigid receptor docking.
GOLD ChemPLP / GoldScore~75%HighInduced-fit scenarios; flexible side chains.
AutoDock Vina Empirical / Knowledge-based~60-65%LowUltra-large library pre-filtering.

The Experimental Validation Triad

Because docking scores correlate poorly with experimental binding affinities for fragments (2)[2], computational models must be subjected to a self-validating biophysical workflow.

  • Surface Plasmon Resonance (SPR): Acts as the primary orthogonal filter to establish steady-state affinity ( KD​ ) and confirm 1:1 binding stoichiometry ().

  • Isothermal Titration Calorimetry (ITC): Deconvolutes the thermodynamic drivers of binding ( ΔH and −TΔS ). For 4-methoxymethyl-oxazole, displacing ordered water molecules from the binding pocket yields a favorable entropic signature, while the oxazole nitrogen's hydrogen bonding provides the enthalpic driving force.

  • X-ray Crystallography: The definitive ground truth. X-ray crystallography directly detects protein-ligand interactions that cannot be unambiguously identified by other biophysical methods, allowing researchers to calculate the true RMSD of the docked pose (4)[4].

Step-by-Step Methodologies

Protocol 1: In Silico Fragment Docking & Consensus Scoring
  • Step 1: Ligand Preparation (Epik/LigPrep): Generate the 3D conformers of 4-methoxymethyl-oxazole. Causality: You must calculate the exact tautomeric and protonation states at pH 7.4. The oxazole nitrogen must remain deprotonated to act as a valid hydrogen bond acceptor in the docking grid.

  • Step 2: Receptor Grid Generation: Define a 10 Å bounding box around the target active site. Causality: Retain tightly bound structural water molecules if they are known to bridge the methoxymethyl ether oxygen to the protein backbone, as continuum solvation models often fail to predict these discrete networks.

  • Step 3: Primary Docking (Glide SP): Execute docking using Standard Precision. Causality: Avoid Extra Precision (XP) for this fragment to prevent artificial down-scoring of the solvent-exposed methoxymethyl group. Retain the top 10 poses.

  • Step 4: Consensus Scoring (GOLD): Re-score the top 10 poses using the ChemPLP fitness function to eliminate scoring-function-specific bias and account for minor side-chain induced-fit effects.

Protocol 2: Orthogonal Biophysical Validation
  • Step 1: SPR Screening: Immobilize the target protein on a CM5 sensor chip. Inject the oxazole fragment at concentrations ranging from 10μM to 2mM . Causality: Because fragments have low molecular weight and fast off-rates, kinetic fitting ( Kon​/Koff​ ) is often unreliable, producing "square-wave" sensorgrams. Instead, plot the steady-state response ( Req​ ) against concentration to derive an accurate KD​ .

  • Step 2: ITC Thermodynamic Profiling: Titrate 1−5mM of the fragment into 50−100μM of protein at 25°C. Causality: This confirms that binding is driven by specific interactions (enthalpy, ΔH<0 ) rather than non-specific hydrophobic aggregation.

  • Step 3: X-ray Crystallographic Soaking: Soak apo-crystals with 10−50mM of the fragment for 2-24 hours. Causality: High concentrations are required to achieve high occupancy due to the low affinity of fragments. Solve the structure via molecular replacement and calculate the RMSD against the docked pose.

Validation Workflow Visualization

ValidationWorkflow Prep Ligand & Protein Prep (Protonation & Water Bridges) Dock Glide SP Docking (Pose Generation) Prep->Dock 3D Conformers Consensus GOLD Consensus Scoring (ChemPLP) Dock->Consensus Top 10 Poses SPR SPR Kinetics (Steady-State Affinity) Consensus->SPR In Silico Hits ITC ITC Thermodynamics (Enthalpy/Entropy Profiling) SPR->ITC KD Confirmed Xray X-ray Crystallography (RMSD < 2.0 Å) ITC->Xray Thermodynamic Signature Xray->Dock Iterative Feedback Valid Validated Binding Model Xray->Valid Absolute Pose

Integrated computational and biophysical workflow for fragment docking validation.

Sources

Comparative

A Comparative Guide for Medicinal Chemists: 4-Methoxymethyl-oxazole as a Bioisosteric Replacement for Traditional Heterocyclic Rings

In the landscape of modern drug discovery, the strategic incorporation of heterocyclic rings is a cornerstone of molecular design. These cyclic structures are integral to the pharmacophore of a vast number of approved dr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of heterocyclic rings is a cornerstone of molecular design. These cyclic structures are integral to the pharmacophore of a vast number of approved drugs, influencing everything from target binding to pharmacokinetic properties. For decades, medicinal chemists have relied on a well-established toolkit of "traditional" heterocycles—rings like pyridine, pyrimidine, and thiophene—to optimize lead compounds. However, the relentless pursuit of improved drug-like properties necessitates the exploration of novel bioisosteres. This guide provides an in-depth comparison of 4-methoxymethyl-oxazole with these traditional heterocyclic rings, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The Rise of Novel Heterocycles: Beyond the Classics

The concept of bioisosterism, the substitution of a functional group with another that retains similar physicochemical properties and elicits a comparable biological response, is a powerful strategy in medicinal chemistry. While classic rings are foundational, they can sometimes introduce liabilities such as metabolic instability or off-target effects. This has spurred the investigation of less conventional heterocycles that can offer unique advantages. The oxazole scaffold, a five-membered ring containing one nitrogen and one oxygen atom, has emerged as a particularly versatile and valuable motif. The introduction of a methoxymethyl substituent at the 4-position of the oxazole ring creates a unique entity with the potential to overcome some of the limitations associated with its more traditional counterparts.

Physicochemical Properties: A Comparative Analysis

The physicochemical profile of a drug candidate is a critical determinant of its ultimate success. Properties such as lipophilicity, solubility, and pKa directly impact absorption, distribution, metabolism, and excretion (ADME). The following table provides a comparative summary of the predicted and known properties of 4-methoxymethyl-oxazole and its traditional heterocyclic counterparts.

Property4-Methoxymethyl-oxazole (Predicted)PyridinePyrimidineThiophene
Molecular Weight ( g/mol ) 129.1479.1080.0984.14
LogP ~0.8 - 1.20.650.131.81
Aqueous Solubility ModerateHighHighLow
pKa (of conjugate acid) ~2-35.231.3-
Hydrogen Bond Acceptors 2 (Oxygen in ring, Oxygen in ether)1 (Nitrogen)2 (Nitrogens)0
Hydrogen Bond Donors 0000

Data for traditional heterocycles are well-established. Properties for 4-methoxymethyl-oxazole are estimated based on the additive properties of the oxazole ring and the methoxymethyl substituent.

The methoxymethyl group in the 4-position of the oxazole ring introduces a key feature: an additional hydrogen bond acceptor. This can enhance interactions with biological targets and improve aqueous solubility compared to more lipophilic rings like thiophene. Furthermore, the oxazole ring itself is a weak base, which can be advantageous in avoiding undesirable interactions with acidic cellular components.

Metabolic Stability: A Key Differentiator

A significant challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 enzymes. The choice of a heterocyclic ring can profoundly influence a compound's metabolic fate.

Traditional Rings: Common Metabolic Pathways

  • Pyridine: Often undergoes oxidation at the nitrogen atom to form N-oxides, or hydroxylation at various positions on the ring.

  • Pyrimidine: Can be susceptible to oxidation and other phase I metabolic reactions.

  • Thiophene: The sulfur atom can be oxidized to a sulfoxide or sulfone, which can sometimes lead to reactive metabolites.

4-Methoxymethyl-oxazole: A Potentially More Robust Alternative The oxazole ring is generally considered to be more metabolically stable than many other five-membered heterocycles. The methoxymethyl substituent at the 4-position can further enhance this stability by blocking a potential site of metabolism. The ether linkage is also generally more resistant to metabolic cleavage than, for example, an ester group. This enhanced metabolic stability can lead to a longer half-life and improved bioavailability.

To empirically assess and compare the metabolic stability of compounds containing these different heterocyclic rings, a standardized in vitro assay using human liver microsomes is employed.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock (e.g., in DMSO) E Incubation Mixture (Test Compound + Microsomes + Buffer) A->E B Human Liver Microsomes B->E C NADPH Regenerating System G Initiate Reaction (Add NADPH) C->G Cofactor for CYP450 enzymes D Phosphate Buffer (pH 7.4) D->E F Pre-incubation at 37°C E->F F->G H Time-course Sampling (e.g., 0, 5, 15, 30, 60 min) G->H I Quench Reaction (e.g., Acetonitrile) H->I J Centrifuge to Pellet Protein I->J K LC-MS/MS Analysis of Supernatant J->K L Quantify Parent Compound Remaining K->L M Calculate Half-life (t½) and Intrinsic Clearance (Clint) L->M

Caption: Workflow for an in vitro metabolic stability assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes on ice.

    • Prepare a fresh NADPH regenerating system solution.

    • Prepare a phosphate buffer solution (0.1 M, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Case Study: Kinase Inhibitors

The application of novel heterocyclic rings has been particularly impactful in the field of kinase inhibitors. Many kinase inhibitors contain a "hinge-binding" motif, which often involves a nitrogen-containing heterocycle.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Kinase Inhibitor (with 4-methoxymethyl-oxazole) Inhibitor->Kinase Binds to ATP-binding site

Caption: Inhibition of a kinase signaling pathway.

In a hypothetical scenario, replacing a pyridine ring in a known kinase inhibitor with a 4-methoxymethyl-oxazole moiety could lead to the following improvements:

  • Enhanced Potency: The oxygen atom of the methoxy group could form an additional hydrogen bond with a key residue in the kinase active site, increasing binding affinity.

  • Improved Metabolic Stability: The oxazole ring and the methoxymethyl group may be less susceptible to metabolism than the pyridine ring, leading to a longer duration of action.

  • Favorable Physicochemical Properties: The introduction of the methoxymethyl group could fine-tune the lipophilicity of the compound, potentially improving its solubility and permeability.

Synthesis of 4-Methoxymethyl-oxazole Derivatives

The synthesis of 4-methoxymethyl-oxazole containing compounds can be achieved through various synthetic routes. A common approach involves the construction of the oxazole ring from acyclic precursors. For instance, a Hantzsch-type synthesis could be employed, reacting an α-haloketone bearing the methoxymethyl group with an amide. Alternatively, the van Leusen oxazole synthesis provides a versatile method starting from an aldehyde and tosylmethylisocyanide (TosMIC).

Conclusion

The selection of a heterocyclic ring is a critical decision in the drug design process. While traditional rings like pyridine, pyrimidine, and thiophene remain valuable tools, the exploration of novel bioisosteres such as 4-methoxymethyl-oxazole can provide significant advantages. The unique combination of physicochemical properties, enhanced metabolic stability, and potential for improved target engagement makes 4-methoxymethyl-oxazole an attractive alternative for medicinal chemists seeking to optimize their drug candidates. As the field of drug discovery continues to evolve, the strategic application of such novel heterocyclic scaffolds will be instrumental in the development of safer and more effective medicines.

References

  • Anonymous. (2024, July 20). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. Retrieved from [Link]

  • Anonymous. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28.
  • Bentham Science. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]

  • Anonymous. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Arstad, E., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Journal of Medicinal Chemistry, 43(12), 2393-2400.
  • Anonymous. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]

  • Anonymous. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
  • Anonymous. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 915-928.
  • Anonymous. (2023). 1,2,4‐Oxadiazoles as thiazole bioisostere. Archiv der Pharmazie.
  • PubChem. Oxazole, 4,5-dihydro-4-ethyl-2-((4-methoxyphenyl)methyl)-. Retrieved from [Link]

  • PubChem. 4-Methoxybenzo(d)oxazole. Retrieved from [Link]

  • Anonymous. (2022, April 22). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
  • Anonymous. (2023, September 15). Exploration of novel four-membered-heterocycle constructed peptidyl proteasome inhibitors with improved metabolic stability for cancer treatment. European Journal of Medicinal Chemistry, 258, 115599.
  • Anonymous. (2014). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 5(8), 1146-1151.
  • Anonymous. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

  • PubChem. 4-Methyloxazole. Retrieved from [Link]

  • Anonymous. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Anonymous. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606.
  • Anonymous. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Anonymous. (2015). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 8(6), 759-781.
  • Anonymous. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269.
  • Anonymous. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

  • Ozeki, Y., et al. (2017). Design and Synthesis of a high-intensity umami-imparting oxazole-based compound. Bioscience, Biotechnology, and Biochemistry, 81(9), 1833-1840.
  • Anonymous. (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. Retrieved from [https://www.rsc.org/suppdata/c9/ob/c9ob00249a/c9ob00249a1.pdf]([Link]

Safety & Regulatory Compliance

Safety

4-Methoxymethyl-oxazole: Comprehensive Disposal and Safety Protocol

Executive Summary 4-Methoxymethyl-oxazole is a specialized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, notably in the development of Toll-Like Receptor 7 (TLR7) modulators. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 4-Methoxymethyl-oxazole is a specialized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, notably in the development of Toll-Like Receptor 7 (TLR7) modulators. Due to its chemical structure—combining an aromatic oxazole ring with a methoxymethyl ether linkage—it presents distinct operational hazards, including flammability, volatility, and potential peroxide formation. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of 4-Methoxymethyl-oxazole waste to ensure regulatory compliance and laboratory safety.

1. Mechanism of Hazard: Understanding the Chemical Profile To safely manage 4-Methoxymethyl-oxazole, operators must understand the causality behind its hazard profile:

  • Flammability & Static Ignition: The parent oxazole core is a highly flammable liquid (flash point ~19°C)[1]. The low molecular weight of the methoxymethyl derivative ensures a high vapor pressure. Vapors can easily travel to ignition sources, requiring the strict use of non-sparking tools and grounded equipment to prevent static discharge[2].

  • Peroxide Formation Potential: The methoxymethyl ether linkage (-O-CH 2​ -O-) is susceptible to auto-oxidation upon prolonged exposure to oxygen and light. Over time, this can lead to the formation of shock-sensitive peroxides, making older, uninhibited waste streams highly dangerous if concentrated or evaporated.

  • Cellular Irritation: As a lipophilic heterocycle, the compound easily penetrates lipid bilayers, acting as a severe skin and eye irritant[3].

Quantitative Chemical Profile

PropertyValue / CharacteristicMechanistic Implication
Chemical Structure Substituted 1,3-oxazoleWeak base; incompatible with strong oxidizers/acids[1].
Physical State Volatile LiquidHigh inhalation risk; requires constant fume hood use.
Flammability High (Category 2/3 analog)Must be stored in flame-rated cabinets away from heat[2].
Reactivity Ether auto-oxidationRisk of explosive peroxide formation over time.

2. Immediate Safety & PPE Protocol Before initiating any disposal or transfer procedures, establish a secure operational perimeter. The following Personal Protective Equipment (PPE) is mandatory[4]:

PPE ItemSpecificationMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness)Provides a robust barrier against the transdermal penetration of lipophilic oxazole derivatives[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe ocular damage and corneal irritation caused by accidental splashing[3].
Body Protection Flame-Resistant (FR) Laboratory CoatMitigates burn risks associated with the accidental ignition of volatile organic vapors[2].
Respiratory Chemical Fume Hood (80-100 fpm face velocity)Prevents the inhalation of toxic and flammable aerosols during waste transfer[2].

3. Step-by-Step Disposal Workflow The disposal of 4-Methoxymethyl-oxazole must be managed strictly as hazardous chemical waste. Never dispose of organic chemical waste down the drain.

  • Step 1: Waste Characterization & Peroxide Pre-Check

    • Action: Before consolidating liquid waste, test the solution for peroxides.

    • Self-Validating System: Dip a KI-starch indicator strip into the waste. If the strip indicates a peroxide concentration >10 ppm, the waste must be neutralized with a reducing agent (e.g., ferrous sulfate solution) before further processing. If <10 ppm, proceed to Step 2.

  • Step 2: Segregation and Compatibility Verification

    • Action: Isolate 4-Methoxymethyl-oxazole waste from incompatible streams.

    • Self-Validating System: Verify that the receiving waste container contains NO strong acids, bases, or oxidizers. Check the pH of the current waste stream using pH paper; it must be neutral (pH 6-8) to prevent exothermic reactions or pressure buildup upon sealing.

  • Step 3: Containment

    • Action: Transfer the liquid waste into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or amber glass).

    • Causality: Amber glass is preferred for ether-containing compounds as it blocks UV light, slowing the auto-oxidation process that leads to peroxide formation.

  • Step 4: Labeling and Documentation

    • Action: Affix a hazardous waste label immediately. Mark it explicitly as "Hazardous Waste: 4-Methoxymethyl-oxazole (Flammable, Irritant)".

    • Self-Validating System: Ensure the accumulation start date is clearly written. Waste must not be stored for more than 12 months.

  • Step 5: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed container in a designated SAA within a flammable storage cabinet. Ensure the total SAA volume does not exceed 55 gallons.

  • Step 6: Final Disposal

    • Action: Submit a pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported by a licensed contractor for high-temperature incineration.

Disposal Workflow Visualization

G Start Identify Waste: 4-Methoxymethyl-oxazole CheckState Determine Physical State Start->CheckState Liquid Liquid Waste Stream (Solvent Mixtures) CheckState->Liquid Solutions/Neat Solid Solid Waste Stream (Contaminated Consumables) CheckState->Solid PPE/Wipes ContainLiquid Seal in Flammable-Rated Amber Glass/HDPE Liquid->ContainLiquid ContainSolid Double-Bag or Seal in Compatible Solid Bin Solid->ContainSolid Label Apply Hazardous Waste Label (Flammable, Irritant) ContainLiquid->Label ContainSolid->Label Store Store in Satellite Accumulation Area (<55 gal) Label->Store EHS Request EHS Pickup for Incineration Store->EHS

Workflow for the segregation, containment, and disposal of 4-Methoxymethyl-oxazole waste.

4. Emergency Spill Response & Decontamination In the event of a spill, standard organic solvent protocols must be escalated due to the compound's flammability and volatility[4].

  • Evacuate & Ventilate: Immediately clear personnel from the area. Ensure the fume hood is running at maximum capacity to exhaust vapors.

  • Eliminate Ignition Sources: Turn off all nearby electrical equipment. Do not flip light switches, as the electrical arc can ignite vapors[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial Causality: Never use paper towels or combustible sorbents, as the high surface area combined with the flammable liquid creates an extreme fire hazard[4].

  • Collection: Use non-sparking tools (e.g., polypropylene dustpans) to scoop the saturated absorbent into a hazardous waste container[2].

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste[4].

References

  • US20070197478A1 - Novel pharmaceuticals - Google Patents. Google Patents. URL:

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxymethyl-oxazole

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 4-Methoxymethyl-oxazole (CAS: 947145-19-9) demands rigorous, uncompromising safety protocols. Widely utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 4-Methoxymethyl-oxazole (CAS: 947145-19-9) demands rigorous, uncompromising safety protocols. Widely utilized in the synthesis of Toll-Like Receptor 7 (TLR7) modulators and advanced kinase inhibitors[1][2], this compound presents unique operational challenges.

To build a truly safe laboratory environment, we cannot simply memorize rules; we must understand the causality behind the chemical's behavior. 4-Methoxymethyl-oxazole combines an electron-rich oxazole core with a methoxymethyl ether linkage. This dual-functionality makes it a volatile, highly flammable liquid that can cause severe skin burns, serious eye damage, and acute respiratory toxicity[3][4].

The following guide provides a self-validating operational framework for handling this chemical, ensuring that every safety measure you take is scientifically grounded and visually verifiable.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the mechanistic hazards of the molecule:

  • Flammability & Volatility (H225/H226): The methoxymethyl ether moiety significantly increases the compound's volatility. Vapors can easily travel to ignition sources and flash back. Furthermore, like many ethers, prolonged exposure to atmospheric oxygen can theoretically lead to the formation of explosive peroxides[5].

  • Corrosivity & Tissue Damage (H314/H318): The basic nitrogen in the oxazole ring acts as a strong nucleophile. Upon contact with the aqueous environment of human tissue (eyes, mucous membranes), it induces localized alkaline hydrolysis, leading to rapid cellular damage and chemical burns[3][4].

  • Respiratory Irritation (H335): Its high vapor pressure at ambient temperatures ensures that, without adequate engineering controls, the vapor readily permeates the breathing zone[4][6].

Quantitative Hazard Summary & Control Matrix
Hazard ClassGHS CodeMechanism of ActionRequired PPE / Engineering Control
Flammability H225 / H226High vapor pressure; low flash point. Vapors form explosive mixtures with air.Flame-Resistant (FR) Coat, Grounding cables, Non-sparking tools.
Skin Corrosion H314 / H315Alkaline hydrolysis of lipid bilayers by the basic oxazole nitrogen.Double-gloving (Butyl rubber outer, Nitrile inner).
Eye Damage H318 / H319Rapid pH alteration of ocular fluid causing irreversible protein denaturation.Tight-fitting chemical splash goggles + Full face shield.
Respiratory H335Vapor permeation into the respiratory tract causing acute mucosal irritation.Certified chemical fume hood (Face velocity >100 fpm).

Core PPE Requirements (The "Armor")

Do not rely on standard laboratory attire when handling 4-Methoxymethyl-oxazole. The following PPE must be donned prior to any operational workflow:

  • Hand Protection (Double-Gloving): Wear a 4-mil Nitrile inner glove and a Butyl Rubber outer glove. Causality: The methoxymethyl ether group acts as a polar organic solvent that can permeate standard, single-layer nitrile over time. Butyl rubber provides superior resistance to ethers and ketones, preventing skin corrosion[3][4].

  • Eye/Face Protection: Tight-fitting chemical splash goggles (indirect venting) paired with an 8-inch polycarbonate face shield. Causality: Safety glasses do not protect against vapor intrusion (H318). Goggles seal the eyes from vapors, while the shield protects the face from sudden pressure-release splashes during syringe transfers[3][4].

  • Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex®) fully buttoned, with anti-static closed-toe footwear. Causality: In the event of a static discharge igniting the highly flammable ether vapors, standard synthetic lab coats will melt into the skin. FR garments self-extinguish[5].

Procedural Guidance: Self-Validating Operational Workflow

Every step in this protocol includes a "Validation Check" to ensure the system is actively protecting you before you proceed.

Step 1: Environmental Control & Engineering Validation

  • Action: Conduct all handling inside a certified chemical fume hood. Purge your Schlenk line or reaction vessel with ultra-high purity Argon or Nitrogen.

  • Validation Check: Tape a small piece of tissue paper to the bottom of the fume hood sash. Its continuous inward deflection provides constant, visual validation of negative pressure. Verify the inert atmosphere by observing the Schlenk line bubbler; a steady rate of 1-2 bubbles per second validates positive inert pressure, preventing oxygen ingress[5].

Step 2: PPE Integrity Testing

  • Action: Inspect and don all required PPE.

  • Validation Check: Before donning the butyl rubber gloves, trap air inside them and roll the cuff tightly (the "roll test"). If the glove holds pressure like a balloon, its integrity is validated. Discard if any deflation occurs.

Step 3: Aseptic & Inert Transfer

  • Action: Ground and bond all receiving vessels to prevent static electricity build-up[3]. Using non-sparking tools[3], insert a gas-tight Hamilton syringe through the septum of the 4-Methoxymethyl-oxazole reagent bottle.

  • Validation Check: Withdraw the plunger slowly. If bubbles form rapidly in the syringe barrel, you are pulling a vacuum and risking cavitation/splashing. Push the liquid back, equalize the pressure with inert gas, and draw again smoothly.

Step 4: Equipment Quenching

  • Action: Immediately after adding the reagent to your reaction matrix, flush the contaminated syringe with a non-polar solvent (e.g., heptane) followed by a polar aprotic solvent (e.g., acetone) directly into a segregated waste container.

Emergency Response & Disposal Plans

Even with perfect execution, you must be prepared for systemic failures.

Spill Protocol
  • Evacuate & Isolate: Immediately extinguish all ignition sources (hot plates, stirrers) and evacuate personnel from the immediate vicinity[3].

  • Containment (No Combustibles): Never use paper towels or sawdust. Deploy an inert, non-combustible spill kit (dry sand or vermiculite) to smother the liquid and suppress flammable vapors[5].

  • Recovery: Use non-sparking conductive scoops to transfer the absorbed mass into a sealable, grounded hazardous waste bucket[3][5].

Disposal Plan
  • Segregation: Classify the waste strictly as "Non-Halogenated Flammable Organic Waste."

  • Chemical Incompatibility: Do not mix 4-Methoxymethyl-oxazole waste with strong oxidizers or acidic waste streams. The basic oxazole ring will undergo a violent, exothermic protonation reaction if mixed with concentrated acids.

  • Storage: Store the sealed, clearly labeled waste container in a grounded, ventilated flammable storage cabinet until EHS collection[5].

Safety Protocol Visualization

G Start Risk Assessment & SDS Review PPE Don Core PPE (Nitrile/Butyl, Goggles, FR Coat) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Handle Dispense 4-Methoxymethyl-oxazole (Inert Atmosphere) Hood->Handle Spill Spill Detected? Handle->Spill Clean Deploy Spill Kit (Dry Sand/Vermiculite) Spill->Clean Yes Dispose Segregate Non-Halogenated Flammable Waste Spill->Dispose No Clean->Dispose End Doff PPE & Wash Hands Dispose->End

Logical safety workflow for 4-Methoxymethyl-oxazole handling and emergency response.

Sources

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